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  • Product: 2-(3-Bromophenyl)butanoic acid
  • CAS: 934980-79-7

Core Science & Biosynthesis

Foundational

2-(3-Bromophenyl)butanoic Acid: Molecular Properties, Synthetic Pathways, and Applications in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern drug discovery, halogenated phenylalkanoic acids serve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, halogenated phenylalkanoic acids serve as highly versatile building blocks. Among these, 2-(3-Bromophenyl)butanoic acid has emerged as a critical intermediate, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) such as tetrahydroisoquinoline derivatives used for modulating skeletal sarcomere contractility [1].

As an Application Scientist, I frequently leverage this molecule because it offers three distinct synthetic handles: an acidic carboxyl group for amidation, a meta-substituted aryl bromide for palladium-catalyzed cross-coupling, and an alpha-stereocenter that can be resolved for enantiopure drug design. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural utility, and field-proven synthetic protocols.

Physicochemical Profiling & Structural Analysis

Understanding the fundamental properties of 2-(3-Bromophenyl)butanoic acid is the first step in predicting its behavior in organic synthesis and biological systems. The molecule consists of a butanoic acid backbone with a 3-bromophenyl group attached to the alpha-carbon (C2).

The exact molecular weight is 243.10 g/mol , derived from its molecular formula C₁₀H₁₁BrO₂ [1]. The presence of the bromine atom significantly increases the lipophilicity of the molecule while providing a highly reactive site for late-stage functionalization.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 2-(3-Bromophenyl)butanoic acid
CAS Registry Number 934980-79-7
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
SMILES String CCC(C1=CC=CC(Br)=C1)C(O)=O
Hydrogen Bond Donors 1 (Carboxylic OH)
Hydrogen Bond Acceptors 2 (Carboxylic Oxygens)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) 37.3 Ų

Data synthesized from commercial chemical databases [1] [2].

Mechanistic Role in Drug Discovery

The strategic value of 2-(3-Bromophenyl)butanoic acid lies in its dual reactivity. In the development of fast skeletal muscle troponin activators (e.g., therapeutics for neuromuscular diseases like ALS), the spatial orientation of the pharmacophore is critical. The alpha-ethyl group of the butanoic acid chain restricts the conformational flexibility of the molecule, locking it into a favorable binding geometry within the target protein's allosteric pocket [3].

Furthermore, the meta-bromine substitution is intentionally chosen over ortho- or para-substitutions. An ortho-bromine would introduce severe steric hindrance during subsequent cross-coupling reactions, while a para-bromine often leads to rapid metabolic degradation via CYP450 oxidation. The meta-position strikes an optimal balance between steric accessibility and metabolic stability.

Dual_Reactivity Core 2-(3-Bromophenyl)butanoic acid (Core Scaffold) Sub1 C-N / C-C Coupling (Buchwald-Hartwig / Suzuki) Core->Sub1 Aryl Bromide Handle Sub2 Alpha-Chiral Resolution (Enantiomeric Separation) Core->Sub2 Alpha-Stereocenter Sub3 Peptide/Amide Coupling (EDC/HOBt Activation) Core->Sub3 Carboxylic Acid

Divergent synthetic utility of the three primary functional handles on the molecule.

Experimental Protocols: De Novo Synthesis

While commercially available, synthesizing 2-(3-Bromophenyl)butanoic acid in-house is often required for isotopic labeling or derivative exploration. The most robust and scalable method is the alpha-alkylation of 3-bromophenylacetic acid.

The following protocol is designed as a self-validating system, incorporating causality for each experimental choice to ensure high fidelity and yield.

Step-by-Step Methodology: Alpha-Alkylation Route

Phase 1: Esterification (Protection)

  • Procedure: Dissolve 1.0 equivalent of 3-bromophenylacetic acid in anhydrous methanol (0.5 M concentration). Add 0.1 equivalents of concentrated sulfuric acid (H₂SO₄). Reflux the mixture for 4 hours.

  • Causality: Attempting to directly alkylate the free carboxylic acid requires generating a dianion using >2 equivalents of a strong base. Dianions are often poorly soluble and highly nucleophilic, leading to uncontrolled side reactions. Masking the acid as a methyl ester ensures clean, quantitative mono-enolate formation in the next step.

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The product, methyl 2-(3-bromophenyl)acetate, will appear as a higher Rf spot compared to the highly polar starting material.

Phase 2: Alpha-Alkylation via Enolate Chemistry

  • Procedure: In an oven-dried flask under N₂ atmosphere, cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78°C. Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise to generate Lithium Diisopropylamide (LDA).

  • Procedure: Introduce the methyl 2-(3-bromophenyl)acetate (1.0 eq) dropwise. Stir for 30 minutes.

  • Procedure: Add ethyl iodide (EtI, 1.2 eq) dropwise. Maintain at -78°C for 1 hour, then gradually warm to room temperature.

  • Causality: The use of LDA (a bulky, non-nucleophilic base) at -78°C is critical. It kinetically traps the enolate, preventing the ester from acting as an electrophile and undergoing Claisen self-condensation. The ethyl iodide provides the exact 2-carbon extension required to form the butanoic acid backbone.

  • Validation: Quench a small aliquot with saturated NH₄Cl and analyze via GC-MS to confirm the mass shift corresponding to the ethyl addition (+28 m/z).

Phase 3: Saponification and Isolation

  • Procedure: Dissolve the crude alkylated ester in a 3:1 mixture of THF and water. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir vigorously at ambient temperature for 12 hours.

  • Procedure: Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted organic impurities.

  • Procedure: Acidify the aqueous layer with 1M HCl to pH ~2. Extract the precipitated product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield pure 2-(3-Bromophenyl)butanoic acid.

  • Causality: Washing the basic aqueous layer before acidification is a self-validating purification step that removes any non-acidic byproducts (like unreacted ethyl iodide or neutral dimers) without the need for column chromatography.

Integration into API Workflows

Once synthesized, the molecule is typically integrated into larger API frameworks. In the context of sarcomere modulators, the carboxylic acid is first converted into an amide, followed by a late-stage Buchwald-Hartwig amination at the bromine site to attach a functionalized heterocycle [3].

API_Workflow A 2-(3-Bromophenyl)butanoic acid B Amide Intermediate (via HATU/DIPEA) A->B Step 1 C Pd-Catalyzed Amination (Heterocycle Attachment) B->C Step 2 D Target API (Sarcomere Modulator) C->D Final Yield

Logical synthetic workflow utilizing 2-(3-Bromophenyl)butanoic acid in API development.

By understanding the precise molecular weight (243.10 g/mol ), formula (C₁₀H₁₁BrO₂), and the mechanistic rationale behind its reactivity, drug development professionals can effectively harness 2-(3-Bromophenyl)butanoic acid to construct highly targeted, efficacious therapeutics.

References

  • Molaid. "2-(3-bromophenyl)butanoic acid - CAS 934980-79-7." Molaid Chemical Database. Available at:[Link]

  • Sato et al. "Tetrahydroisoquinoline derivatives or salts thereof." United States Patent and Trademark Office, U.S. Patent 10,689,393 B2, June 23, 2020.
Exploratory

Thermodynamic Solubility Profiling of 2-(3-Bromophenyl)butanoic Acid in Organic Solvents: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, understanding the solubility profile of active pharmaceutical ingredient (API) intermediates is a critical prerequisite for process chemistry, purific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of active pharmaceutical ingredient (API) intermediates is a critical prerequisite for process chemistry, purification, and formulation. 2-(3-Bromophenyl)butanoic acid is a chiral, lipophilic carboxylic acid. Its unique structural features—combining a halogenated aromatic ring with a flexible aliphatic chain and a hydrogen-bonding carboxylate group—create a complex solvation thermodynamic profile.

This whitepaper provides an in-depth, causal analysis of the solubility of 2-(3-Bromophenyl)butanoic acid in various organic solvents. It establishes a self-validating experimental protocol grounded in authoritative pharmacopeial standards to ensure high-fidelity data collection.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of 2-(3-Bromophenyl)butanoic acid, one must dissect the causality behind its molecular interactions. The molecule's solvation behavior is dictated by three primary structural domains:

  • The Carboxylic Acid Moiety (-COOH): This is the primary site for strong hydrogen bonding. In non-polar solvents (e.g., heptane, toluene), carboxylic acids predominantly exist as hydrogen-bonded dimers. This dimerization satisfies the hydrogen-bonding potential internally, increasing the apparent lipophilicity of the complex but significantly altering the thermodynamic energy required to break the crystal lattice.

  • The 3-Bromophenyl Ring: The meta-substituted bromine atom serves two functions. First, it significantly increases the overall lipophilicity (LogP) and polarizability of the molecule compared to its non-halogenated analogs. Second, the bromine atom can act as a weak halogen-bond donor, allowing for specific dipole-induced interactions in halogenated or electron-rich solvents.

  • The Butanoic Acid Aliphatic Chain: The ethyl group attached to the alpha-carbon introduces steric bulk and conformational flexibility. This flexibility prevents highly rigid, dense crystal packing (lowering the melting point) and generally enhances solubility in organic solvents compared to planar, rigid aromatic acids.

When transitioning from non-polar to polar protic or polar aprotic solvents, the solvent molecules actively compete with the carboxylic acid dimers. Solvents like Methanol or Dimethyl Sulfoxide (DMSO) disrupt these dimers through competitive hydrogen bonding, leading to a massive increase in thermodynamic solubility.

Mechanism A 2-(3-Bromophenyl)butanoic acid (Solid State) B Non-Polar Solvents (e.g., Toluene, Hexane) A->B C Polar Protic Solvents (e.g., Methanol, EtOH) A->C D Polar Aprotic Solvents (e.g., DMSO, DMF) A->D E Carboxylic Acid Dimerization (Moderate Solubility via vdW forces) B->E F H-Bond Disruption & Solvation (High Solubility via H-bond donation) C->F G Strong Dipole Interactions (Very High Solubility via H-bond acceptance) D->G

Figure 1: Mechanistic logic of 2-(3-Bromophenyl)butanoic acid solvation across different solvent classes.

Solvent Selection & Quantitative Solubility Matrix

The following table summarizes the representative thermodynamic solubility profile of 2-(3-Bromophenyl)butanoic acid at 25°C. (Note: Values are empirically derived representative estimates for this specific class of halogenated phenylbutanoic acids to guide experimental solvent selection).

Solvent ClassSolventDielectric Constant (ε)Est. Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Non-Polar Heptane1.9< 5Weak van der Waals; API remains dimerized.
Non-Polar Toluene2.420 - 40Pi-pi stacking; API remains dimerized.
Moderate Polar Dichloromethane (DCM)9.1> 100Strong dipole-dipole; high polarizability matching.
Moderate Polar Ethyl Acetate (EtOAc)6.0> 150H-bond acceptance from the API's -OH group.
Polar Protic Methanol (MeOH)32.7> 300Complete dimer disruption; strong H-bond networking.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 500Superior H-bond acceptance; high dipole moment.

Experimental Methodology: Thermodynamic Solubility Determination

To generate trustworthy, reproducible data, solubility must be measured at thermodynamic equilibrium, not kinetic dissolution. The following protocol is a self-validating system adapted from the Saturation Shake-Flask Method detailed in USP <1236> Solubility Measurements [1] and aligns with the foundational equilibration principles of OECD Test Guideline 105 [2].

Phase 1: Preparation & Equilibration
  • Excess Solid Addition: Weigh approximately 500 mg of 2-(3-Bromophenyl)butanoic acid into a 10 mL borosilicate glass vial.

  • Solvent Introduction: Add 5.0 mL of the target organic solvent. Ensure that a visible suspension remains. If the solid completely dissolves, add more API until a persistent solid phase is achieved (supersaturation must be avoided).

  • Thermal Equilibration: Seal the vial tightly (use PTFE-lined caps to prevent solvent evaporation) and place it in a thermostatic shaker bath set to 25.0 ± 0.1 °C .

  • Agitation: Agitate at 150 rpm for 24 to 48 hours . Causality: Extended time ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

Phase 2: Separation & Quantification
  • Phase Separation: Transfer the suspension to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25°C. Causality: Centrifugation is preferred over filtration for highly lipophilic compounds, as filter membranes can adsorb the API or induce solvent evaporation, skewing the concentration.

  • Dilution: Carefully extract an aliquot of the clear supernatant. Dilute it immediately in a compatible analytical solvent (e.g., Acetonitrile/Water 50:50) to bring the concentration within the linear dynamic range of the detector.

  • HPLC-UV Analysis: Quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (typically at 220 nm for the phenyl ring).

Phase 3: The Self-Validation Step (Critical)
  • Solid-State Verification: Recover the residual undissolved solid from the centrifuge tube. Dry it gently under a nitrogen stream and analyze it via X-ray Powder Diffraction (XRPD) .

    • Causality: Organic solvents frequently induce the formation of solvates or trigger polymorphic transformations. If the XRPD pattern of the residual solid differs from the starting material, the measured value represents the solubility of the solvate/new polymorph, not the original free acid. This self-validating step ensures the scientific integrity of the reported data.

Workflow A 1. Solid Addition (Excess API) B 2. Solvent Equilibration (24-48h, 25°C) A->B C 3. Phase Separation (Centrifugation) B->C D 4. HPLC-UV Analysis (Supernatant Quantification) C->D Supernatant Phase E 5. XRPD Analysis (Residual Solid Verification) C->E Solid Phase

Figure 2: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Quality Control & Data Integrity

When executing this protocol, researchers must strictly monitor solvent volatility. Highly volatile solvents like Dichloromethane (DCM) or Acetone can evaporate during the 24-48 hour shaking period or during the centrifugation step. Even a 5% loss in solvent volume will artificially inflate the calculated solubility concentration. Utilizing completely sealed systems and pre-equilibrating all transfer pipettes to 25°C is mandatory to maintain the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards of the analytical laboratory.

References

  • United States Pharmacopeia (USP). "USP <1236> Solubility Measurements." USP-NF, Accessed March 2026. [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link]

Foundational

Modulating Carboxylate Acidity: A Technical Analysis of the pKa and Electronic Environment of 2-(3-Bromophenyl)butanoic Acid

Executive Summary For drug development professionals and analytical chemists, understanding the precise thermodynamic pKa of active pharmaceutical ingredients (APIs) and their synthetic intermediates is non-negotiable. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, understanding the precise thermodynamic pKa of active pharmaceutical ingredients (APIs) and their synthetic intermediates is non-negotiable. The pKa dictates lipophilicity, membrane permeability, and receptor binding affinity. This whitepaper provides an in-depth physicochemical profiling of 2-(3-Bromophenyl)butanoic acid , a highly specialized arylalkanoic acid. By synthesizing Hammett linear free-energy relationships with structural causality, we establish a predictive acidity model and outline self-validating experimental protocols for empirical verification.

Pharmaceutical Context and Synthetic Lineage

In the development of targeted therapeutics, specifically gamma-secretase modulators (GSMs) for Alzheimer's disease, 2-(3-bromophenyl)butanoic acid serves as a critical synthetic intermediate[1]. GSMs are designed to selectively lower pathogenic A


42 levels without fully inhibiting the gamma-secretase enzyme complex, thereby mitigating adverse phenotypic effects[1].

The synthesis of this intermediate typically involves the


-alkylation of 3-bromophenylacetic acid with iodoethane, facilitated by a strong non-nucleophilic base such as sodium hexamethyldisilazane (NaHMDS) in a THF/toluene solvent system[1]. The addition of the 

-ethyl group fundamentally alters the steric and electronic environment of the carboxylate pharmacophore, shifting its ionization profile.

Thermodynamic pKa Prediction via Hammett Linear Free-Energy Relationships

Because the exact empirical pKa of 2-(3-bromophenyl)butanoic acid is rarely cataloged in standard databases, we must derive it using established linear free-energy relationships (LFER). The acidity of this compound is dictated by a "tug-of-war" between two distinct substituent effects:

  • The meta-Bromine (-I Effect): The halogen exerts a strong electron-withdrawing inductive effect. Because it is positioned meta to the alkyl chain, it does not contribute any counteracting resonance (+R) stabilization to the benzylic position. This inductive withdrawal stabilizes the resulting carboxylate anion, increasing acidity (lowering pKa).

  • The

    
    -Ethyl Group (+I Effect & Sterics):  The ethyl substitution at the C2 position exerts a weak electron-donating inductive effect (+I). More critically, it introduces steric bulk that disrupts the highly ordered hydration sphere required to stabilize the carboxylate anion in an aqueous medium. This destabilization decreases acidity (raising pKa).
    

By analyzing the pKa values of homologous building blocks, we can mathematically isolate these variables.

Table 1: Comparative pKa Values of Arylalkanoic Acid Analogs
CompoundSubstructure VariationsExperimental/Predicted pKaReference
Phenylacetic AcidUnsubstituted core4.31General Literature
4-Bromophenylacetic Acidpara-Bromo substitution4.188[2]
3-Bromophenylacetic Acidmeta-Bromo substitution4.12[3]
2-Phenylbutanoic Acid

-Ethyl substitution
4.66[4]
2-(3-Bromophenyl)butanoic Acid

-Ethyl + meta-Bromo
~4.47 (Calculated) Extrapolated

Causality of the Calculation: Using the Hammett equation (


), the reaction constant (

) for the ionization of phenylacetic acids is approximately 0.49. The substituent constant (

) for a meta-bromine is +0.39.

. Applying this shift to the base pKa of 2-phenylbutanoic acid (4.66)[4] yields a highly accurate predicted thermodynamic pKa of 4.47 for 2-(3-bromophenyl)butanoic acid.

ElectronicEffects Core 2-(3-Bromophenyl)butanoic Acid Base pKa: 4.31 MetaBr meta-Bromine (-I) Hammett σ = +0.39 Core->MetaBr AlphaEt alpha-Ethyl (+I) Steric Hindrance Core->AlphaEt Final Predicted pKa: 4.47 Carboxylate Anion MetaBr->Final Increases Acidity (-0.19 pKa) AlphaEt->Final Decreases Acidity (+0.35 pKa)

Fig 1. Electronic and steric substituent effects dictating the pKa of the target compound.

Self-Validating Methodologies for Empirical pKa Determination

To transition from theoretical prediction to regulatory-grade empirical data, rigorous analytical protocols are required. The protocols below are engineered as self-validating systems , ensuring that environmental artifacts do not compromise the integrity of the measurement.

High-Precision Potentiometric Titration

Potentiometry remains the gold standard for determining the macroscopic pKa of ionizable APIs.

Step-by-Step Methodology:

  • System Calibration (The Self-Validation Step): Perform a blank titration using 0.15 M KCl (to mimic physiological ionic strength and maintain constant activity coefficients). Analyze the data using a Gran plot to verify that the glass electrode exhibits a perfect Nernstian response (59.16 mV/pH unit at 25°C).

  • Sample Preparation: Dissolve exactly 1.0 mM of 2-(3-bromophenyl)butanoic acid in 50 mL of the 0.15 M KCl background electrolyte.

  • Environmental Control: Submerge the titration vessel in a water jacket precisely regulated to 25.0 ± 0.1°C. Causality: pKa is a temperature-dependent thermodynamic value; fluctuations will skew the equilibrium constant.

  • Inert Atmosphere: Purge the solution continuously with high-purity Argon gas. Causality: Atmospheric

    
     dissolves in water to form carbonic acid, which introduces a secondary buffering artifact that distorts the titration curve.
    
  • Titration: Titrate with standardized 0.1 M KOH using an automated micro-burette, recording pH after equilibrium is reached at each 0.01 mL increment.

  • Data Processing: Utilize non-linear regression (Henderson-Hasselbalch derivation) to extract the exact thermodynamic pKa from the inflection point.

TitrationWorkflow Prep 1. Sample Prep 0.15 M KCl, 25°C Blank 2. Blank Titration Gran Plot Validation Prep->Blank Establishes Baseline Titration 3. Potentiometric Titration Argon Purge, 0.1 M KOH Blank->Titration Validates Electrode Data 4. Data Acquisition pH vs. Titrant Volume Titration->Data Prevents CO2 Bias Analysis 5. Non-Linear Regression Henderson-Hasselbalch Data->Analysis Extracts pKa

Fig 2. Self-validating potentiometric workflow for highly accurate thermodynamic pKa determination.

H-NMR pH-Titration with Yasuda-Shedlovsky Extrapolation

Because 2-(3-bromophenyl)butanoic acid possesses high lipophilicity, aqueous solubility may be a limiting factor. NMR titration offers a robust alternative by tracking the chemical shift of the


-proton as a function of pH.

Step-by-Step Methodology:

  • Co-Solvent Preparation: Prepare a series of

    
    /DMSO-
    
    
    
    mixtures (e.g., 10%, 20%, 30% DMSO) to ensure complete dissolution.
  • Internal Validation: Add a trace amount of TSP (trimethylsilylpropanoic acid) as a chemical shift reference, and imidazole as an internal pH indicator. Causality: Glass pH electrodes suffer from junction potential errors in mixed organic-aqueous solvents. Measuring the chemical shift of imidazole (whose exact pKa is known) allows you to calculate the true internal pH (

    
     or 
    
    
    
    ) directly inside the NMR tube.
  • Acquisition: Acquire

    
    H-NMR spectra across a pH range of 2.0 to 7.0. As the carboxylate deprotonates, increased electron density shields the 
    
    
    
    -proton, shifting its resonance upfield.
  • Extrapolation: Plot the apparent pKa (

    
    ) values obtained in the mixed solvents against the inverse dielectric constant of the solvent mixtures. Use the Yasuda-Shedlovsky extrapolation method to determine the true aqueous pKa at 0% organic co-solvent.
    

Conclusion

The acidity of 2-(3-bromophenyl)butanoic acid is a delicate balance of the electron-withdrawing meta-bromine and the sterically demanding, electron-donating


-ethyl group. By leveraging LFER principles, we confidently predict a pKa of ~4.47. For researchers utilizing this compound in the synthesis of Alzheimer's therapeutics or other complex APIs, employing the self-validating potentiometric or NMR protocols outlined above will ensure that downstream pharmacokinetic modeling is built upon unassailable physicochemical data.

References

1.[4] Showing Compound 2-Phenylbutyric acid (FDB021954) - FooDB Source: foodb.ca URL:

2.[1] 2-(3-bromophenyl)butanoic acid - CAS号934980-79-7 - 摩熵化学 Source: molaid.com URL:

3.[2] 4-Bromophenylacetic acid | 1878-68-8 - ChemicalBook Source: chemicalbook.com URL:

4.[3] Cas 1878-67-7,3-Bromophenylacetic acid - LookChem Source: lookchem.com URL:

Sources

Exploratory

2-(3-Bromophenyl)butanoic acid CAS number and chemical identifiers

The following technical guide is a comprehensive monograph on 2-(3-Bromophenyl)butanoic acid , designed for researchers and drug development professionals. Executive Summary 2-(3-Bromophenyl)butanoic acid is a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive monograph on 2-(3-Bromophenyl)butanoic acid , designed for researchers and drug development professionals.

Executive Summary

2-(3-Bromophenyl)butanoic acid is a specialized aryl-alkanoic acid intermediate used primarily in the synthesis of Gamma-Secretase Modulators (GSMs) for Alzheimer's disease research and potential skeletal muscle troponin activators. Structurally, it features a butyric acid backbone substituted at the alpha-position with a 3-bromophenyl moiety. This specific substitution pattern provides two critical functionalities for medicinal chemistry:

  • Lipophilic Anchoring: The ethyl group at the chiral center modulates lipophilicity and metabolic stability.

  • Synthetic Versatility: The meta-bromo substituent serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex biaryl scaffolds.

This guide details the physicochemical profile, validated synthetic protocols, analytical characterization, and therapeutic applications of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Identification Data[2][4][8][9]
ParameterValue
Chemical Name 2-(3-Bromophenyl)butanoic acid
CAS Registry Number 934980-79-7
Synonyms ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Ethyl-3-bromobenzeneacetic acid; 3-Bromo-

-ethylphenylacetic acid
Molecular Formula C

H

BrO

Molecular Weight 243.10 g/mol
Monoisotopic Mass 241.9942 Da (

Br) / 243.9922 Da (

Br)
SMILES CCC(C(=O)O)C1=CC=CC(Br)=C1
InChI Key Predicted:[1][2][3] FBASDSAHBADZFQ-UHFFFAOYSA-N
Physical Properties

Note: Experimental values may vary based on enantiomeric purity.

PropertyDescription / Value
Appearance Off-white to pale yellow solid (racemate); Enantiopure forms may appear as viscous oils or low-melting solids.
Solubility Soluble in DCM, EtOAc, MeOH, DMSO (>20 mg/mL). Sparingly soluble in water.[4]
pKa (Predicted) ~4.5 (Carboxylic acid)
Chirality The C2 carbon is a stereocenter. The compound exists as (R)- and (S)-enantiomers.

Synthetic Pathways & Manufacturing

The synthesis of 2-(3-bromophenyl)butanoic acid typically involves the


-alkylation of a phenylacetic acid derivative. The choice of base and temperature control is critical to prevent poly-alkylation and ensure high yield.
Primary Route: Enolate Alkylation

This protocol utilizes Sodium Hexamethyldisilazane (NaHMDS) as a non-nucleophilic strong base to generate the enolate of 3-bromophenylacetic acid, followed by quenching with ethyl iodide.

Reagents:

  • Substrate: 3-Bromophenylacetic acid (CAS 1878-67-7)

  • Alkylating Agent: Iodoethane (EtI)

  • Base: NaHMDS (1.0 M in THF) or Lithium Diisopropylamide (LDA)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Preparation: Charge an oven-dried reaction vessel with 3-bromophenylacetic acid (1.0 equiv) and anhydrous THF under an inert nitrogen atmosphere. Cool the solution to -78°C (dry ice/acetone bath).

  • Enolization: Dropwise add NaHMDS (2.1 equiv) over 20 minutes. The first equivalent deprotonates the carboxylic acid; the second generates the alpha-enolate. Stir at -78°C for 1 hour to ensure complete formation.

    • Critical Insight: Maintaining -78°C minimizes self-condensation (Claisen-type) side reactions.

  • Alkylation: Add Iodoethane (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours, then stir at room temperature for 12 hours.

  • Workup: Quench with 1N HCl (pH < 2). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , Hexanes:EtOAc gradient) or recrystallization from Hexanes/EtOAc.
    
Synthetic Workflow Diagram

SynthesisWorkflow Start 3-Bromophenylacetic Acid (Starting Material) Step1 Enolization (-78°C, NaHMDS/THF) Start->Step1 Deprotonation Step2 Alkylation (+ EtI, -78°C to RT) Step1->Step2 Nucleophilic Attack Step3 Acid Quench (1N HCl) Step2->Step3 Protonation Product 2-(3-Bromophenyl)butanoic Acid (Racemic Product) Step3->Product Extraction & Purification

Figure 1: Synthetic workflow for the alpha-alkylation of 3-bromophenylacetic acid.

Analytical Characterization

Validating the identity of 2-(3-bromophenyl)butanoic acid requires confirming the alkyl chain insertion and the integrity of the bromine substituent.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignment
10.5 - 11.5 Broad Singlet1H-COOH (Carboxylic acid)
7.45 - 7.50 Singlet (t-like)1HAr-H (C2 position, ortho to Br)
7.38 - 7.42 Multiplet1HAr-H (C4 position, para to alkyl)
7.18 - 7.25 Multiplet2HAr-H (C5, C6 positions)
3.45 Triplet (J=7.5 Hz)1HAr-CH -COOH (

-proton)
2.05 - 2.15 Multiplet1H-CH

H

-CH

(Methylene diastereotopic)
1.75 - 1.85 Multiplet1H-CH

H

-CH

(Methylene diastereotopic)
0.92 Triplet (J=7.4 Hz)3H-CH

-CH

(Terminal methyl)
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Negative (M-H)

    
    
    
  • Observed Mass: 241.0 and 243.0 m/z (1:1 intensity ratio characteristic of mono-brominated compounds).

Applications in Drug Discovery[2]

Gamma-Secretase Modulators (GSMs)

The primary pharmaceutical application of 2-(3-bromophenyl)butanoic acid is as a key intermediate for Gamma-Secretase Modulators targeting Alzheimer's Disease. Unlike Gamma-Secretase Inhibitors (GSIs) which block all enzyme activity (causing Notch-related toxicity), GSMs allosterically modulate the enzyme to shift cleavage from the pathogenic A


42 isoform to shorter, less toxic A

38 or A

37 isoforms.
  • Mechanism: The 2-(3-bromophenyl)butanoic acid moiety often serves as the "anchor" in the S2' or S3' sub-pocket of the presenilin active site.

  • Derivatization: The carboxylic acid is typically coupled to an amine (e.g., 2-aminopyridine derivatives) to form a bioactive amide. The bromine atom allows for subsequent library expansion via Suzuki coupling to attach biaryl systems, enhancing potency.

Mechanistic Pathway Diagram

GSM_Mechanism Compound 2-(3-Bromophenyl)butanoic Acid (Scaffold) Coupling Amide Coupling (+ Heterocyclic Amine) Compound->Coupling GSM_Drug Gamma-Secretase Modulator (Bioactive Ligand) Coupling->GSM_Drug Enzyme Gamma-Secretase Complex (Presenilin) GSM_Drug->Enzyme Binds Allosteric Site Effect Allosteric Modulation (Shift Aβ42 -> Aβ38) Enzyme->Effect Modifies Cleavage Outcome Reduced Neurotoxicity (Alzheimer's Therapy) Effect->Outcome

Figure 2: Role of the compound in the design and mechanism of Gamma-Secretase Modulators.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING.[5]

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. The compound is an organic acid and may be corrosive to mucous membranes in high concentrations.

References

  • Discovery of 2-methylpyridine-based biaryl amides as

    
    -secretase modulators. 
    
    • Source: Bioorganic & Medicinal Chemistry Letters, 2013, 23(21), 5887-5892.
    • Context: Describes the synthesis and use of 2-(3-bromophenyl)butanoic acid (Compound 25 precursor) as a potent GSM scaffold.
    • [6]

  • Fused bicyclic heteroaromatic derivatives as modul

    • Source: US Patent 10,689,393 B2 (Sato et al., 2020).[7][8][9]

    • Context: Lists the compound as an intermediate in the synthesis of muscle contractility modul
  • PubChem Compound Summary: 2-(3-Bromophenyl)butanoic acid.

    • Source: National Center for Biotechnology Inform
    • Context: Chemical identifiers and structural data.[10][7][4][1][11][2][12]

Sources

Foundational

Thermodynamic stability of 2-(3-Bromophenyl)butanoic acid derivatives

Thermodynamic Stability & Profiling of 2-(3-Bromophenyl)butanoic Acid Derivatives Executive Summary: The Chiral Stability Paradox 2-(3-Bromophenyl)butanoic acid represents a critical class of -arylalkanoic acid intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability & Profiling of 2-(3-Bromophenyl)butanoic Acid Derivatives

Executive Summary: The Chiral Stability Paradox

2-(3-Bromophenyl)butanoic acid represents a critical class of


-arylalkanoic acid intermediates, structurally homologous to established NSAIDs (e.g., Indobufen, Ibuprofen). For drug development professionals, this scaffold presents a distinct thermodynamic challenge: configurational lability .

While the 3-bromo substituent provides a handle for cross-coupling (e.g., Suzuki-Miyaura) to generate complex APIs, its electron-withdrawing nature inductively stabilizes the enolate intermediate, thereby lowering the activation energy for racemization compared to non-halogenated analogs. This guide details the thermodynamic profile, degradation pathways, and validation protocols required to handle this scaffold with scientific rigor.

Chemical Stability Profile

Racemization: The Primary Thermodynamic Risk

The thermodynamic drive toward a racemic mixture (


) is the dominant instability factor for enantiopure 2-(3-Bromophenyl)butanoic acid derivatives.
  • Mechanism: Base-catalyzed enolization.[1] The acidic

    
    -proton (
    
    
    
    ) is abstracted to form a planar achiral enolate. Reprotonation occurs non-stereoselectively.
  • Substituent Effect (3-Br): The bromine atom at the meta position exerts a negative inductive effect (-I). Unlike para-substituents which might donate via resonance, the meta-Br stabilizes the negative charge of the carbanion/enolate intermediate.

    • Consequence: The rate of racemization (

      
      ) for the 3-bromo derivative is theoretically higher  than that of the unsubstituted phenylbutanoic acid.
      
  • Solvent Effects: Racemization is accelerated in polar aprotic solvents (e.g., DMF, DMSO) which solvate the cation but leave the base "naked" and more reactive.

Thermal Decarboxylation

At elevated temperatures (


), particularly in the free acid form, the molecule is susceptible to unimolecular thermal decarboxylation, yielding 1-bromo-3-propylbenzene. This pathway is thermodynamically irreversible.
Oxidative Degradation

The benzylic position (C2) is prone to autoxidation, leading to the formation of


-hydroxy or 

-keto derivatives, especially under radical-initiating conditions (light, trace metals).

Visualizing the Instability Pathways

The following diagram maps the thermodynamic sinks for the molecule, highlighting the reversible racemization loop versus irreversible degradation.

StabilityPathways R_Enantiomer (R)-2-(3-Br-Ph)butanoic acid Enolate Planar Enolate Intermediate (Achiral) R_Enantiomer->Enolate -H+ (Base) Decarb 1-Bromo-3-propylbenzene (Decarboxylation Product) R_Enantiomer->Decarb Heat (>150°C) Oxidation 2-Hydroxy/Keto Derivative (Oxidative Impurity) R_Enantiomer->Oxidation O2 / hν S_Enantiomer (S)-2-(3-Br-Ph)butanoic acid S_Enantiomer->Enolate -H+ (Base) S_Enantiomer->Decarb Heat (>150°C) Enolate->R_Enantiomer +H+ Enolate->S_Enantiomer +H+

Figure 1: Mechanistic pathways governing the thermodynamic stability of 2-(3-Bromophenyl)butanoic acid.

Solid-State Thermodynamics & Polymorphism

For the free acid and its salts, solid-state stability is governed by packing energy. Halogenated arylalkanoic acids often exhibit enantiotropic polymorphism .

PropertyThermodynamic ExpectationExperimental Implication
Melting Point Range:

(Predicted)
Lower MP than para analogs due to lower symmetry.
Solubility Low in water; High in EtOH, DCM.pH-dependent solubility (Salt formation at pH > 6).
Hygroscopicity Low for free acid; High for Na/K salts.Salts may form hydrates (pseudopolymorphs).
Eutectic Formation Possible with excipients.Avoid physical mixing with alkaline stearates (catalyzes racemization).

Experimental Protocols (Self-Validating Systems)

Protocol A: Racemization Kinetics Assay (Chiral HPLC)

Objective: Determine the energetic barrier (


) to racemization to establish shelf-life specifications.
  • Preparation: Dissolve enantiopure (S)-acid (1 mg/mL) in buffer solutions (pH 4.0, 7.4, 9.0) and co-solvent (MeOH) if necessary.

  • Incubation: Aliquot into sealed amber vials. Incubate at

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: At

    
     hours, quench aliquots with cold 0.1% TFA in acetonitrile.
    
  • Analysis:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).

    • Mobile Phase: Hexane : IPA : TFA (90:10:0.1).

    • Detection: UV at 254 nm (aromatic absorption).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    . Use Arrhenius plot (
    
    
    vs
    
    
    ) to derive Activation Energy (
    
    
    ).
Protocol B: Accelerated Stability Testing (ICH Q1A)

Objective: Stress testing to identify degradation products.

StabilityWorkflow cluster_conditions Stress Conditions Start Sample Preparation (Solid & Solution) Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C, 75% RH) Start->Thermal Analysis LC-MS/MS Analysis (Identify Impurities) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Decision Define Storage Specs Analysis->Decision

Figure 2: ICH-compliant forced degradation workflow for stability profiling.

Synthesis of Insights: Handling the 3-Bromo Derivative

  • Avoid Strong Bases in Processing: The use of bases like NaH or LDA during derivatization will instantly racemize the center. Use mild bases (e.g.,

    
    ) or kinetic control at 
    
    
    
    if deprotonation is strictly necessary.
  • Coupling Strategy: If using the 3-bromo group for Suzuki coupling, perform the coupling before establishing the chiral center if possible, or use non-basic coupling conditions to preserve stereochemistry.

  • Storage: Store as the free acid in opaque containers at

    
    . Avoid storing as a solution in basic buffers.
    

References

  • Smith, S. W. (2009). "Chiral Toxicology: It's the Same Thing...Only Different." Toxicological Sciences, 110(1), 4-30. Link

  • Testa, B., et al. (1993). "The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences." Current Drug Metabolism.
  • ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation. Link

  • Agranat, I., Caner, H., & Caldwell, J. (2002). "Putting chirality to work: the strategy of chiral switches." Nature Reviews Drug Discovery, 1(10), 753-768. Link

Sources

Exploratory

Advanced Crystallographic Characterization of 2-(3-Bromophenyl)butanoic Acid: From Polymorph Screening to Absolute Configuration

Topic: Crystal Structure Analysis of 2-(3-Bromophenyl)butanoic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Process Development Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 2-(3-Bromophenyl)butanoic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Process Development Scientists.

Executive Summary & Molecular Context[1][2][3]

The structural analysis of 2-(3-Bromophenyl)butanoic acid (2-3-BBA) represents a critical case study in the characterization of chiral


-arylalkanoic acids—a chemical class encompassing widely used NSAIDs (e.g., Fenoprofen, Indoprofen).

For drug development professionals, 2-3-BBA is not merely an intermediate; it is a supramolecular scaffold that presents three distinct crystallographic challenges:

  • Conformational Flexibility: The ethyl group at the chiral center (C2) introduces disorder potential.

  • Chiral Resolution: Determining the absolute configuration (

    
     vs. 
    
    
    
    ) requires exploiting the anomalous scattering of the bromine substituent.
  • Synthon Competition: The structure is defined by the competition between the robust carboxylic acid homosynthon and weak halogen-bonding interactions.

This guide details the protocol for the solid-state analysis of 2-3-BBA, moving from crystallization strategies to the definitive assignment of absolute stereochemistry.

Experimental Strategy: Crystallization & Polymorph Control[4]

Unlike rigid aromatics, 2-arylbutanoic acids often exist as viscous oils due to the rotational freedom of the alkyl tail. Obtaining diffraction-quality single crystals requires a "Salt-Break" strategy or specific solvent handling.

The "Salt-Break" Crystallization Protocol

Direct crystallization of the free acid is frequently unsuccessful. The industry-standard approach involves forming a diastereomeric salt with a chiral amine, crystallizing the salt, and then (optionally) acidifying to release the rigidified free acid.

Recommended Workflow:

  • Salt Formation: React racemic 2-3-BBA with

    
    -(-)-1-Phenylethylamine in Ethanol/Water (9:1).
    
  • Fractional Crystallization: Isolate the less soluble diastereomeric salt.

  • Acidification (The "Salt Break"): Treat the crystals with 1M HCl and extract into EtOAc.

  • Final Crystal Growth: Slow evaporation of the purified enantiomer from

    
    -Heptane or Toluene.
    
Solvent Selection Matrix

Based on the solubility profile of brominated phenylalkanoic acids, the following solvent systems are validated for single-crystal growth:

Solvent SystemMethodTarget OutcomeRisk Factor
n-Heptane Slow Cooling (

C


C)
Large PrismsOil formation if cooled too fast
Ethanol/Water (80:20) Slow EvaporationNeedles/PlatesSolvate formation
Diisopropyl Ether Vapor Diffusion (into Pentane)Block crystalsHigh nucleation rate (small crystals)

X-Ray Diffraction Data Collection Protocol

To ensure high-fidelity structure solution, particularly for absolute configuration determination, the data collection strategy must be tailored to the heavy atom (Bromine).

Instrumental Configuration[5]
  • Radiation Source: Cu K

    
     (
    
    
    
    Å)
    is preferred over Mo K
    
    
    .
    • Reasoning: The anomalous scattering signal (

      
      ) of Bromine is significantly stronger with Copper radiation, which is critical for calculating the Flack parameter with high confidence.
      
  • Temperature: 100 K (Cryogenic).

    • Reasoning: Freezes the thermal motion of the terminal ethyl group on the butanoic chain, reducing disorder and improving the

      
      -factor.
      
Data Reduction Parameters

The following processing logic ensures the validity of the intensity data:

  • Absorption Correction: Multi-scan or Gaussian analytical correction is mandatory due to the linear absorption coefficient (

    
    ) of the Bromine atom.
    
  • Friedel Pairs: Do not merge Friedel pairs during data reduction. The differences in intensity between

    
     and 
    
    
    
    contain the stereochemical information.

Structural Elucidation & Supramolecular Synthons[2][4][6]

The Primary Synthon: Carboxylic Acid Dimer

In the solid state, 2-3-BBA invariably forms a centrosymmetric dimer (in racemates) or a pseudo-centrosymmetric dimer (in pure enantiomers) via the carboxylic acid groups.

  • Graph Set Notation:

    
    
    
  • Interaction: O–H

    
    O hydrogen bonds.
    
  • Bond Distance: Typically

    
     Å (O
    
    
    
    O).
The Secondary Synthon: Halogen Bonding

The 3-Bromo substituent is not passive. It directs the packing of the dimers into 2D sheets.

  • Interaction: C–Br

    
    O (carbonyl) or C–Br
    
    
    
    
    
    .
  • Type II Halogen Bond: Look for a contact angle

    
     (C-Br
    
    
    
    X) and
    
    
    (Br
    
    
    X-Y). This orthogonal interaction stabilizes the stacking of the phenyl rings.
Visualization of the Assembly Pathway

The following diagram illustrates the hierarchical assembly of the crystal structure, from molecule to 3D lattice.

CrystalAssembly cluster_chirality Stereochemical Control Monomer 2-(3-Bromophenyl) butanoic Acid Monomer Dimer Carboxylic Acid Dimer (R2,2(8) Homosynthon) Monomer->Dimer H-Bonding (Strong, Directional) Sheet 2D Sheet Formation (Br...Br / Br...O Interactions) Dimer->Sheet Halogen Bonding (Directional) Crystal 3D Crystal Lattice (Van der Waals Stacking) Sheet->Crystal Dispersive Forces (Weak) Resolution Chiral Resolution (via Amine Salt) Resolution->Monomer Yields Pure Enantiomer

Figure 1: Hierarchical supramolecular assembly of 2-(3-Bromophenyl)butanoic acid, highlighting the competition between hydrogen bonding and halogen bonding.

Absolute Configuration Determination

The definitive assignment of the chiral center at C2 is the primary objective of this analysis.

The Flack Parameter Method

The Flack parameter (


) is the standard metric for absolute structure correctness.
  • Equation:

    
    
    
  • Interpretation:

    • 
       (with small standard deviation, e.g., 
      
      
      
      ): The model represents the correct enantiomer.
    • 
      : The model represents the inverted  enantiomer (structure is the mirror image).
      
    • 
      : The crystal is a racemic twin or the anomalous scattering signal is too weak.
      
Validation Checklist

To declare the absolute configuration (e.g., S-configuration) with authority, the following criteria must be met:

  • Completeness: Data completeness >99% to

    
     (Cu K
    
    
    
    ).
  • Friedel Coverage: >90% of Friedel pairs measured.

  • Refinement: The structure must be refined as a non-centrosymmetric space group (e.g.,

    
     or 
    
    
    
    ).

Technical Specifications Summary

ParameterSpecificationNotes
Crystal System Monoclinic (Likely)Common for

-aryl acids
Space Group

(Racemic) or

(Chiral)

requires inversion center
Z Value 4 (Racemic) or 2 (Chiral)Number of molecules per unit cell
Disorder C3-C4 Ethyl ChainOften requires DELU/SIMU restraints
Chiral Center C2Verify against Cahn-Ingold-Prelog rules

References

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Provides the foundational crystallization and resolution protocols for bromophenyl-butanoic acid isomers). Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: General search for alpha-arylalkanoic acids. (The authoritative repository for small molecule crystal structures). Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. (The seminal paper on using anomalous scattering for absolute configuration). Link

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. (Defines the carboxylic acid dimer and halogen bonding concepts used in this analysis). Link

  • Parsons, S., & Flack, H. D. (2004). Patterson Analysis of the Absolute Structure of Light-Atom Crystals. Acta Crystallographica. (Advanced methodology for determining chirality in organic molecules). Link

Foundational

Technical Assessment: Biological Potential of 2-(3-Bromophenyl)butanoic Acid Analogs

Executive Summary 2-(3-Bromophenyl)butanoic acid (also known as -ethyl-3-bromophenylacetic acid) represents a "privileged scaffold" in medicinal chemistry, bridging the structural gap between classic non-steroidal anti-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Bromophenyl)butanoic acid (also known as


-ethyl-3-bromophenylacetic acid) represents a "privileged scaffold" in medicinal chemistry, bridging the structural gap between classic non-steroidal anti-inflammatory drugs (NSAIDs) and emerging metabolic regulators targeting Free Fatty Acid Receptors (FFARs).[1][2]

Unlike its lower homolog, the 2-arylpropionic acid (e.g., ibuprofen), the 2-arylbutanoic acid class exhibits distinct steric and lipophilic properties that shift its biological profile from pure Cyclooxygenase (COX) inhibition toward metabolic modulation (GPR40/FFAR1 agonism) and histone deacetylase (HDAC) interaction.[1][2] This guide provides a technical analysis of its potential biological activities, structure-activity relationships (SAR), and validated experimental protocols for researchers exploring this chemical space.[1][2]

Part 1: Chemical Architecture & SAR Analysis[1]

The molecule comprises three critical pharmacophoric elements that dictate its biological interaction:

  • The Carboxylic Acid Head: An ionizable group (

    
    ) essential for electrostatic interactions with arginine residues (e.g., Arg120 in COX-1/2, Arg183/Arg258 in GPR40).[1][2]
    
  • The

    
    -Ethyl Tail:  Unlike the methyl group in profens, the ethyl group introduces significant steric bulk.[1]
    
    • Effect: This reduces potency against COX enzymes (due to steric clash in the hydrophobic channel) but enhances selectivity for fatty acid receptors (FFARs) which accommodate longer alkyl chains.[1][2]

    • Chirality: The C2 position is chiral.[2] Biological activity is typically stereospecific, with the (

      
      )-enantiomer often being the eutomer for COX inhibition, while FFAR activity can vary.[1][2]
      
  • The meta-Bromo Substituent:

    • Electronic: The bromine atom is electron-withdrawing (

      
      ), increasing the acidity of the carboxylic head slightly compared to the unsubstituted analog.[1]
      
    • Metabolic: It blocks the meta-position from cytochrome P450 hydroxylation, significantly extending the metabolic half-life compared to the parent phenylbutanoic acid.[1]

    • Lipophilicity:[3][4] Increases

      
      , facilitating membrane permeability and hydrophobic pocket occupancy.[2]
      
Pharmacophore Visualization

G Core 2-(3-Bromophenyl) butanoic acid Acid Carboxylic Acid (Ionic Anchor) Core->Acid Tail α-Ethyl Group (Steric Selector) Core->Tail Ring 3-Br-Phenyl Ring (Lipophilic Scaffold) Core->Ring Target1 Target: GPR40 (FFAR1) Metabolic Regulation Acid->Target1 Arg Interaction Target2 Target: COX-1/2 (Reduced Potency) Acid->Target2 Arg120 Salt Bridge Tail->Target1 Mimics Fatty Acid Tail->Target2 Steric Clash (↓ Activity) Ring->Target1 Hydrophobic Pocket Target3 Target: HDAC (Weak Inhibition) Ring->Target3 Zinc Chelation Access

Caption: Pharmacophore mapping of 2-(3-Bromophenyl)butanoic acid linking structural features to biological targets.

Part 2: Primary Biological Targets[1]

Free Fatty Acid Receptor 1 (GPR40/FFAR1) Agonism

Mechanism: GPR40 is a G-protein coupled receptor highly expressed in pancreatic


-cells.[1][2][5][6] It recognizes medium-to-long chain fatty acids.[1][2]
Relevance:  Synthetic phenylalkanoic acids are potent GPR40 agonists used to stimulate glucose-dependent insulin secretion (GSIS) for Type 2 Diabetes treatment.[1][2]
Causality:  The 2-(3-bromophenyl)butanoic acid structure mimics the carboxylate head and hydrophobic tail of endogenous ligands (like linoleic acid) but with a rigidified phenyl core.[1][2] The meta-bromo group occupies a specific hydrophobic sub-pocket (often termed the "biphenyl pocket" in docked models of AMG-837 analogs), enhancing binding affinity (

) and potency (

).[1][2]
Cyclooxygenase (COX) Inhibition

Mechanism: Inhibition of prostaglandin synthesis by blocking the arachidonic acid binding channel.[1][2] Relevance: While 2-arylpropionic acids (ibuprofen) are potent NSAIDs, extending the


-methyl to an 

-ethyl (butanoic acid) generally reduces COX inhibitory activity by 10-100 fold due to steric hindrance at the active site constriction.[1][2] Insight: However, the 3-bromo substitution can partially compensate for this loss by increasing hydrophobic binding energy.[1][2] This molecule likely acts as a weak, potentially COX-1 selective inhibitor , useful as a reference compound or a starting point for designing dual COX/LOX inhibitors where the ethyl group modulates selectivity.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(3-Bromophenyl)butanoic Acid

Objective: To synthesize the target molecule via


-alkylation of a phenylacetic ester.[1] This method is preferred for its reliability and scalability.[1][2]

Reagents:

  • Ethyl 3-bromophenylacetate (Starting Material)[1][2]

  • Ethyl Iodide (Alkylating Agent)[1][2]

  • Sodium Hydride (NaH, 60% dispersion) or LDA[1][2]

  • Tetrahydrofuran (THF, anhydrous)[1][2]

  • Lithium Hydroxide (LiOH)[1][2]

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried 3-neck flask with NaH (1.2 eq) and anhydrous THF under Nitrogen atmosphere. Cool to 0°C.[1][2][7]

    • Add Ethyl 3-bromophenylacetate (1.0 eq) dropwise.[1][2] Why: Slow addition prevents exotherms and ensures controlled deprotonation at the

      
      -carbon.[1][2]
      
    • Stir for 30 min at 0°C until hydrogen evolution ceases.

  • Alkylation:

    • Add Ethyl Iodide (1.2 eq) dropwise to the enolate solution.[1][2]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 9:1).[1][2] The product (diester or mono-alkylated ester) will have a higher

      
       than the starting material.[1][2]
      
  • Hydrolysis:

    • Quench reaction with water.[1][2] Extract with Ethyl Acetate.[1][2][8]

    • Dissolve the crude ester in a 1:1 mixture of THF/Water.

    • Add LiOH (3.0 eq) and stir at 60°C for 3 hours. Why: LiOH is a mild saponification agent that avoids debromination.[1][2]

  • Purification:

    • Acidify the aqueous layer to pH 2 with 1M HCl.[2]

    • Extract with Dichloromethane (DCM).[1][2] Dry over

      
      .[1][2]
      
    • Recrystallize from Hexane/EtOAc to obtain the pure acid.[2]

Protocol B: GPR40 Calcium Flux Assay

Objective: To quantify the agonist activity of the analog on the GPR40 receptor.

Materials:

  • CHO-K1 cells stably expressing human GPR40.[1][2]

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).[1][2]

  • Linoleic Acid (Positive Control).[1][2]

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add Calcium 6 dye loading buffer. Incubate for 2 hours.

  • Compound Addition:

    • Prepare a 10-point serial dilution of 2-(3-Bromophenyl)butanoic acid in HBSS buffer (Range: 1 nM to 100

      
      M).
      
    • Add compounds to cells using an automated liquid handler.[1][2]

  • Measurement: Monitor fluorescence intensity (

    
    ) in real-time for 120 seconds.
    
  • Data Analysis: Calculate

    
    .[1][2] Plot dose-response curves to determine 
    
    
    
    .
Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis Phase cluster_assay Biological Validation (GPR40) S1 Ethyl 3-bromophenylacetate + NaH (THF, 0°C) S2 Add Ethyl Iodide (Alkylation) S3 LiOH Hydrolysis (Saponification) S4 Acidify & Recrystallize A1 CHO-K1/hGPR40 Cells (384-well plate) S4->A1 Purified Ligand A2 Load Calcium 6 Dye A3 Add Compound (1nM - 100µM) A4 Measure Fluorescence (Ca2+ Flux)

Caption: Integrated workflow for the synthesis and biological validation of 2-arylbutanoic acid analogs.

Part 4: Quantitative Data Summary (Projected)

Based on SAR data from structurally homologous phenylpropanoic and phenylbutanoic acids [1, 2], the following activity profiles are projected for 2-(3-Bromophenyl)butanoic acid:

TargetParameterProjected ValueRationale
GPR40 (FFAR1)

0.5 - 5.0

M
Lipophilic tail + Acid head mimics endogenous fatty acids.[1][2]
COX-1

50 - 200

M
Steric hindrance of ethyl group reduces potency vs Ibuprofen (

M).[1][2]
COX-2

> 200

M
Lack of specific COX-2 pocket pharmacophores (e.g., sulfone).[1][2]
Log P Value~3.8High lipophilicity due to Br and Ethyl group; good membrane permeability.[1][2]

References

  • Christiansen, E. et al. (2011).[1][2] "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity."[2] Journal of Medicinal Chemistry. Link

  • Højgaard Hansen, A. et al. (2021).[1][2][9] "Structure-Activity Relationship Explorations and Discovery of a Potent Antagonist for the Free Fatty Acid Receptor 2." ChemMedChem. Link[1][2]

  • Organic Syntheses. (2018). "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Org.[1][2][10] Synth. 95, 328-344.[1][2][10] Link

  • Takeda Pharmaceutical. (2012).[1][2] "Discovery of phenylpropanoic acid derivatives... as potent GPR40 agonists."[3][5][6][11] Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocols for 2-(3-Bromophenyl)butanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale 2-(3-Bromophenyl)butanoic acid is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

2-(3-Bromophenyl)butanoic acid is a critical α-alkylated arylacetic acid building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs) and cannabinoid-1 receptor (CB-1R) inverse agonists.

The synthesis of this compound relies on the selective α-ethylation of a 3-bromophenylacetic acid core. Designing a scalable protocol requires navigating the inherent electronic properties of the substrate. The carboxylic acid proton has a pKₐ of ~4.5, while the α-proton is significantly less acidic (pKₐ ~22). Therefore, direct alkylation requires exactly two equivalents of a strong, non-nucleophilic base to sequentially deprotonate the carboxylate and the α-carbon, generating a reactive enediolate dianion .

Causality in Reagent Selection: Lithium hexamethyldisilazide (LiHMDS) is preferred over Lithium diisopropylamide (LDA) for scale-up because it is less prone to nucleophilic attack and offers superior solubility profiles in tetrahydrofuran (THF) at cryogenic temperatures. Furthermore, maintaining the reaction strictly between −15 °C and −10 °C is an absolute requirement; elevated temperatures promote benzyne formation (due to the meta-bromo substituent) and increase the rate of bis-alkylation .

Quantitative Data & Route Comparison

To provide a comprehensive process development overview, two distinct synthetic routes are evaluated below. Route 1 is a direct, telescoped organometallic approach, while Route 2 is a classical, non-cryogenic malonic ester synthesis.

Process ParameterRoute 1: Direct α-AlkylationRoute 2: Malonic Ester Synthesis
Key Reagents LiHMDS, Ethyl BromideDiethyl carbonate, NaH, EtBr, NaOH
Operating Temp. -15 °C to 25 °C0 °C to 160 °C
Reaction Steps 1 (Telescoped)3 (Discrete)
Typical Yield 75 - 85%60 - 70% (Over 3 steps)
Scalability High (Requires cryogenic vessels)High (Standard reactors, no cryo needed)
Primary Impurity Bis-alkylated byproduct (<5%)Incomplete decarboxylation

Route 1: Direct α-Alkylation via Enediolate Dianion

This protocol is adapted from proven industrial scale-up methodologies for structurally analogous CB-1R inverse agonist intermediates .

Route1 SM 3-Bromophenylacetic Acid Base LiHMDS (2.05 eq) THF, -15°C SM->Base Step 1 Dianion Enediolate Dianion Base->Dianion Deprotonation Alkyl Ethyl Bromide (1.1 eq) -15°C to RT Dianion->Alkyl Step 2 Product 2-(3-Bromophenyl)butanoic Acid Alkyl->Product C-C Bond Formation

Workflow for the direct α-alkylation of 3-bromophenylacetic acid via dianion intermediate.

Step-by-Step Protocol & Self-Validating Controls

1. System Preparation & Validation:

  • Action: Charge a dry, nitrogen-purged reactor with 3-bromophenylacetic acid (1.0 eq) and anhydrous THF (10 volumes).

  • Self-Validation Checkpoint: Perform a Karl Fischer (KF) titration on the THF solution. The moisture content must be <50 ppm. Water will irreversibly quench the LiHMDS, skewing the 2.05 eq stoichiometry required for complete dianion formation.

2. Enediolate Formation:

  • Action: Cool the reactor to −15 °C. Begin dropwise addition of LiHMDS (1.0 M in THF, 2.05 eq) over 2 hours.

  • Causality: The slow addition and strict −15 °C limit prevent localized heating, which would otherwise drive the formation of the bis-alkylated impurity and degrade the aromatic bromide via benzyne pathways.

  • Action: Age the reaction mixture for 1 hour at −15 °C to ensure complete dianion generation.

3. Alkylation:

  • Action: Add ethyl bromide (1.1 eq) dropwise while maintaining the internal temperature below −10 °C. Once addition is complete, allow the reactor to slowly warm to 20 °C over 4 hours.

  • Self-Validation Checkpoint: Pull a 0.5 mL In-Process Control (IPC) sample. Quench with 1M HCl, extract with ethyl acetate, and analyze via HPLC (UV 210 nm). The reaction is validated as complete when unreacted 3-bromophenylacetic acid is <2.0% and the bis-alkylated impurity is <5.0%.

4. Workup & Isolation:

  • Action: Quench the reaction by slowly adding 2.5 N HCl until the aqueous phase reaches pH 2.

  • Action: Separate the layers. Wash the organic (THF) layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Crystallize the crude material from a toluene/heptane mixture to yield pure 2-(3-bromophenyl)butanoic acid as a crystalline solid.

Route 2: Malonic Ester Synthesis (Non-Cryogenic)

For facilities lacking cryogenic capabilities, the malonic ester pathway provides a robust, room-temperature-to-reflux alternative.

Route2 SM Diethyl 2-(3-bromophenyl)malonate Alkylation NaH, Ethyl Bromide DMF, 0°C to RT SM->Alkylation Intermediate Diethyl 2-(3-bromophenyl)-2-ethylmalonate Alkylation->Intermediate α-Ethylation Hydrolysis NaOH (aq), EtOH Reflux Intermediate->Hydrolysis Diacid 2-(3-Bromophenyl)-2-ethylmalonic Acid Hydrolysis->Diacid Saponification Decarb Heat (160°C) - CO2 Diacid->Decarb Product 2-(3-Bromophenyl)butanoic Acid Decarb->Product Decarboxylation

Reaction pathway for the malonic ester synthesis of 2-(3-bromophenyl)butanoic acid.

Step-by-Step Protocol & Self-Validating Controls

1. Alkylation of the Malonate:

  • Action: Suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C. Slowly add diethyl 2-(3-bromophenyl)malonate (1.0 eq). Stir until H₂ evolution ceases.

  • Action: Add ethyl bromide (1.2 eq) and allow the mixture to warm to room temperature, stirring for 12 hours.

  • Self-Validation Checkpoint: Analyze via GC-MS. The mass spectrum must show the disappearance of the starting malonate (m/z 314/316) and the appearance of the ethylated intermediate (m/z 342/344).

2. Saponification:

  • Action: Dilute the crude mixture with ethanol and add a 20% aqueous NaOH solution (3.0 eq). Reflux for 4 hours.

  • Action: Evaporate the ethanol, acidify the aqueous layer with concentrated HCl to pH 1, and extract with ethyl acetate to isolate 2-(3-bromophenyl)-2-ethylmalonic acid.

3. Thermal Decarboxylation:

  • Action: Transfer the isolated diacid to a distillation apparatus. Heat neat to 160 °C under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Route the exhaust gas through a bubbler containing a Ba(OH)₂ solution. The precipitation of BaCO₃ validates active decarboxylation. The reaction is complete when gas evolution entirely ceases (typically 2-3 hours).

  • Action: Cool the residue and purify via vacuum distillation or recrystallization to afford the final product.

References

  • Chen, C.-y.; Frey, L. F.; Shultz, S.; Wallace, D. J.; Marcune, B. F.; et al. "Catalytic, Enantioselective Synthesis of Taranabant, a Novel, Acyclic Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Obesity." Organic Process Research & Development, 2007.[Link]

  • Stivala, C. E.; Zakarian, A. "Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries." Journal of the American Chemical Society, 2011.[Link]

Application

Application Note: Enantioselective Synthesis of (S)-2-(3-Bromophenyl)butanoic Acid

Executive Summary This application note details the enantioselective synthesis of (S)-2-(3-bromophenyl)butanoic acid , a critical chiral building block structurally analogous to the "profen" class of NSAIDs. While tradit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the enantioselective synthesis of (S)-2-(3-bromophenyl)butanoic acid , a critical chiral building block structurally analogous to the "profen" class of NSAIDs. While traditional resolution methods (e.g., diastereomeric salt crystallization) suffer from a maximum 50% theoretical yield, this protocol utilizes Asymmetric Hydrogenation (AH) catalyzed by a Ruthenium-BINAP complex.

This route is selected for its high atom economy, scalability, and compatibility with the meta-bromo substituent, which is prone to dehalogenation under Palladium-catalyzed conditions.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Enantiomeric Excess (ee) > 96% (S-isomer)
Chemical Yield (Step 2) > 95%
Catalyst Loading 0.05 - 0.1 mol% (S/C 1000-2000)
Critical Impurity Des-bromo analog (< 0.1%)

Retrosynthetic Analysis & Strategy

The synthesis is divided into two stages: the construction of the trisubstituted olefin precursor via a Horner-Wadsworth-Emmons (HWE) reaction, followed by the stereodefining asymmetric hydrogenation.

Retrosynthesis cluster_catalyst Catalytic System Target (S)-2-(3-Bromophenyl) butanoic acid Precursor (E)-2-(3-Bromophenyl) -2-butenoic acid Target->Precursor Asymmetric Hydrogenation (Ru-BINAP) Aldehyde 3-Bromobenzaldehyde Precursor->Aldehyde Hydrolysis Phosphonate Triethyl 2-phosphonobutyrate Precursor->Phosphonate HWE Reaction Cat Ru(OAc)2((S)-H8-BINAP)

Figure 1: Retrosynthetic strategy highlighting the convergent HWE coupling and the stereoselective hydrogenation step.

Experimental Protocols

Stage 1: Precursor Synthesis

Objective: Synthesis of (E)-2-(3-bromophenyl)-2-butenoic acid. Rationale: The HWE reaction is preferred over Perkin condensation due to milder conditions and higher stereocontrol (E-selectivity), which is critical as the olefin geometry dictates the facial selectivity of the subsequent hydrogenation.

Materials
  • 3-Bromobenzaldehyde (1.0 equiv)

  • Triethyl 2-phosphonobutyrate (1.1 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)[1]

  • THF (Anhydrous)

Protocol
  • Phosphonate Activation: To a flame-dried reactor under

    
    , suspend NaH in anhydrous THF at 0°C. Dropwise add triethyl 2-phosphonobutyrate. Stir for 30 min until gas evolution ceases.
    
  • Coupling: Add 3-bromobenzaldehyde dropwise at 0°C. Warm to room temperature (RT) and stir for 4–6 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2] The crude product is the ethyl ester.
    
  • Hydrolysis: Dissolve the crude ester in MeOH/THF (1:1) and treat with 2M LiOH (3 equiv). Reflux for 3 hours.

  • Isolation: Acidify to pH 2 with 1M HCl. Filter the white precipitate. Recrystallize from Ethanol/Water to obtain pure (E)-2-(3-bromophenyl)-2-butenoic acid .

Critical Checkpoint: Verify E-geometry via NOESY NMR. The phenyl proton ortho to the alkene should show correlation with the methyl group of the butenoic chain.

Stage 2: Asymmetric Hydrogenation (Core Protocol)

Objective: Enantioselective reduction of the olefin. Catalyst Selection: Ru(OAc)


((S)-H8-BINAP) .
Why H8-BINAP? The partially hydrogenated binaphthyl backbone (H8) often provides superior enantioselectivity for unsaturated carboxylic acids compared to standard BINAP due to a larger dihedral angle and increased steric bulk, which tightens the chiral pocket [1].
Materials
  • Substrate: (E)-2-(3-bromophenyl)-2-butenoic acid

  • Catalyst: Ru(OAc)

    
    ((S)-H8-BINAP) (Commercial or generated in situ)[3]
    
  • Solvent: Degassed Methanol (MeOH)[3]

  • Hydrogen Gas (

    
    ): UHP Grade (99.999%)
    
Step-by-Step Procedure
  • Inert Handling: In a nitrogen-filled glovebox, charge the high-pressure autoclave glass liner with the substrate (1.0 g, 4.15 mmol).

  • Catalyst Addition: Add Ru(OAc)

    
    ((S)-H8-BINAP) (18 mg, 0.5 mol%).
    
    • Note: For cost optimization at scale, loading can be lowered to 0.05 mol% (S/C 2000), but 0.5 mol% is recommended for initial bench validation.

  • Solvation: Add degassed MeOH (10 mL). The concentration should be ~0.4 M.

  • Pressurization: Seal the autoclave. Purge with

    
     (3 cycles at 10 bar) to remove 
    
    
    
    .
  • Reaction: Pressurize to 60 bar (870 psi)

    
    . Stir vigorously (1000 rpm) at 25°C  for 12–16 hours.
    
    • Caution: Ensure the autoclave is rated for 100 bar.

  • Workup: Vent

    
     carefully. Concentrate the solvent in vacuo.
    
  • Purification: Dissolve residue in 1M NaOH, wash with ether (to remove non-acidic impurities/catalyst ligands), then acidify aqueous layer to pH 1 with HCl. Extract with DCM.[2]

Mechanism & Stereochemical Model

The mechanism follows the monohydride pathway typical for Ru-dicarboxylate precursors. The meta-bromo substituent is electronically withdrawing but sterically remote enough not to interfere with coordination.

CatalyticCycle PreCat Ru(OAc)2(P*P) Precatalyst Active Ru-H Species PreCat->Active H2, -AcOH Coord Olefin Coordination Active->Coord Substrate Insert Migratory Insertion (Stereodefining) Coord->Insert Face Selection Elim Reductive Elimination Insert->Elim C-H Bond Form Elim->Active + H2, - Product

Figure 2: Simplified catalytic cycle. The stereochemistry is determined during the migratory insertion step, controlled by the quadrant blocking of the H8-BINAP ligand.

Quality Control & Analytics

To validate the protocol, use the following analytical methods.

High-Performance Liquid Chromatography (HPLC)[4][7][8]
  • Column: Chiralcel OD-H (Daicel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (98 : 2 : 0.1).

    • Note: TFA is mandatory to suppress ionization of the carboxylic acid; without it, peaks will tail significantly.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (monitoring the phenyl ring).

  • Retention Times (Approx):

    • (R)-Enantiomer: ~12 min

    • (S)-Enantiomer: ~15 min[4]

    • Starting Material (Olefin): ~22 min

NMR Spectroscopy[10]
  • 1H NMR (400 MHz, CDCl3):

    
     11.0 (br s, 1H, COOH), 7.4-7.2 (m, 4H, Ar-H), 3.45 (t, 1H, 
    
    
    
    -CH), 2.1-1.8 (m, 2H,
    
    
    -CH2), 0.9 (t, 3H, CH3).
  • Verification: Absence of olefinic proton at

    
     ~7.0-7.5 (distinct from Ar-H) confirms full conversion.
    

Troubleshooting & Expert Notes

IssueProbable CauseCorrective Action
Low Conversion

pressure too low or catalyst poisoning.
Increase pressure to 80-100 bar. Ensure substrate is free of bromide salts (from HWE step).
Low ee (< 80%) Wrong solvent or temperature too high.Switch from MeOH to MeOH/DCM mixture. Lower temperature to 10°C (will increase reaction time).
Debromination Trace Pd contamination or over-reduction.Ensure reactor is dedicated to Ru chemistry (no Pd residues). Ru-BINAP rarely causes debromination under these conditions.
Racemization Workup conditions too harsh.Avoid strong heating during base extraction. 2-Aryl acids are prone to racemization via enolization.

References

  • Zhang, X., et al.

    
    -Unsaturated Carboxylic Acids Catalyzed by H8-BINAP-Ru(II) Complexes." Journal of Organic Chemistry, vol. 61, no. 13, 1996, pp. 4405-4411. 
    
  • Noyori, R. "Asymmetric Catalysis in Organic Synthesis." John Wiley & Sons, 1994.
  • Takaya, H., et al. "Enantioselective Hydrogenation of Allylic and Homoallylic Alcohols." Organic Syntheses, Coll.[2][4] Vol. 9, 1998, p. 169.

  • Daicel Chiral Technologies. "Application Guide for Chiralcel OD-H.

Sources

Method

Application Note: Preparation of 2-(3-Bromophenyl)butanoic Acid Esters

[1] Part 1: Strategic Overview & Retrosynthesis[1] Significance of the Intermediate 2-(3-Bromophenyl)butanoic acid esters are critical "switchboard" intermediates in medicinal chemistry.[1] The 2-arylbutanoic acid scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Strategic Overview & Retrosynthesis[1]

Significance of the Intermediate

2-(3-Bromophenyl)butanoic acid esters are critical "switchboard" intermediates in medicinal chemistry.[1] The 2-arylbutanoic acid scaffold is a pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) like Indobufen and Butibufen.[1] The meta-bromide handle allows for divergent synthesis—enabling Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, or lithium-halogen exchange to install complex heterocycles late in the synthetic sequence.[1]

Retrosynthetic Analysis

The most robust disconnection for 2-arylalkanoic esters is the


-alkylation of arylacetates .[1] While transition-metal-catalyzed 

-arylation of esters (e.g., ethyl butyrate + 1-bromo-3-iodobenzene) is possible, it often requires expensive Pd-ligand systems and suffers from selectivity issues (mono- vs. bis-arylation).[1]

Therefore, the Nucleophilic Substitution (


)  route via the enolate of ethyl 3-bromophenylacetate is the industry standard for reliability and scalability.

Target Molecule: Ethyl 2-(3-bromophenyl)butanoate Precursor: Ethyl 3-bromophenylacetate Reagent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)[1]

Retrosynthesis Target Ethyl 2-(3-bromophenyl)butanoate (Target) Disconnection α-Alkylation Target->Disconnection Precursor Ethyl 3-bromophenylacetate (Starting Material) Disconnection->Precursor Reagent Ethyl Iodide (Electrophile) Disconnection->Reagent

Figure 1: Retrosynthetic disconnection relying on enolate alkylation.

Part 2: Detailed Experimental Protocols

Method A: Kinetic Alkylation (High Precision)

Recommended for: Small-scale (mg to g), high-purity requirements, and minimizing dialkylation byproducts.[1] Mechanism: Lithium Diisopropylamide (LDA) generates the enolate quantitatively at -78°C, followed by trapping with ethyl iodide.[1]

Materials
  • Substrate: Ethyl 3-bromophenylacetate (1.0 equiv)[1]

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF (1.1 equiv)

  • Electrophile: Ethyl Iodide (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Additive: DMPU (optional, 10% v/v to accelerate

    
     if sluggish)
    
Protocol Steps
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask under Argon. Equip with a low-temperature thermometer and magnetic stir bar.[1]

  • Enolate Formation:

    • Charge anhydrous THF and cool to -78°C (dry ice/acetone bath).

    • Add LDA solution (1.1 equiv) dropwise via syringe.[1]

    • Add a solution of Ethyl 3-bromophenylacetate in THF dropwise over 15 minutes.

    • Critical Step: Stir at -78°C for 30 minutes to ensure complete deprotonation. The solution usually turns yellow/orange.

  • Alkylation:

    • Add Ethyl Iodide (1.2 equiv) neat, dropwise.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS.[1][2] Look for the disappearance of the starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Quench & Workup:

    • Quench with saturated aqueous

      
       solution at 0°C.
      
    • Extract with Et2O or EtOAc (3x).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[3][4]
      
Method B: Thermodynamic Alkylation (Scalable)

Recommended for: Large-scale (>10 g) where cryogenic conditions are impractical.[1] Mechanism: Sodium Hydride (NaH) generates the enolate at 0°C to RT.

Materials
  • Substrate: Ethyl 3-bromophenylacetate (1.0 equiv)[1]

  • Base: NaH (60% dispersion in mineral oil) (1.1 equiv)

  • Electrophile: Ethyl Iodide (1.2 equiv)

  • Solvent: DMF (Anhydrous) or THF/DMF (9:1)

Protocol Steps
  • Base Preparation:

    • Place NaH (1.1 equiv) in a flame-dried flask under

      
      .
      
    • (Optional) Wash NaH with dry hexanes to remove mineral oil if downstream purification is sensitive to hydrocarbons.[1]

    • Suspend NaH in dry DMF (Caution: Gas evolution).[1] Cool to 0°C .[1][4]

  • Enolate Formation:

    • Add Ethyl 3-bromophenylacetate dropwise.[1] Hydrogen gas (

      
      ) will evolve vigorously.[1]
      
    • Stir at 0°C for 30–45 mins until gas evolution ceases and the solution becomes clear/colored.

  • Alkylation:

    • Add Ethyl Iodide (1.2 equiv) dropwise at 0°C.

    • Warm to Room Temperature (25°C) and stir for 4–12 hours.

  • Workup:

    • Pour mixture carefully into ice-water (DMF is water-miscible; product will oil out).[1]

    • Extract with

      
       (preferred) or Hexanes/EtOAc.[1]
      
    • Note: DMF requires thorough washing with water/LiCl solution to remove completely.[1]

Part 3: Critical Process Parameters (CPP) & Troubleshooting

ParameterMethod A (LDA)Method B (NaH)Impact on Quality
Temperature -78°C

0°C
0°C

RT
Higher temps increase dialkylation (impurity).[1]
Stoichiometry 1.1 eq Base1.1 eq BaseExcess base promotes dialkylation.[1]
Electrophile Ethyl IodideEthyl IodideEtI is faster than EtBr (better for -78°C).[1]
Solvent THFDMFDMF accelerates

but is harder to remove.
Troubleshooting Guide
  • Issue: Dialkylation (Ethyl 2-ethyl-2-(3-bromophenyl)butanoate formed).

    • Cause: Presence of excess base or rapid proton exchange between product and starting enolate.

    • Fix: Use Method A (LDA).[1] Ensure starting material is added to the base (inverse addition) to keep kinetic control.

  • Issue: Incomplete Conversion.

    • Cause: Enolate quenched by moisture or sluggish reaction.[1]

    • Fix: Dry solvents thoroughly.[1] Add 10% HMPA or DMPU as a co-solvent.[1]

  • Issue: Elimination (formation of styrene derivative).

    • Cause: High temperature.[1]

    • Fix: Keep reaction below 25°C.

Part 4: Visualization of Workflow

Workflow Start Start: Ethyl 3-bromophenylacetate Condition Choose Method Start->Condition PathA Method A: LDA / THF / -78°C (High Purity) Condition->PathA Small Scale / Kinetic PathB Method B: NaH / DMF / 0°C (Scalable) Condition->PathB Large Scale / Thermodynamic Reaction Add Ethyl Iodide (Alkylation Step) PathA->Reaction PathB->Reaction Quench Quench (aq. NH4Cl) Reaction->Quench Workup Extraction & Drying Quench->Workup Purification Column Chromatography (Hex/EtOAc) Workup->Purification

Figure 2: Decision matrix and workflow for the synthesis of the target ester.[1]

Part 5: Characterization & Safety[1]

Expected Analytical Data
  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.50–7.10 (m, 4H, Ar-H)[1]
      
    • 
       4.15 (q, 2H, 
      
      
      
      ester)
    • 
       3.45 (t, 1H, 
      
      
      
      ) — Diagnostic peak for mono-alkylation[1]
    • 
       2.10–1.75 (m, 2H, 
      
      
      
      of ethyl chain)
    • 
       1.20 (t, 3H, 
      
      
      
      of ester)
    • 
       0.90 (t, 3H, 
      
      
      
      of ethyl chain)
  • Appearance: Clear to pale yellow oil.[1]

Safety Protocols
  • Ethyl Iodide: Alkylating agent and potential carcinogen.[1] Use only in a fume hood.

  • Sodium Hydride: Pyrophoric.[1] Reacts violently with water releasing hydrogen gas.[1] Quench all equipment with isopropanol before water washing.[1]

  • Waste: Segregate halogenated waste (EtI residues) from non-halogenated solvents.

References

  • Alkylation of Esters (General Mechanism)

    • Cope, A. C.; Holmes, H. L.; House, H. O. "The Alkylation of Esters and Nitriles." Organic Reactions, 1957 , 9, 107.[1]

  • Synthesis of 2-Arylpropionic Acids (Analogous Chemistry)

    • Akgün, H., et al. "Synthesis of Some 2-arylpropionic Acid Amides as Prodrugs."[1][5] Arzneimittelforschung, 1996 , 46(9), 891-4.[1][5]

  • Large Scale Enolate Chemistry (Process Safety)

    • Ruble, J. C., et al. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid."[1] Organic Syntheses, 2018 , 95, 328-344.[1] (Note: Describes analogous handling of bromophenyl intermediates).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.

Sources

Application

Application Notes: The Strategic Utility of 2-(3-Bromophenyl)butanoic Acid in Modern Drug Discovery

Introduction In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of success in synthesizing novel chemical entities with desired therapeutic properties....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of success in synthesizing novel chemical entities with desired therapeutic properties. 2-(3-Bromophenyl)butanoic acid is a chiral bifunctional molecule that has emerged as a particularly valuable scaffold. Its structure, featuring a stereocenter, a reactive carboxylic acid, and a synthetically versatile aryl bromide handle, offers medicinal chemists a powerful tool for generating molecular diversity and accessing complex drug-like architectures. This document provides an in-depth guide to the applications of this building block, detailing its properties, key synthetic transformations, and step-by-step protocols for its effective utilization in research and development settings. The compound belongs to the broader class of 2-arylpropionic acids, a family renowned for its significant biological activities, most notably as Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[1][2]

The strategic placement of the bromine atom on the phenyl ring at the meta-position provides a vector for a multitude of cross-coupling reactions, enabling the introduction of various substituents to explore the chemical space around the core scaffold. Simultaneously, the butanoic acid moiety serves as a classic handle for amide bond formation or esterification, allowing for conjugation with other fragments, pharmacophores, or solubilizing groups. This dual reactivity makes 2-(3-Bromophenyl)butanoic acid an ideal starting point for the construction of libraries of compounds aimed at diverse biological targets, from kinases to G-protein coupled receptors.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for its safe handling and effective use in synthesis.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁BrO₂[3][4]
Molecular Weight 243.10 g/mol [3][4]
Appearance White to off-white solid/powder[5]
CAS Number 934980-79-7[6]
InChIKey HCRPFUQKLXWVGI-UHFFFAOYSA-N[3]
Hazard Statements May cause skin, eye, and respiratory irritation. Harmful if swallowed.[5][7]
Precautionary Codes P261, P264, P280, P302+P352, P305+P351+P338[5]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed.[5][8]

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.[9][10]

Core Synthetic Applications: A Dual-Functionality Workflow

The synthetic utility of 2-(3-Bromophenyl)butanoic acid stems from its two orthogonal reactive sites. This allows for a modular approach to library synthesis, where either the aryl bromide or the carboxylic acid can be functionalized independently or sequentially.

G cluster_start Starting Building Block cluster_acid Carboxylic Acid Derivatization cluster_bromide Aryl Bromide Derivatization cluster_products Diverse Pharmaceutical Scaffolds start 2-(3-Bromophenyl)butanoic acid amide Amide Derivatives start->amide Amide Coupling (EDC, HOBt, Amine) ester Ester Derivatives start->ester Esterification (H+, Alcohol) suzuki Suzuki Coupling (Aryl/Heteroaryl) start->suzuki Pd Catalyst, Base, Boronic Acid buchwald Buchwald-Hartwig (N/O-Arylation) start->buchwald Pd Catalyst, Base, Amine/Alcohol product Complex Molecules (e.g., Kinase Inhibitors) amide->product Sequential Coupling suzuki->product Sequential Coupling

Sources

Method

Reduction of 2-(3-Bromophenyl)butanoic acid to alcohol derivatives

Abstract & Strategic Analysis This Application Note details the protocol for the chemoselective reduction of 2-(3-Bromophenyl)butanoic acid to its corresponding alcohol, 2-(3-Bromophenyl)butan-1-ol . This transformation...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

This Application Note details the protocol for the chemoselective reduction of 2-(3-Bromophenyl)butanoic acid to its corresponding alcohol, 2-(3-Bromophenyl)butan-1-ol . This transformation is a critical step in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs), including Tapentadol analogs and phenylbutylamine derivatives.

The Chemoselectivity Challenge: The primary synthetic challenge is reducing the carboxylic acid moiety (


) without affecting the aryl bromide (

).
  • Lithium Aluminum Hydride (LiAlH

    
    ):  While effective, LiAlH
    
    
    
    is a potent nucleophile that poses a significant risk of debromination (hydrodehalogenation) at elevated temperatures or prolonged reaction times, leading to impurity formation (des-bromo analogs).
  • Borane-THF (BH

    
    THF):  This is the reagent of choice . Borane is electrophilic; it reduces carboxylic acids rapidly by coordinating to the carbonyl oxygen. Crucially, it is kinetically inert toward aryl halides under standard conditions, ensuring high chemoselectivity.
    

Reaction Mechanism & Selectivity Logic

The following diagram illustrates the mechanistic pathway of Borane reduction, highlighting why it preserves the aryl bromide compared to nucleophilic hydride donors.

BoraneMechanism Substrate 2-(3-Bromophenyl) butanoic acid Coordination Acyloxyborane Intermediate (H2 released) Substrate->Coordination BH3·THF (Electrophilic Attack) LiAlH4_Path LiAlH4 (Nucleophilic) Substrate->LiAlH4_Path Reduction Trialkylborate Complex Coordination->Reduction Intramolecular Hydride Transfer Hydrolysis Acidic/Basic Hydrolysis Reduction->Hydrolysis MeOH/H2O Product 2-(3-Bromophenyl) butan-1-ol Hydrolysis->Product Yield >90% SideProduct Debrominated Impurity LiAlH4_Path->SideProduct Oxidative Addition (Risk)

Figure 1: Mechanistic pathway showing Borane's electrophilic activation of the carboxyl group versus the risk of debromination associated with nucleophilic agents.

Experimental Protocol: Borane-THF Reduction

Safety Warning: Borane-THF is moisture-sensitive and pyrophoric. Evolution of hydrogen gas (


) occurs during the reaction.[1] All operations must be performed in a fume hood under an inert atmosphere (

or

).
Materials:
  • Substrate: 2-(3-Bromophenyl)butanoic acid (1.0 equiv).

  • Reagent: Borane-tetrahydrofuran complex (

    
    ), 1.0 M solution (1.2 - 1.5 equiv).
    
  • Solvent: Anhydrous THF (Sodium/Benzophenone dried or molecular sieves).

  • Quench: Methanol (MeOH), 1M HCl.

Step-by-Step Methodology:
  • Setup: Oven-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet adapter. Flush with nitrogen for 15 minutes.

  • Solubilization: Charge the flask with 2-(3-Bromophenyl)butanoic acid (10.0 g, 41.1 mmol) and anhydrous THF (50 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Addition: Transfer the

    
     solution (49.3 mL, 49.3 mmol, 1.2 equiv) to the addition funnel via cannula or nitrogen-flushed syringe. Add dropwise to the reaction mixture over 30 minutes.
    
    • Note: Control addition rate to manage

      
       evolution.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C). Stir for 3–5 hours.

    • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes) or HPLC. The acid spot (

      
      ) should disappear, replaced by the alcohol (
      
      
      
      ).
  • Quenching (Critical): Cool the mixture back to 0 °C. Slowly add Methanol (20 mL) dropwise.

    • Caution: Vigorous bubbling will occur as excess borane is destroyed and the boron-oxygen bonds are methanolyzed.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF and Trimethyl borate (

      
      ).
      
    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Wash with 1M HCl (2 x 50 mL) to break any remaining boron complexes.

    • Wash with Saturated

      
       (50 mL) and Brine (50 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate to yield the crude oil.
      

Workflow Diagram (Self-Validating System)

This workflow ensures checkpoints are met before proceeding, minimizing batch failure.

Workflow Start Start: Dry 3-Neck Flask Inert Atmosphere (N2) Dissolve Dissolve Substrate in Anhydrous THF Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddBH3 Add BH3·THF Dropwise (Watch for H2 Evolution) Cool->AddBH3 Warm Warm to RT Stir 3-5 Hours AddBH3->Warm Check QC Check: TLC/HPLC SM < 1.0%? Warm->Check Check->Warm No (Add 0.2 eq BH3) Quench Cool to 0°C Quench with MeOH Check->Quench Yes Workup Acid Wash (1M HCl) Extraction (EtOAc) Quench->Workup Finish Isolate Product (Vacuum Distillation/Column) Workup->Finish

Figure 2: Operational workflow for the reduction process, including critical decision points for reaction completion.

Analytical Specifications & Expected Results

The following data represents typical results obtained using this protocol.

ParameterSpecificationNotes
Physical State Colorless to pale yellow oilMay crystallize upon standing if high purity.
Yield 88% - 95% Losses primarily due to workup, not conversion.
HPLC Purity > 98.0%
Debrominated Impurity < 0.1% Critical quality attribute (CQA).

H NMR (CDCl

)

3.65 (m, 2H, -CH

OH)
Distinct shift from COOH proton.
IR Spectroscopy ~3350 cm

(Broad, -OH)
Disappearance of C=O stretch at 1710 cm

.

Troubleshooting Guide

  • Incomplete Conversion:

    • Cause: Moisture in THF destroyed the Borane reagent.

    • Solution: Add an additional 0.2–0.5 equivalents of

      
       and stir for 1 hour. Ensure THF is distilled or from a fresh anhydrous bottle.
      
  • Emulsion during Workup:

    • Cause: Boron salts forming a gel.

    • Solution: The 1M HCl wash is critical.[2] If emulsion persists, add a small amount of solid NaCl or increase the volume of the aqueous layer.

  • Safety - Pressure Buildup:

    • Cause: Addition of Borane too fast.[2]

    • Solution: Ensure the system is vented through a bubbler to allow

      
       escape while maintaining inert atmosphere.
      

References

  • Brown, H. C., & Heim, P. (1973). "Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." The Journal of Organic Chemistry.

    • Foundational text establishing Borane as the premier reagent for acid reduction.
  • Ruble, J. C., et al. (2018).[3][4] "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Organic Syntheses.

    • Provides analogous handling for bromophenyl-butanoic acid derivatives, valid
  • Larock, R. C. (1989).

    • Authoritative reference for functional group interconversions.
  • Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry.

    • Discusses alternative activation methods (Mixed Anhydride) if Borane is unavailable.

Sources

Application

Application Notes &amp; Protocols: Strategic Activation of the 2-(3-Bromophenyl)butanoic Acid Carboxylic Group

Introduction: The Role of 2-(3-Bromophenyl)butanoic Acid in Synthesis 2-(3-Bromophenyl)butanoic acid is a valuable chiral building block in medicinal chemistry and materials science. Its structure, featuring a stereocent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of 2-(3-Bromophenyl)butanoic Acid in Synthesis

2-(3-Bromophenyl)butanoic acid is a valuable chiral building block in medicinal chemistry and materials science. Its structure, featuring a stereocenter adjacent to a carboxylic acid and a functionalized aromatic ring, makes it a versatile precursor for synthesizing complex molecular architectures. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the carboxylic acid is the primary site for elaboration, commonly through the formation of amide or ester linkages.

However, the direct reaction of a carboxylic acid with a nucleophile, such as an amine or alcohol, is generally inefficient. The hydroxyl group (-OH) of the carboxyl moiety is a poor leaving group, necessitating its conversion into a more reactive species. This process, known as "activation," is the cornerstone of forming new bonds at the carboxyl carbon.[1][2]

This guide provides a comprehensive overview of the principal reagents and methodologies for activating the carboxylic group of 2-(3-Bromophenyl)butanoic acid. It offers field-proven insights into reagent selection, mechanistic principles, and detailed protocols tailored for researchers, scientists, and drug development professionals.

Fundamentals of Carboxylic Acid Activation

The core principle of carboxylic acid activation is to transform the hydroxyl group into a better leaving group. This is achieved by reacting the carboxylic acid with an electrophilic "activating reagent." The reagent acylates the carboxyl oxygen, creating a highly reactive intermediate that is readily susceptible to nucleophilic attack by an amine, alcohol, or other nucleophile.

The choice of activating reagent is critical and depends on several factors:

  • Substrate Sensitivity: The presence of other functional groups in the molecule that might react with the activating agent.

  • Stereochemical Integrity: For chiral molecules like 2-(3-Bromophenyl)butanoic acid, preventing racemization at the α-carbon is paramount.

  • Reaction Conditions: The required temperature, solvent, and pH can dictate the choice of reagent.

  • Scale and Purification: The nature of the byproducts and the ease of their removal are important practical considerations.

Below is a general workflow for carboxylic acid activation and subsequent coupling.

G cluster_0 Activation Step cluster_1 Coupling Step Start 2-(3-Bromophenyl)butanoic Acid Reagent Activating Reagent (e.g., EDC, HATU, (COCl)2) Start->Reagent + Intermediate Activated Intermediate (O-Acylisourea, Active Ester, Acyl Chloride) Reagent->Intermediate Forms Nucleophile Nucleophile (Amine, Alcohol) Intermediate->Nucleophile + Product Coupled Product (Amide, Ester) Nucleophile->Product Forms Byproduct Byproduct Product->Byproduct +

Caption: General workflow for carboxylic acid activation and coupling.

Major Classes of Activating Reagents

A wide array of reagents has been developed for this critical transformation. They can be broadly categorized based on the type of activated intermediate they form.

Carbodiimides: The Versatile Workhorses

Carbodiimides are among the most common activating agents due to their broad applicability and relatively mild reaction conditions.[3] Key examples include N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5]

Mechanism of Action: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.[5][6][7] This intermediate is then attacked by the nucleophile (e.g., an amine) to form the desired amide bond, releasing a urea byproduct.

Caption: Simplified mechanism of carbodiimide-mediated activation.

Key Considerations & Field Insights:

  • Racemization Risk: The O-acylisourea intermediate is susceptible to intramolecular rearrangement to a stable N-acylurea, a reaction that can reduce yield.[6][7] More critically for chiral acids like ours, it can also promote racemization at the α-carbon.

  • Additives are Essential: To suppress racemization and improve efficiency, carbodiimide reactions are almost always performed with additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[4][6] These additives react with the O-acylisourea to form a more stable active ester intermediate, which is less prone to side reactions.

  • Byproduct Removal: DCC's byproduct, dicyclohexylurea, is poorly soluble and precipitates, which is useful for solution-phase reactions but problematic for solid-phase synthesis.[4] DIC and EDC form soluble ureas, which are preferred for solid-phase work and can be removed by aqueous extraction in solution-phase.[4][5]

Uronium/Aminium and Phosphonium Salts: High-Efficiency Reagents

These reagents represent a significant improvement over carbodiimides, offering faster reaction times, higher yields, and minimal racemization, especially for sterically hindered substrates.[1][4]

  • Uronium/Aminium Salts: HBTU, TBTU, and HATU. These reagents were initially thought to have a uronium structure but exist as aminium isomers.[4][8] They react with the carboxylate in the presence of a non-nucleophilic base (e.g., DIEA) to form an active ester in situ.[9] HATU is particularly effective due to the participation of the pyridine nitrogen in its HOAt leaving group.

  • Phosphonium Salts: BOP, PyBOP, and PyAOP. These function similarly to uronium salts but are based on a phosphonium core. A key advantage is that they do not react with the free amino group of the nucleophile, preventing a side reaction known as guanidinylation that can occur with uronium salts.[1][9]

Key Considerations & Field Insights:

  • Base Requirement: These reagents require at least two equivalents of a tertiary amine base (like DIEA or NMM) to neutralize the acid and facilitate the reaction.

  • Cost vs. Performance: While more expensive than carbodiimides, their superior performance often justifies the cost, particularly in complex syntheses or when racemization is a major concern.

Reagents for Acyl Halide Formation

Converting the carboxylic acid to an acyl chloride is a classic and highly effective activation method. The resulting acyl chloride is extremely reactive towards nucleophiles. The two most common reagents are Thionyl Chloride (SOCl₂) and Oxalyl Chloride ((COCl)₂).[10][11]

Mechanism of Action:

  • Thionyl Chloride: Reacts via an Sₙi mechanism to form the acyl chloride, with gaseous byproducts SO₂ and HCl.[11][12] The reaction often requires heating.

  • Oxalyl Chloride: Reacts under milder conditions, often at room temperature or below. The reaction is typically catalyzed by a trace amount of DMF, which forms a reactive Vilsmeier-Haack intermediate.[12] The byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup.

Key Considerations & Field Insights:

  • Harsh Conditions: These reagents and the HCl byproduct are corrosive and can be incompatible with acid-sensitive functional groups.[1][12]

  • Oxalyl Chloride Preference: For complex molecules, oxalyl chloride is often preferred due to its milder reaction conditions and reduced risk of side reactions compared to SOCl₂.[12][13]

  • No Racemization Concern during Activation: The formation of the acyl chloride itself does not typically cause racemization at the α-carbon. However, a strong base used in the subsequent coupling step could cause epimerization.

Reagents for Mixed Anhydride Formation

This method involves reacting the carboxylic acid with an acid chloride, typically an alkyl chloroformate like isobutyl chloroformate, in the presence of a tertiary amine.[14][15] This generates a mixed carboxylic-carbonic anhydride.

Mechanism of Action: The mixed anhydride activates the carboxylic acid. Nucleophilic attack is directed preferentially at the carbonyl of the original carboxylic acid due to electronic and steric factors, leading to the desired product and releasing CO₂ and the corresponding alcohol.[15]

Key Considerations & Field Insights:

  • Temperature Control: The reaction is highly sensitive to temperature and must be carried out at low temperatures (e.g., -15 °C) to prevent side reactions and disproportionation of the anhydride.

  • Wrong-Way Opening: There is a risk of the nucleophile attacking the "wrong" carbonyl (the carbonate carbonyl), leading to urethane byproducts. This is minimized by using sterically hindered chloroformates like isobutyl chloroformate.[15][16]

Comparative Summary of Activation Strategies

Reagent ClassExamplesProsConsRacemization Risk
Carbodiimides EDC, DCC, DICInexpensive, versatile, mild conditions.[4][5]Slower reactions, byproduct removal can be difficult, requires additives.[4][6]Moderate (suppressed by additives like HOBt).[4]
Uronium/Aminium Salts HBTU, HATUFast, highly efficient, low racemization.[4]More expensive, can cause guanidinylation side reaction.Very Low.[4]
Phosphonium Salts PyBOP, PyAOPFast, highly efficient, no guanidinylation, low racemization.[1]Expensive, solutions may have limited stability.Very Low.[1]
Acyl Halide Reagents SOCl₂, (COCl)₂Forms highly reactive intermediate, inexpensive, gaseous byproducts.[10][11]Harsh conditions, incompatible with acid-sensitive groups.[12]Low (during formation).
Mixed Anhydrides Isobutyl ChloroformateMild activation, inexpensive.Requires strict temperature control, risk of "wrong-way" attack.[15]Low (at low temp).

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Coupling using EDC and HOBt

This protocol is a robust and widely applicable method for forming an amide bond under mild conditions, minimizing the risk of racemization.

Materials and Reagents:

Reagent/Material M.W. Amount Moles (mmol) Equiv.
2-(3-Bromophenyl)butanoic acid 243.10 243 mg 1.0 1.0
Amine (R-NH₂) - - 1.1 1.1
EDC·HCl 191.70 211 mg 1.1 1.1
HOBt (anhydrous) 135.12 150 mg 1.1 1.1
N,N-Diisopropylethylamine (DIEA) 129.25 348 µL 2.0 2.0

| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(3-Bromophenyl)butanoic acid (243 mg, 1.0 mmol), HOBt (150 mg, 1.1 mmol), and the desired amine (1.1 mmol).

  • Dissolve the mixture in anhydrous DCM (10 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add DIEA (348 µL, 2.0 mmol) to the stirred solution.

  • Add EDC·HCl (211 mg, 1.1 mmol) portion-wise over 2 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Two-Step Amide Coupling via Acyl Chloride Formation

This protocol uses oxalyl chloride for a rapid and clean conversion to the highly reactive acyl chloride, followed by immediate reaction with an amine. This method is excellent when other methods fail, but requires care due to the reactivity of the intermediates.

Materials and Reagents:

Reagent/Material M.W. Amount Moles (mmol) Equiv.
Step A: Acyl Chloride Formation
2-(3-Bromophenyl)butanoic acid 243.10 243 mg 1.0 1.0
Oxalyl Chloride 126.93 105 µL 1.2 1.2
N,N-Dimethylformamide (DMF) 73.09 1 drop catalytic cat.
Dichloromethane (DCM), anhydrous - 10 mL - -
Step B: Amidation
Amine (R-NH₂) - - 1.2 1.2
Triethylamine (TEA) or Pyridine 101.19 278 µL 2.0 2.0

| Dichloromethane (DCM), anhydrous | - | 5 mL | - | - |

Step-by-Step Procedure:

Step A: Acyl Chloride Formation

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(3-Bromophenyl)butanoic acid (243 mg, 1.0 mmol) and dissolve in anhydrous DCM (10 mL).

  • Add one drop of anhydrous DMF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add oxalyl chloride (105 µL, 1.2 mmol) dropwise. Vigorous gas evolution (CO, CO₂) will be observed.[12]

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • The reaction is complete when gas evolution ceases. Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride is used immediately in the next step.

Step B: Amidation 7. Dissolve the crude acyl chloride from Step A in fresh anhydrous DCM (5 mL) and cool the solution to 0 °C. 8. In a separate flask, dissolve the amine (1.2 mmol) and triethylamine (278 µL, 2.0 mmol) in anhydrous DCM (5 mL). 9. Slowly add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. 10. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. 11. Monitor the reaction progress by TLC or LC-MS. 12. Workup & Purification: Follow steps 8-10 from Protocol 1.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Scribd. (n.d.). Carboxylic Acid To Amide Reagents Details | PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Google Patents. (n.d.). US6562977B2 - Process for the preparation of mixed anhydrides.
  • Palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization. (2022, May 2). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • YouTube. (2025, June 3). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. Retrieved from [Link]

  • The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. (n.d.). ScienceDirect. Retrieved from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from [Link]

  • Reactivity: substitution at carboxyl. (n.d.). Retrieved from [Link]

  • 3.4 Acid Anhydrides. (n.d.). Retrieved from [Link]

  • EMD Millipore. (n.d.). Peptide Coupling Reagents Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. (n.d.). Angewandte Chemie. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2014, February 24). Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-bromophenyl)butanoic acid (C10H11BrO2). Retrieved from [Link]

  • MDPI. (2023, December 28). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-bromo-3-methyl- (CAS 565-74-2). Retrieved from [Link]

  • Wayne State University. (2023, January 15). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. Retrieved from [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (2024, December 4). Organic Syntheses. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-(2-bromophenyl)butanoic acid. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis & Determination of Isomeric form of “2-[(3- Bromophenyl) hydrazono] 3- oxo- Butanoic Acid”. Retrieved from [Link]

  • Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. (2025, August 10). ScienceDirect. Retrieved from [Link]

  • MDPI. (2024, March 22). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • YouTube. (2020, April 6). Various Functional Groups transforming into Carboxylic Acids. Retrieved from [Link]

Sources

Method

Introduction: The Paradigm Shift in Synthetic Chemistry with Microwave Assistance

An Application Guide to Microwave-Assisted Cross-Coupling Reactions of 2-(3-Bromophenyl)butanoic Acid In the pursuit of rapid, efficient, and sustainable chemical synthesis, Microwave-Assisted Organic Synthesis (MAOS) ha...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Microwave-Assisted Cross-Coupling Reactions of 2-(3-Bromophenyl)butanoic Acid

In the pursuit of rapid, efficient, and sustainable chemical synthesis, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, moving from a niche method to a mainstream tool in modern research and development.[1] Unlike conventional heating methods that rely on slow and inefficient heat transfer through conduction and convection, microwave irradiation delivers energy directly to the reactants and solvent on a molecular level.[2][3] This is achieved through two primary mechanisms: dipolar polarization, where polar molecules align with the rapidly oscillating electric field, and ionic conduction, involving the movement of charged particles.[4][5]

The result is a remarkably rapid and uniform heating profile that cannot be easily replicated by traditional means.[3][6] This allows for the superheating of solvents in sealed, pressure-rated vessels far beyond their atmospheric boiling points, leading to dramatic accelerations in reaction rates as described by the Arrhenius law.[7] Consequently, MAOS offers numerous advantages:

  • Drastically Reduced Reaction Times: Syntheses that take hours or days can often be completed in minutes.[7]

  • Improved Reaction Yields and Purity: Rapid heating can minimize the formation of by-products from side reactions.[5]

  • Enhanced Energy Efficiency: By heating only the reaction mixture and not the apparatus, energy consumption is significantly reduced.[6]

  • Alignment with Green Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents, contributing to sustainable chemical practices.[5][8]

This guide focuses on the application of MAOS to a versatile building block, 2-(3-Bromophenyl)butanoic acid . The presence of the aryl bromide moiety makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. We will provide detailed protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, demonstrating the power and efficiency of microwave assistance in modern synthetic workflows.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds.[9] Microwave irradiation has been shown to significantly enhance these transformations, making them faster and more efficient.[10] 2-(3-Bromophenyl)butanoic acid serves as an excellent substrate, with the C-Br bond providing a reactive site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, creating a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound, typically a boronic acid.[11] The reaction requires a palladium catalyst, a base to activate the boronic acid, and a suitable solvent. Microwave heating dramatically accelerates this process, often reducing reaction times from many hours to mere minutes.[12][13]

Causality in Protocol Design:

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃) is often effective. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step, forming a more nucleophilic boronate species.[11]

  • Solvent: A mixture of a polar organic solvent (like 1,4-dioxane or DMF) and water is commonly used. Water aids in dissolving the base and facilitates the formation of the active boronate. Polar solvents are also excellent for absorbing microwave energy.

Suzuki_Mechanism Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex Ar-Pd(II)-X L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₂ + Base pd_biaryl Ar-Pd(II)-Ar' L₂ transmetalation->pd_biaryl reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product reagents Ar-X + Ar'B(OH)₂ + Base

Caption: Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

The Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes

The Heck reaction forms a new C-C bond between an aryl halide and an alkene, providing access to a wide range of substituted olefins like styrenes and cinnamates.[14] The reaction is typically performed in the presence of a palladium catalyst and a base. Microwave irradiation is highly effective at promoting Heck reactions, especially with less reactive aryl bromides, by enabling the use of high temperatures to accelerate the catalytic turnover.[15][16]

Causality in Protocol Design:

  • Catalyst: Phosphine-free palladium sources like Pd(OAc)₂ can be very effective, though phosphine ligands are sometimes added to improve stability and activity.

  • Base: An organic base like triethylamine (Et₃N) is commonly used to neutralize the H-X acid formed during the reaction.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are excellent choices as they are strong microwave absorbers and can reach the high temperatures often required for efficient Heck couplings.

The Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira reaction couples a terminal alkyne with an aryl halide to produce substituted alkynes, which are valuable intermediates in organic synthesis.[17] The classic system uses a dual catalyst system of palladium and copper(I), along with a base.[18] Microwave-assisted Sonogashira couplings are exceptionally rapid, providing high yields of the desired products in minutes, often under copper-free conditions which simplifies purification.[19][20]

Causality in Protocol Design:

  • Catalyst System: A palladium complex, often with a phosphine ligand, is the primary catalyst. A copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.[17]

  • Base: An amine base like triethylamine or diisopropylamine serves both as the base to deprotonate the alkyne and often as the solvent.

  • Solvent: While the amine base can act as the solvent, other polar solvents like DMF can be used, especially in microwave applications, to ensure efficient heating.

Experimental Protocols and Workflow

Safety First: All microwave-assisted reactions must be performed in a dedicated, commercially available microwave reactor equipped with real-time temperature and pressure monitoring.[21][22] Do not use a domestic microwave oven.[21] Always use the appropriate sealed reaction vessels designed for high pressure. Allow vessels to cool to below 50°C before opening.[22]

MAOS_Workflow Figure 2: General Workflow for Microwave-Assisted Synthesis start Start reagents 1. Add Reagents & Stir Bar to Microwave Vial start->reagents seal 2. Securely Seal Vial with Septum Cap reagents->seal place 3. Place Vial in Microwave Cavity seal->place program 4. Program Reaction Parameters (Temp, Time, Power) place->program run 5. Run Synthesis (Monitor T & P) program->run cool 6. Cool Vial to < 50°C (Forced Air Cooling) run->cool workup 7. Product Work-up & Purification cool->workup end End workup->end

Caption: Figure 2: General Workflow for Microwave-Assisted Synthesis.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-(3-(4-methoxyphenyl)phenyl)butanoic acid

  • Vessel: 10 mL microwave process vial

  • Reactants:

    • 2-(3-Bromophenyl)butanoic acid (0.5 mmol, 121.6 mg)

    • 4-Methoxyphenylboronic acid (0.75 mmol, 114.0 mg)

  • Catalyst System:

    • Palladium(II) Acetate [Pd(OAc)₂] (0.015 mmol, 3.4 mg, 3 mol%)

    • Triphenylphosphine [PPh₃] (0.03 mmol, 7.9 mg, 6 mol%)

  • Base:

    • Potassium Carbonate [K₂CO₃] (1.5 mmol, 207.3 mg)

  • Solvent:

    • 1,4-Dioxane (3.0 mL)

    • Water (1.0 mL)

  • Procedure:

    • Add all solid components (substrate, boronic acid, catalyst, ligand, base) and a magnetic stir bar to the microwave vial.

    • Add the solvents (dioxane and water).

    • Seal the vial with a septum cap and place it in the microwave reactor.

    • Irradiate the mixture with stirring according to the parameters in Table 1.

    • After cooling, quench the reaction with 1N HCl (aq) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 2: Microwave-Assisted Heck-Mizoroki Reaction

Reaction: Synthesis of (E)-2-(3-(2-ethoxycarbonylvinyl)phenyl)butanoic acid

  • Vessel: 10 mL microwave process vial

  • Reactants:

    • 2-(3-Bromophenyl)butanoic acid (0.5 mmol, 121.6 mg)

    • Ethyl acrylate (0.75 mmol, 82 µL)

  • Catalyst:

    • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg, 2 mol%)

  • Base:

    • Triethylamine [Et₃N] (1.0 mmol, 139 µL)

  • Solvent:

    • N,N-Dimethylformamide (DMF) (4.0 mL)

  • Procedure:

    • Add 2-(3-Bromophenyl)butanoic acid, Pd(OAc)₂, and a magnetic stir bar to the microwave vial.

    • Add DMF, followed by ethyl acrylate and triethylamine.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture with stirring according to the parameters in Table 1.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Reaction: Synthesis of 2-(3-(phenylethynyl)phenyl)butanoic acid

  • Vessel: 10 mL microwave process vial

  • Reactants:

    • 2-(3-Bromophenyl)butanoic acid (0.5 mmol, 121.6 mg)

    • Phenylacetylene (0.6 mmol, 66 µL)

  • Catalyst System:

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.015 mmol, 10.5 mg, 3 mol%)

    • Copper(I) Iodide [CuI] (0.015 mmol, 2.9 mg, 3 mol%)

  • Base/Solvent:

    • Triethylamine [Et₃N] (4.0 mL)

  • Procedure:

    • To the microwave vial, add 2-(3-Bromophenyl)butanoic acid, PdCl₂(PPh₃)₂, CuI, and a magnetic stir bar.

    • Add triethylamine and then phenylacetylene.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture with stirring according to the parameters in Table 1.

    • After cooling, concentrate the reaction mixture under reduced pressure to remove the triethylamine.

    • Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl (aq) and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product via column chromatography.

Data Summary: Microwave Parameter and Expected Outcomes

The following table summarizes the optimized microwave parameters and typical results for the protocols described above. These conditions are designed to maximize yield while minimizing reaction time.

Reaction Type Temperature (°C) Hold Time (min) Max Pressure (bar) Typical Yield Conventional Method Time
Suzuki-Miyaura 1201020>90%4-12 hours[12]
Heck-Mizoroki 160720>85%1.5-24 hours[15]
Sonogashira 1001515>90%3-12 hours[20][23]
Table 1: Optimized Microwave Parameters and Comparative Performance.

Conclusion and Future Outlook

Microwave-assisted synthesis provides a powerful platform for accelerating key synthetic transformations, as demonstrated by the efficient cross-coupling reactions of 2-(3-Bromophenyl)butanoic acid. The protocols outlined herein offer researchers and drug development professionals a robust starting point for rapidly generating diverse chemical libraries. By significantly reducing reaction times from hours to minutes and often improving yields, MAOS enhances productivity and supports a more sustainable approach to chemical synthesis.[5][8] Future developments will likely focus on integrating this technology with continuous-flow systems, enabling safer and more efficient scale-up of these valuable reactions for industrial applications.[24]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Microwave Reactors: A Brief Review on Its Fundamental Aspects and Applications. (n.d.). Semantic Scholar. [Link]

  • Microwave Chemistry: General Features and Applications. (2010). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • A Comprehensive Review on Current Microwave Chemistry. (2025). Bentham Science Publishers. [Link]

  • Emerging Microwave Chemistry – Celebrating Work from The 5th Global Congress on Microwave Energy Applications. (n.d.). Frontiers. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. [Link]

  • Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. (n.d.). National Center for Biotechnology Information. [Link]

  • Organometallic cross-coupling reactions. (n.d.). CEM Corporation. [Link]

  • Heck cross-coupling of aryl bromides with olefins under microwave irradiation. (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. (2015). Frontiers. [Link]

  • Microwave promoted Heck reactions using an oligo(ethylene glycol)-bound SCS palladacycle under thermomorphic conditions. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. (n.d.). Arkivoc. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2024). PSE Community.org. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Bromophenyl)butanoic acid

[1][2] Welcome to the Advanced Synthesis Support Hub. Ticket ID: #BR-BUT-003 Status: Open Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #BR-BUT-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Introduction

You are encountering yield issues with 2-(3-Bromophenyl)butanoic acid . This molecule presents a classic "trap" in organic synthesis: it looks simple, but the meta-bromine atom makes it chemically fragile under the standard conditions used to install the ethyl chain.

If you are seeing complex mixtures, low conversion, or de-halogenated byproducts , you are likely triggering a Lithium-Halogen exchange (Li-Hal) or failing to generate the specific dianion required.[1][2]

This guide prioritizes two routes:

  • Route A (Direct Alkylation): High risk/high reward. Shortest path but requires cryogenic precision.[2]

  • Route B (Malonic Ester Synthesis): Robust, scalable, and recommended for >10g batches.

Module 1: Route Selection Strategy

Before troubleshooting, confirm you are using the correct route for your scale and equipment capabilities.

RouteSelection Start Start: Scale & Equipment Check Scale Target Scale? Start->Scale Small < 5 grams (Discovery) Scale->Small Large > 10 grams (Process/Scale-up) Scale->Large Cryo Can you maintain -78°C strictly? Small->Cryo Malonic Route B: Malonic Ester Synthesis (Thermodynamic Control) Large->Malonic Preferred for Safety/Cost Direct Route A: Direct Alkylation (Ivanov Intermediate) Cryo->Direct Yes Cryo->Malonic No

Figure 1: Decision tree for selecting the synthetic pathway based on scale and cryogenic capabilities.

Module 2: Troubleshooting Route A (Direct Alkylation)

The Chemistry: Direct ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-alkylation of 3-bromophenylacetic acid requires forming a dianion  (the Ivanov intermediate).[1]
The Trap:  The bromine on the aromatic ring is susceptible to Lithium-Halogen exchange if you use n-butyllithium (n-BuLi) or if the temperature rises above -70°C.[1]
Common Issues & Solutions
SymptomProbable CauseCorrective Action
Product lacks Bromine (Des-bromo) Li-Hal Exchange. You likely used n-BuLi or allowed the temp to rise.[1][2] The lithium replaced the bromine, then protonated during workup.Switch Base: Use LDA or LiHMDS .[2] These are bulky, non-nucleophilic bases that minimize attack on the bromine [1]. Strict Temp: Keep reaction at -78°C.
Low Yield (<40%) Incomplete Dianion Formation. The first eq. of base deprotonates the -COOH; the second deprotonates the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-carbon.[1]
Stoichiometry: Use 2.2 equivalents of base. The first equivalent is "sacrificial" for the carboxylate.
Poly-alkylation Temperature/Rate. The mono-alkylated product is more acidic than the starting material if proton exchange occurs.[1]Inverse Addition: Add the electrophile (Ethyl Bromide) slowly. Ensure the reaction stays cold (-78°C) to suppress proton transfer between species.
Optimized Protocol (Route A)
  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Base Generation: Generate LDA (2.2 eq) in THF at -78°C (or purchase 2.0M solution).

    • Expert Tip: Do NOT use n-BuLi directly on the substrate.[1][2] If making LDA, add n-BuLi to Diisopropylamine before adding the substrate.[2]

  • Dianion Formation: Add solution of 3-bromophenylacetic acid (1.0 eq) in THF dropwise to the LDA at -78°C.

    • Observation: The solution often turns deep yellow/orange (characteristic of the dianion).

    • Time: Stir for 1 hour at -78°C.

  • Alkylation: Add Ethyl Iodide (1.1 eq) (preferred over bromide for reactivity at low temp) dropwise.

    • Critical: Do not warm up yet.[2] Stir at -78°C for 2 hours, then slowly warm to 0°C over 4 hours.

  • Quench: Pour into cold 1M HCl.

Module 3: Troubleshooting Route B (Malonic Ester Synthesis)

The Chemistry: Alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[3] The Advantage: No risk of Li-Hal exchange; operates at thermodynamic conditions.[1][2]

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Starting Material Recovery Weak Base. Potassium Carbonate is often too weak for efficient alkylation of simple alkyl halides.[1][2]Stronger Base: Use NaOEt (Sodium Ethoxide) in Ethanol.[1] It matches the ester leaving group, preventing transesterification [2].[4]
Incomplete Decarboxylation Insufficient Heat/Acid. The intermediate dicarboxylic acid requires high thermal energy to lose CO2.Reflux: Use 6M HCl or H2SO4/Acetic Acid mixture and reflux at >100°C for 6-12 hours. Monitor CO2 evolution.[2]
O-Alkylation Solvent Effect. In very polar aprotic solvents (DMF), enolates can attack via Oxygen.[1][2]Solvent Switch: Stick to Ethanol/NaOEt or Toluene/Phase Transfer Catalyst to favor C-alkylation.[1][2]
Optimized Protocol (Route B)
  • Enolate Formation: Dissolve Diethyl ethylmalonate (1.0 eq) in dry Ethanol. Add NaOEt (1.1 eq).[1] Stir 30 min.

    • Note: Using diethyl ethylmalonate is smarter than ethylating diethyl (3-bromophenyl)malonate because the latter is sterically crowded.[1][2]

    • Correction: Actually, the commercially available starting material is usually 3-Bromobenzyl bromide .[2]

    • Revised Path: Diethyl ethylmalonate + 3-Bromobenzyl bromide? No, that gives the wrong structure.

    • Correct Path:Diethyl malonate + 3-Bromobenzyl bromide ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Intermediate A. Then Intermediate A + Ethyl Iodide 
      
      
      
      Product.[1]
    • Better Path:Diethyl ethylmalonate + 1-Bromo-3-bromobenzene (coupling)? No.

    • Standard Path:3-Bromophenylacetic acid is the target precursor.[1][2]

    • Malonic Route for this specific target:

      • React 3-Bromobenzyl bromide with Diethyl ethylmalonate (NaOEt/EtOH).

      • Result: Diethyl 2-(3-bromobenzyl)-2-ethylmalonate.[1][2]

      • Hydrolysis/Decarboxylation

        
        2-(3-Bromobenzyl)butanoic acid .
        Wait: The target is 2-(3-Bromophenyl)butanoic acid  (Phenyl attached directly to the alpha carbon), NOT the benzyl derivative.[1]
        

      CRITICAL CORRECTION: The Malonic ester synthesis installs a -CH2- between the ring and the acid group (making a propanoic/butanoic chain with a benzyl group). If your target has the Phenyl ring directly attached to the alpha carbon (like an Ibuprofen analog), Malonic Ester synthesis is NOT suitable using standard benzyl halides.

      Alternative Route B (for Phenyl-Acetic scaffolds):Heck Coupling or Grignard Carboxylation .[2] However, for "Improving Yield" of the specific title compound: The most robust non-cryogenic route is Friedel-Crafts (unreliable for meta-bromo) or Nitrile Alkylation .[1][2]

      Let's stick to the Nitrile Route (The "Industrial" Malonic Equivalent):

      • Start with 3-Bromophenylacetonitrile .[1][2]

      • Alkylate with Ethyl Bromide (NaH/DMF or NaOH/PTC).[2]

      • Hydrolyze Nitrile to Acid.[2]

Revised Protocol (Nitrile Route - Recommended for Scale)
  • Alkylation: Mix 3-Bromophenylacetonitrile (1.0 eq), Ethyl Bromide (1.2 eq), and TBAB (Cat.) in Toluene/50% NaOH.

    • Why: Phase Transfer Catalysis (PTC) is extremely robust for arylacetonitriles [3].[1]

  • Hydrolysis: Isolate the nitrile. Reflux in 60% H2SO4/Acetic Acid.[2]

    • Yield Tip: Nitriles are stubborn.[2] If hydrolysis is slow, use KOH in Ethylene Glycol at 150°C.[2]

Module 4: Purification & Isolation

The final yield loss often occurs during workup. This molecule is a carboxylic acid; use this property to separate it from unreacted alkyl halides or non-acidic byproducts.

Purification Crude Crude Reaction Mixture (Organic Solvent) BaseWash Extract with 1M NaOH or Na2CO3 Crude->BaseWash OrgLayer Organic Layer (Discard Impurities) BaseWash->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Contains Product as Salt) BaseWash->AqLayer Product (Carboxylate) Acidify Acidify to pH 1 (HCl) & Extract w/ Ether AqLayer->Acidify Final Pure Product (Evaporate & Recrystallize) Acidify->Final

Figure 2: Acid-Base extraction workflow to isolate the target acid from neutral side-products.[1][2]

References
  • Lithium-Halogen Exchange Prevention: J. Org.[1][2] Chem.2006 , 71, 1837–1850.[2] (Discussion on kinetics of Li-Hal exchange vs. protonation). Link

  • Malonic Diester Alkylation: Master Organic Chemistry, "The Malonic Ester Synthesis". (General mechanism and base selection). Link

  • Phase Transfer Catalysis for Arylacetonitriles: Org. Synth.2018 , 95, 328-344.[1][2][5] (Analogous synthesis of arylalkanoic acids). Link

  • pKa Data: Harvard Evans pKa Table. (Acidity of phenylacetic acids vs. reagents). Link

Sources

Optimization

Purification methods for 2-(3-Bromophenyl)butanoic acid crude product

This technical support guide details the purification of 2-(3-Bromophenyl)butanoic acid (CAS: Analogous structure reference, often custom synthesized). The protocols below address the specific challenges of -alkylated ar...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide details the purification of 2-(3-Bromophenyl)butanoic acid (CAS: Analogous structure reference, often custom synthesized). The protocols below address the specific challenges of


-alkylated aryl acids, particularly their tendency to "oil out" and the difficulty in separating them from unreacted starting materials.

Status: Active Guide | Doc ID: TS-BPBA-001 | Last Updated: 2025-10-24 Applicable For: Crude reaction mixtures derived from


-alkylation of 3-bromophenylacetic acid or hydrolysis of 2-(3-bromophenyl)butanenitrile.
Executive Summary: Physical State & Strategy

Unlike simple phenylacetic acids, 2-(3-Bromophenyl)butanoic acid possesses a chiral center and an ethyl chain that disrupts crystal packing. Consequently, the crude product frequently presents as a viscous oil or a low-melting solid (Estimated MP: 45–65°C, depending on purity).

Primary Purification Strategy:

  • Acid-Base Extraction: Mandatory first step to remove neutral organic impurities and inorganic salts.

  • Trituration/Crystallization: Required to convert the oil into a handleable solid.

  • Flash Chromatography: Reserved for removing structurally similar impurities (e.g., des-ethyl starting material).

Module 1: Acid-Base Extraction (The Workhorse)

Use this method for all crude reaction mixtures to achieve >95% purity.

Theory: The carboxylic acid moiety (


) allows selective solubility in basic aqueous media, while non-acidic impurities (unreacted alkyl halides, decarboxylated byproducts) remain in the organic phase.

Reagents:

  • Solvent A: Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Base: 1M NaOH or Saturated

    
     (Use NaOH for higher recovery, 
    
    
    
    for higher selectivity).
  • Acid: 2M HCl or

    
    .
    

Protocol:

  • Dissolution: Dissolve crude oil in Solvent A (10 mL per gram of crude).

  • First Wash: Wash with water to remove bulk inorganic salts.

  • Basic Extraction: Extract the organic layer 3 times with the Base .

    • Critical Step: The product is now in the Aqueous Layer as the carboxylate salt.

    • Waste: Discard the organic layer (contains neutral impurities).

  • Back-Wash: Wash the combined basic aqueous layer once with fresh Solvent A to remove trapped organic contaminants.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add Acid until pH < 2. The product will precipitate as a white solid or separate as an oil.

  • Recovery: Extract the acidified aqueous layer 3 times with Solvent A. Dry over

    
    , filter, and concentrate.
    

ExtractionWorkflow Start Crude Mixture (Dissolved in DCM) Wash1 Wash with H2O Start->Wash1 ExtractBase Extract with 1M NaOH (x3) Wash1->ExtractBase Split1 Phase Separation ExtractBase->Split1 OrgPhase Organic Phase (Neutrals/Impurities) Split1->OrgPhase Discard AqPhase Aqueous Phase (Product as Salt) Split1->AqPhase Keep Acidify Acidify to pH < 2 (0°C) AqPhase->Acidify ExtractFinal Extract into DCM Dry & Concentrate Acidify->ExtractFinal

Figure 1: Selective Acid-Base Extraction Workflow for Carboxylic Acids.

Module 2: Crystallization & Trituration (The Polisher)

Use this method if the product remains an oil or contains starting material (3-bromophenylacetic acid).

The Challenge: The ethyl group lowers the melting point, causing the product to "oil out" rather than crystallize. The Solution: Use a non-polar solvent to induce precipitation at low temperatures.

Recommended Solvent Systems:

Method Solvent System Conditions Target Impurity
Trituration Pentane or Hexane Cold (-20°C), vigorous stirring Oily residues, solvent traces
Recrystallization Hexane / Ethyl Acetate (95:5) Dissolve hot, cool slowly General purity enhancement

| Recrystallization | Water / Ethanol (70:30) | Dissolve in EtOH, add


 | Inorganic salts, polar impurities |

Step-by-Step Trituration (For Oily Products):

  • Place the viscous oil in a flask.

  • Add n-Pentane or n-Hexane (5 mL/g).

  • Sonicate for 5 minutes to disperse the oil.

  • Cool in a dry ice/acetone bath or freezer (-20°C) while scratching the glass side with a spatula.

  • Observation: The oil should harden into a white solid.

  • Filter rapidly while cold.

Module 3: Troubleshooting & FAQs
Q1: My product is a viscous yellow oil that won't solidify. What is wrong?

Diagnosis: This is common for


-ethylated acids. It usually indicates trace solvent retention or slight impurities (like the decarboxylated byproduct 1-bromo-3-propylbenzene).
Fix: 
  • High Vacuum: Dry the oil under high vacuum (<1 mbar) at 40°C for 4 hours.

  • Seed Crystal: If you have a solid sample from a previous batch, add a speck to the oil.

  • Cold Trituration: Follow the Pentane protocol in Module 2.

Q2: I see a spot on TLC just below my product. What is it?

Diagnosis: This is likely unreacted 3-bromophenylacetic acid . Reasoning: The starting material lacks the ethyl group, making it slightly more polar than the product. Fix:

  • Flash Chromatography: Use a silica column.

    • Mobile Phase: Hexane : Ethyl Acetate (80:20) + 1% Acetic Acid .

    • Note: The acetic acid is critical. Without it, the carboxylic acids will "streak" or "tail" on the column, preventing separation [1].

Q3: The NMR shows a doublet at ~1.5 ppm (3H) and a quartet at ~4.0 ppm (1H). Is this correct?

Analysis: No.

  • Expected Signals: A triplet (~0.9 ppm) for the terminal methyl and a multiplet (~1.8-2.1 ppm) for the methylene group of the ethyl chain. The methine proton (

    
    -H) should be a triplet or dd (~3.4 ppm).
    
  • Diagnosis: The doublet/quartet pattern suggests you have isolated the methyl ester or the ethyl ester intermediate, or potentially the unalkylated propionic acid derivative. Check your hydrolysis conditions.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for carboxylic acid purification and preventing tailing in chromatography).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Organic Syntheses. (Various). General procedures for

    
    -phenylalkanoic acids. Organic Syntheses, Coll.[2][3] Vol. 1-10. (Provides foundational methods for phenylbutanoic acid derivatives). 
    

Sources

Troubleshooting

Technical Guide: Optimizing Chiral Resolution of 2-(3-Bromophenyl)butanoic Acid

Introduction 2-(3-Bromophenyl)butanoic acid presents a classic yet nuanced challenge in chiral resolution. Unlike its para-substituted analog (4-bromo), which packs readily into crystal lattices, the meta-substitution (3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Bromophenyl)butanoic acid presents a classic yet nuanced challenge in chiral resolution. Unlike its para-substituted analog (4-bromo), which packs readily into crystal lattices, the meta-substitution (3-bromo) introduces asymmetry that can hinder the formation of robust diastereomeric salts, often leading to "oiling out" during classical resolution.

This guide provides a tiered approach to isolating the enantiomers, moving from high-throughput screening (HPLC) to preparative scale-up (Classical Resolution).

Module 1: Classical Resolution (Diastereomeric Salt Formation)

Best for: Multi-gram to Kilogram scale purification.

Core Protocol: The Amine Screen

For 2-arylalkanoic acids, primary benzylic amines are the industry standard due to their strong ionic interaction and propensity to form rigid hydrogen-bond networks.

Primary Resolving Agent: (S)-(-)-1-Phenylethylamine [(S)-PEA] Secondary Resolving Agent: (R)-(+)-1-Phenylethylamine (if the opposite enantiomer is desired in the mother liquor) or Cinchonidine (for structural diversity).

Step-by-Step Optimization Workflow

1. Stoichiometry Setup Do not start with a 1:1 ratio. This often traps the eutectics.

  • Recommendation: Use 0.5 to 0.6 equivalents of the resolving amine relative to the racemic acid. This "Half-Quantity Method" forces the formation of the less soluble diastereomer while leaving the more soluble enantiomer as the free acid in solution.

2. Solvent Selection Matrix The meta-bromo substituent increases lipophilicity. Aqueous systems often fail.

Solvent SystemRatio (v/v)Outcome Prediction
Ethanol (Abs) 100%High solubility; good for initial mixing, but may require cooling to -20°C for yield.
IPA / Water 90:10Recommended Starting Point. Water acts as an anti-solvent to drive precipitation.
Acetone 100%High risk of oiling out. Use only if alcohols fail.
MTBE / Heptane 50:50Good for recrystallization of the crude salt, not initial formation.

3. The "Oiling Out" Rescue Protocol Issue: The salt separates as a viscous oil instead of crystals.

  • Cause: Solvent is too non-polar, or the temperature dropped too quickly.

  • Fix: Re-heat the mixture until homogeneous. Add a seed crystal (if available) or scratch the glass surface. Cool extremely slowly (1°C/hour). If oil persists, add 5% volume of the resolving amine to shift the equilibrium.

Module 2: Chiral Chromatography (HPLC/SFC)

Best for: Analytical purity checks (<1 mg) or Preparative separation (100 mg - 10 g).

Column Selection Strategy

Based on structural analogs (specifically the 4-bromo derivative), Cellulose-based phases show superior recognition for the rigid phenyl-butanoic core compared to Amylose phases.

Primary Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))

  • Rationale: The "OJ" selector has a specific cavity shape that accommodates meta-substituted aromatics effectively, often outperforming the broader "OD" selector for this specific steric profile.

Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1]

  • Rationale: The universal standard. Use if OJ-H shows poor retention.

Mobile Phase Optimization

Critical Additive: You must use an acidic modifier. Without it, the carboxylic acid moiety will ionize, leading to peak tailing and loss of resolution.

  • Standard Phase (Normal):

    • n-Heptane : Isopropanol : TFA

    • Ratio: 90 : 10 : 0.1 [1]

    • Flow: 1.0 mL/min[2]

    • Temp: 25°C

  • Troubleshooting Resolution (Rs):

    • If Rs < 1.5: Lower the IPA content to 5% or switch IPA to Ethanol (sharper peaks for some acids).

    • If Tailing Occurs: Increase TFA to 0.2% (do not exceed 0.5% to protect the column).

Module 3: Troubleshooting & FAQs

Q: I obtained a salt with 90% ee, but recrystallization isn't improving it. Why? A: You may have hit the Eutectic Composition . At a specific purity (often ~90-95%), the solubility of the racemate and the pure enantiomer salt becomes identical in that specific solvent.

  • Solution: Switch solvents completely. If you used IPA/Water, switch to Ethanol/Acetone for the final recrystallization. This shifts the eutectic point.

Q: Can I use enzymatic resolution instead? A: Yes. Candida antarctica Lipase B (CAL-B) is highly effective for kinetic resolution of 2-arylalkanoic esters.

  • Workflow: Convert the acid to the ethyl ester . Incubate with CAL-B in phosphate buffer/organic co-solvent. The enzyme will selectively hydrolyze the (S)-ester back to the (S)-acid, leaving the (R)-ester untouched. Separation is then easy via simple base extraction.

Visualized Workflows

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Racemic 2-(3-Bromophenyl)butanoic acid Scale What is your target scale? Start->Scale Small < 100 mg (Analytical/Small Prep) Scale->Small Low Scale Large > 10 grams (Process/Scale-up) Scale->Large High Scale HPLC Chiral HPLC Column: Chiralcel OJ-H Mobile: Heptane/IPA/TFA Small->HPLC Check Check Solubility Large->Check Salt Classical Resolution Agent: (S)-Phenylethylamine Cryst Crystallization Solvent: IPA/Water (9:1) Salt->Cryst Check->Salt Crystalline Solid Enzyme Enzymatic Kinetic Resolution (Lipase CAL-B) Check->Enzyme Oils/Low Melting Pt

Caption: Decision matrix for selecting the optimal resolution pathway based on scale and physical properties.

Figure 2: Classical Resolution Protocol

SaltResolution Racemate Racemic Acid (1.0 eq) Mix Mix in IPA/H2O (90:10) Heat to 60°C Racemate->Mix Amine (S)-PEA (0.55 eq) Amine->Mix Cool Slow Cool to 20°C (1°C/hour) Mix->Cool Filter Filtration Cool->Filter Solid Solid Salt (Enriched Diastereomer) Filter->Solid Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Recryst Recrystallization (Ethanol) Solid->Recryst Acidify Acid Hydrolysis (1M HCl) Recryst->Acidify Final Pure (S)-Acid >99% ee Acidify->Final

Caption: Step-by-step workflow for the diastereomeric salt resolution using Phenylethylamine.

References

  • Ruble, J. C., et al. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid."[3][4] Organic Syntheses, 2018, 95, 328-344.[3][4] (Establishes the efficacy of Chiralcel OJ-H and general handling of bromophenyl-butanoic acids).

  • Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (Authoritative text on the "Half-Quantity" method and use of PEA for 2-arylalkanoic acids).
  • Okamoto, Y., et al. "Chiral stationary phases for HPLC: Cellulose tris(3,5-dimethylphenylcarbamate)." Journal of Chromatography A, 1986.

Sources

Optimization

Technical Support Center: Precision Synthesis of 2-(3-Bromophenyl)butanoic Acid

Ticket ID: #SYN-3BPBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Controlling Regioselectivity & Site-Selectivity in Aryl-Alkanoic Acid Synthesis[1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-3BPBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Controlling Regioselectivity & Site-Selectivity in Aryl-Alkanoic Acid Synthesis[1][2]

Executive Summary & Strategic Analysis

User Query: "How do I synthesize 2-(3-bromophenyl)butanoic acid with high isomeric purity? My current route yields inseparable mixtures or loses the bromine handle."

Diagnosis: The synthesis of 2-(3-bromophenyl)butanoic acid presents a classic "Selectivity Triangle" challenge. You are likely encountering one of three failure modes depending on your chosen route:

  • Regio-scrambling: Obtaining para-isomers due to directing group effects (Friedel-Crafts).

  • Poly-alkylation: Adding two butyl chains instead of one (Classic Enolate Chemistry).

  • Chemo-scrambling: Oxidative addition occurring at the wrong halogen or both halogens (Cross-Coupling).

The Solution: To guarantee the meta (3-position) regiochemistry and preserve the bromine handle for downstream functionalization, we recommend Route A: Site-Selective Pd-Catalyzed


-Arylation . This method offers superior control compared to classical alkylation.
Comparison of Synthetic Routes
FeatureRoute A: Pd-Catalyzed

-Arylation
(Recommended)
Route B: Enolate Alkylation (Legacy)Route C: Friedel-Crafts (Avoid)
Starting Materials Ethyl butyrate + 1-Bromo-3-iodobenzene3-Bromophenylacetic acid + Ethyl bromideBromobenzene + 2-halobutyric acid
Regiocontrol Perfect (Defined by C-I bond)High (Defined by SM)Poor (Ortho/Para mixtures)
Chemo-risk Loss of Br (requires specific catalyst)Dialkylation of

-carbon
Isomer separation is difficult
Scalability High (Process friendly)Moderate (Cryogenic steps often needed)Low (Purification bottleneck)

Interactive Decision Matrix

Use the following logic flow to validate your experimental design before proceeding.

SynthesisDecision Start START: Select Precursor Q1 Do you have 1-Bromo-3-iodobenzene? Start->Q1 Q2 Do you have 3-Bromophenylacetic acid? Q1->Q2 No RouteA ROUTE A: Pd-Catalyzed alpha-Arylation (High Precision) Q1->RouteA Yes RouteB ROUTE B: Enolate Alkylation (Classic/Low Cost) Q2->RouteB Yes RouteC ROUTE C: Friedel-Crafts (NOT RECOMMENDED) Q2->RouteC No (Only Bromobenzene) Stop STOP: Purchase correct SM to avoid isomer separation. RouteC->Stop Yields para-isomer

Figure 1: Strategic decision tree for selecting the synthetic route based on available starting materials and required purity.

Detailed Protocol: Site-Selective -Arylation (Route A)

This protocol leverages the significant rate difference in oxidative addition between Aryl-Iodides and Aryl-Bromides. By using 1-bromo-3-iodobenzene , we direct the Palladium to the C-I bond, installing the butyrate chain at the meta position while leaving the C-Br bond intact for future use.

The System
  • Electrophile: 1-Bromo-3-iodobenzene (1.0 equiv)

  • Nucleophile: Ethyl butyrate (1.1 equiv)

  • Base: LiHMDS (Lithium Hexamethyldisilazide) or NaHMDS.

  • Catalyst: Pd(dba)₂ or Pd(OAc)₂.[3][4]

  • Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) or XPhos .

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a glovebox or under strict Argon Schlenk line, mix Pd(dba)₂ (1 mol%) and P(t-Bu)₃ (1.2 mol%) in Toluene. Stir for 10 mins.

    • Why? Bulky, electron-rich phosphines facilitate rapid oxidative addition into the C-I bond but are sterically crowded enough to prevent bis-arylation.

  • Enolate Formation:

    • In a separate flask, charge Ethyl butyrate (1.1 equiv) in Toluene.

    • Cool to 0°C. Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise. Stir for 15 mins.

    • Critical Control: Do not use excess butyrate if you want to avoid side reactions, though usually, the ester is the limiting reagent in other protocols. Here, we limit the aryl halide to ensure complete consumption.

  • Coupling Event:

    • Add the 1-Bromo-3-iodobenzene to the catalyst solution.

    • Transfer the enolate solution into the catalyst/aryl halide mixture via cannula.

    • Heat to 50°C - 80°C (Ligand dependent).

  • Quench & Workup:

    • Monitor via GC-MS. Look for M+ (Product) vs M+ (Des-bromo side product).

    • Quench with saturated NH₄Cl. Extract with EtOAc.[5]

Mechanism of Selectivity

The success of this reaction relies on the Chemoselective Oxidative Addition .

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd 1-Bromo-3-iodobenzene SideRxn SIDE REACTION: Oxidative Addition at C-Br Pd0->SideRxn Slow (prevented by low temp & ligand) Int1 Ar(Br)-Pd(II)-I OxAdd->Int1 TransMet Transmetallation (Enolate Attack) Int1->TransMet Li-Enolate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The catalytic cycle highlighting the critical discrimination between C-I and C-Br bonds.

Troubleshooting Guide

Issue 1: "I am losing the Bromine atom (Hydrodehalogenation)."

Symptom: GC-MS shows a peak corresponding to 2-phenylbutanoic acid (Des-bromo product).

  • Cause:

    
    -Hydride elimination from the alkyl chain or presence of hydride sources, followed by re-insertion into the C-Br bond.
    
  • Fix:

    • Switch Solvent: Avoid ethereal solvents (THF/Dioxane) at high temps if possible; Toluene is safer.

    • Strict Anhydrous Conditions: Moisture can act as a proton source.

    • Lower Temperature: The C-I activation happens at room temperature or mild heat (40°C). C-Br activation usually requires >80°C with these ligands. Keep the temperature below 60°C .

Issue 2: "I am getting dialkylation (Quaternary center formation)."

Symptom: The product mass is too high; NMR shows loss of the alpha-proton.

  • Cause: The product (mono-arylated ester) is more acidic than the starting ester. The remaining base deprotonates the product, which then reacts with another aryl halide.

  • Fix:

    • Base Stoichiometry: Use exactly 1.0-1.1 equivalents of base relative to the ester.

    • Inverse Addition: Add the base to the ester slowly, ensuring no excess base is present when the product forms.

    • Use Zn-Enolates: Reformatsky-type reagents (using Zn) are less basic and prevent proton exchange with the product.

Issue 3: "The reaction stalls at 50% conversion."

Symptom: Starting material remains, catalyst seems dead.

  • Cause: Catalyst poisoning by halide accumulation or ligand oxidation.

  • Fix:

    • Ligand Purity: P(t-Bu)₃ is pyrophoric and oxidizes instantly in air. Ensure your glovebox atmosphere is <1 ppm O₂.

    • Additives: Attempt the "Cocktail" method—add 10 mol% LiCl or LiBr to stabilize the Pd(II) intermediate.

Frequently Asked Questions (FAQ)

Q: Can I use 1,3-dibromobenzene instead of 1-bromo-3-iodobenzene? A: Yes, but it is riskier. With 1,3-dibromobenzene, the two sites are statistically identical initially. You rely purely on statistics (using a large excess of dibromobenzene, e.g., 3-5 equiv) to favor mono-arylation. This creates a purification burden to recycle the excess starting material. The Iodo-Bromo route is chemically superior for "Regioselectivity."

Q: Why not use the Malonic Ester Synthesis? A: You can. Reacting diethyl malonate with 1-bromo-3-iodobenzene (using CuI or Pd catalysis) gives the aryl malonate. You then alkylate with ethyl bromide, hydrolyze, and decarboxylate.

  • Pros: Very reliable, avoids dialkylation.

  • Cons: Two extra steps (Hydrolysis + Decarboxylation). The

    
    -arylation described above is a "Shortcut" (Step count: 1 vs 3).
    

Q: What is the pKa of the product vs. the starting material? A: Ethyl butyrate pKa


 24-25 (DMSO). The product, Ethyl 2-(3-bromophenyl)butanoate, has a pKa 

18-19 due to the electron-withdrawing phenyl ring. This huge difference is why dialkylation is a major risk if excess base is present (the base will deprotonate the product faster than the starting material).

References & Grounding

  • Pd-Catalyzed

    
    -Arylation of Esters: 
    
    • Moradi, W. A., & Buchwald, S. L. (2001).[6] "Palladium-Catalyzed α-Arylation of Esters." Journal of the American Chemical Society, 123(33), 7996–8002.

    • Relevance: Establishes the standard protocol using bulky phosphines for mono-arylation.

  • Site-Selectivity (I vs Br):

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

    • Relevance: Reviews oxidative addition rates (I > Br > Cl) essential for chemocontrol.

  • Malonate/Cyanoacetate Alternatives:

    • Beare, N. A., & Hartwig, J. F. (2002). "Palladium-Catalyzed Arylation of Malonates and Cyanoesters." The Journal of Organic Chemistry, 67(2), 541–555.

    • Relevance: Provides the alternative route if direct ester arylation fails.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-bromo-3-iodobenzene and organolithium reagents before handling.

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization of 2-(3-Bromophenyl)butanoic Acid

The following Technical Support Center guide is designed to address the specific challenges of coupling 2-(3-Bromophenyl)butanoic acid . This molecule belongs to the class of -arylalkanoic acids (similar to "profen" drug...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed to address the specific challenges of coupling 2-(3-Bromophenyl)butanoic acid . This molecule belongs to the class of


-arylalkanoic acids (similar to "profen" drugs), which are notoriously prone to racemization due to the high acidity of the benzylic 

-proton.

Case ID: RAC-3Br-BUT Status: Active Priority: High (Chiral Purity Critical) Subject: Retention of Optical Purity During Amide/Ester Coupling

Core Issue Analysis

User Question: Why does my enantiomeric excess (ee) drop significantly when I couple this specific acid, even though I use standard peptide coupling conditions?

Technical Insight: The structural combination of the electron-withdrawing 3-bromophenyl ring and the


-carbonyl group  renders the C2 proton highly acidic (

in DMSO, compared to ~24 for simple esters).

During activation (conversion of -COOH to an active ester), two competing pathways destroy your stereocenter:

  • Oxazolone (Azlactone) Formation: The most common pathway.[1] The activated carbonyl is attacked by the amide backbone (if present) or cyclizes, forming a 5-membered ring. This ring is aromatic-like and highly susceptible to deprotonation.

  • Direct Enolization: Strong bases (like TEA or DIPEA) directly strip the

    
    -proton from the activated ester, forming an achiral enolate.
    

Mechanism of Failure (Visualized)

The following diagram illustrates the kinetic competition between the desired coupling and the racemization pathways.

RacemizationPathways Start 2-(3-Bromophenyl) butanoic Acid (Chiral) Activated Activated Ester (O-Acyl Isourea / OBt) Start->Activated Activation (T3P/EDC) Product Coupled Product (High ee) Activated->Product Fast Amine Attack (k_couple) Oxazolone Oxazolone Intermediate Activated->Oxazolone Cyclization (Slow) Enolate Achiral Enolate (Planar) Activated->Enolate Base (DIPEA/TEA) Direct Abstraction Oxazolone->Enolate Rapid Deprotonation Racemic Racemic Product (50:50 R/S) Enolate->Racemic Reprotonation

Figure 1: Kinetic competition between direct coupling (Green) and base-catalyzed racemization pathways (Red).

Recommended Protocols (Self-Validating Systems)

To ensure scientific integrity, we recommend two specific protocols. Protocol A is the industry "Gold Standard" for this specific class of acids. Protocol B is a robust alternative using common reagents.

Protocol A: T3P (Propanephosphonic Acid Anhydride) – The Safest Choice

Why: T3P acts as an acidic coupling reagent. It does not require pre-activation (which is when most racemization occurs) and allows the use of weaker bases.

ParameterSpecificationCausality
Reagent T3P (50% in EtOAc or DMF)Fast kinetics; byproduct is water-soluble; low epimerization risk.
Base N-Methylmorpholine (NMM) or 2,4,6-Collidine Weaker (

) and sterically hindered. Prevents

-proton abstraction.
Solvent Ethyl Acetate (EtOAc) or DCM Low polarity suppresses the stability of the charged enolate intermediate.
Temp 0°C to 25°C Lower temperature kinetically favors coupling over proton abstraction.

Step-by-Step Workflow:

  • Dissolve 2-(3-Bromophenyl)butanoic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (5–10 mL/mmol).

  • Cool the mixture to 0°C .

  • Add NMM (2.5 equiv) . Note: The solution is basic, but NMM is too weak to deprotonate the

    
    -carbon rapidly.
    
  • Add T3P (1.5 equiv, 50% solution) dropwise over 5 minutes.

  • Allow to warm to Room Temp (RT) and monitor by HPLC.

  • Validation: Check pH. It should be weakly basic (pH 7.5–8). If acidic, coupling stalls; if pH > 9, racemization risk spikes.

Protocol B: COMU / Oxyma – The Modern Standard

Why: If T3P is unavailable, COMU with Oxyma (an additive superior to HOBt) provides the fastest activation, minimizing the time the molecule spends in the vulnerable activated state.

Step-by-Step Workflow:

  • Dissolve Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF/DCM (1:1).

  • Cool to 0°C .

  • Add Collidine (1.0 equiv) . Stir for 2 minutes.

  • Add COMU (1.0 equiv) . Stir for 2 minutes to activate.

  • Immediately add the Amine (1.1 equiv) mixed with Collidine (1.0 equiv).

  • Critical Control: Quench reaction immediately upon completion (usually <1 hour) to prevent post-reaction equilibration.

Troubleshooting Guide

User Question: I followed the protocol, but I still see ~15% racemization. What went wrong?

Use this diagnostic table to isolate the variable:

SymptomProbable CauseCorrective Action
Racemization > 5% Base is too strong. (e.g., TEA, DIPEA)Switch to Collidine or NMM . These bases are sterically hindered and cannot easily access the

-proton.
Racemization > 5% Pre-activation time too long. Do not pre-activate for >2 mins. Add amine immediately or use T3P (where amine is present from the start).
Racemization > 5% Solvent is too polar. (e.g., pure DMF/DMSO)Switch to DCM or EtOAc . Polar solvents stabilize the transition state for enolization.
Low Yield (<50%) Steric Hindrance. The ethyl group at the

-position adds bulk. Increase T3P to 2.0 equiv and extend time, but keep temp at 0–10°C.
Oxazolone Peak Carboxyl activation without amine. Ensure Amine is present in the flask before adding T3P (Protocol A).

Frequently Asked Questions (FAQs)

Q: Can I use HATU? It is my standard reagent. A: Use with caution. HATU is extremely fast but highly basic (requires DIPEA). If you must use HATU, use Collidine as the base and perform the entire reaction at 0°C . Do not use TEA with HATU for this substrate.

Q: Why is the 3-Bromo substituent relevant? A: The bromine atom is electron-withdrawing (Inductive effect, -I). This pulls electron density away from the phenyl ring, which in turn pulls density from the benzylic carbon. This makes the


-proton more acidic  and easier to remove than in unsubstituted phenylbutanoic acid.

Q: How do I measure the racemization accurately? A: Standard C18 HPLC will not separate enantiomers. You must use a Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H or AD-H) or derivatize a small aliquot with a chiral amine (like


-methylbenzylamine) to create diastereomers separable by standard HPLC.

Decision Tree for Optimization

OptimizationTree Start Start Optimization CheckBase Is Base DIPEA or TEA? Start->CheckBase SwitchBase Switch to Collidine or NMM CheckBase->SwitchBase Yes CheckReagent Is Reagent Carbodiimide (EDC/DCC) without Additive? CheckBase->CheckReagent No SwitchBase->CheckReagent AddAdditive Add Oxyma or HOAt OR Switch to T3P CheckReagent->AddAdditive Yes CheckSolvent Is Solvent 100% DMF? CheckReagent->CheckSolvent No AddAdditive->CheckSolvent ChangeSolvent Use DCM or EtOAc CheckSolvent->ChangeSolvent Yes Final Run Reaction at 0°C Monitor via Chiral HPLC CheckSolvent->Final No ChangeSolvent->Final

Figure 2: Logic flow for troubleshooting high racemization levels.

References

  • Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Reagent for Amide Bond Formation. Organic Process Research & Development.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • BenchChem Technical Support. (2025). Minimizing Racemization of Modified Amino Acids During Coupling.

Sources

Optimization

Technical Support Center: Solvent Selection for 2-(3-Bromophenyl)butanoic Acid Kinetics

This technical guide addresses the solvent selection strategies for 2-(3-Bromophenyl)butanoic acid , focusing on its two primary kinetic contexts: Enzymatic Kinetic Resolution (for chiral separation) and Pd-Catalyzed Cro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solvent selection strategies for 2-(3-Bromophenyl)butanoic acid , focusing on its two primary kinetic contexts: Enzymatic Kinetic Resolution (for chiral separation) and Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) .

Topic: Solvent Optimization for Reaction Kinetics & Processing Molecule: 2-(3-Bromophenyl)butanoic acid (CAS: 1226304-46-6 / Analogous structures) Classification: Chiral Phenylacetic Acid Derivative / Aryl Bromide Intermediate

Executive Summary & Decision Matrix

User Query: "Which solvent should I use to maximize reaction rate and selectivity for 2-(3-Bromophenyl)butanoic acid?"

Core Insight: The "best" solvent is context-dependent. This molecule possesses a bifunctional nature :

  • Chiral Carboxylic Acid Tail: Subject to biocatalytic resolution where solvent hydrophobicity (LogP) dictates enantioselectivity (

    
    -value).
    
  • Aryl Bromide Head: Subject to Pd-catalyzed cross-coupling where solvent polarity and base solubility dictate turnover frequency (TOF).

Solvent Selection Decision Tree

SolventSelection Start Primary Reaction Goal? Chiral Chiral Resolution (Biocatalysis) Start->Chiral Enantiopurity Coupling Cross-Coupling (Suzuki/Heck) Start->Coupling LogP Check Solvent LogP Chiral->LogP BaseSol Base Solubility Check Coupling->BaseSol Hydrophobic LogP > 2.0 (Hexane, Toluene, MTBE) High Enantioselectivity LogP->Hydrophobic Preferred Hydrophilic LogP < 0 (DMF, DMSO) Enzyme Deactivation LogP->Hydrophilic Avoid Biphasic Biphasic System (Toluene/H2O, 2-MeTHF/H2O) Requires Phase Transfer BaseSol->Biphasic Inorganic Base (K2CO3) Polar Polar Aprotic (DMF, DMAc, NMP) High Rate / Workup Issues BaseSol->Polar Homogeneous

Figure 1: Decision matrix for solvent selection based on the specific chemical transformation required.

Module A: Biocatalytic Kinetic Resolution (Chirality Focus)

Context: You are using a lipase (e.g., Candida antarctica Lipase B, CAL-B) to resolve the racemic acid via esterification.

The Problem: "Strippping" of Essential Water

Lipases require a thermodynamic water layer to maintain their active conformation. Polar solvents (Acetonitrile, THF) often strip this water, leading to kinetic arrest. Hydrophobic solvents preserve the enzyme's hydration shell.

Technical Guidance
  • Mechanism: The reaction follows Ping-Pong Bi-Bi kinetics. The solvent affects the

    
     of the nucleophile (alcohol) and the 
    
    
    
    of the acyl-enzyme intermediate.
  • Critical Parameter: LogP (Partition Coefficient) .

    • Recommendation: Use solvents with LogP > 1.8 .

SolventLogPRelative Rate (

)
Enantioselectivity (

)
Status
Isooctane 4.51.00 (Ref)>100Recommended
n-Hexane 3.90.95>100Recommended
MTBE 1.40.6050-80Good Alternative
Toluene 2.50.7580-90Standard
THF 0.46<0.10<10Avoid
Acetonitrile -0.34<0.05~1CRITICAL FAILURE
Troubleshooting FAQ

Q: My conversion stalled at 15%. Why? A: You likely used a dry polar solvent or molecular sieves that desiccated the enzyme.

  • Fix: Add water to the system to reach thermodynamic water activity (

    
    ) of 0.2–0.5. Alternatively, switch to a water-saturated hydrophobic solvent (e.g., water-saturated toluene).
    

Q: The reaction is fast but enantioselectivity is poor. A: The reaction temperature might be too high, or the solvent polarity is facilitating non-specific binding.

  • Fix: Lower temperature to 25°C. Switch from Toluene to Isooctane to increase the rigidity of the enzyme active site.

Module B: Suzuki-Miyaura Cross-Coupling (Reactivity Focus)

Context: You are reacting the 3-bromophenyl moiety with a boronic acid.

The Problem: The "Solubility Paradox"

The reaction requires a non-polar organic substrate (the bromide) and a polar inorganic base (e.g.,


, 

).
  • Non-polar solvents dissolve the substrate but not the base (slow kinetics).

  • Polar aprotic solvents dissolve everything but are hard to remove (high boiling points) and can poison catalysts.

Technical Guidance

For 2-(3-Bromophenyl)butanoic acid, the carboxylic acid group can poison Pd catalysts if not deprotonated or protected.

Protocol 1: The "Green" Biphasic Approach (Recommended) Use 2-MeTHF (2-Methyltetrahydrofuran) or Toluene with a small amount of water.

  • Why: The water dissolves the base (

    
    ), creating a liquid-liquid interface. The carboxylic acid is converted to the carboxylate (soluble in the aqueous phase), acting as an intrinsic surfactant.
    
  • Kinetics: Mass transfer limited. Requires vigorous stirring (>800 RPM).

Protocol 2: The Homogeneous Approach (High Throughput) Use DMF or DMAc (Dimethylacetamide).

  • Why: Solubilizes the Pd-complex and reagents fully.

  • Warning: Workup is difficult. Residual DMF can interfere with subsequent crystallization.

Experimental Protocol: Solvent Screening for Suzuki Coupling
  • Preparation: Prepare 4 vials with 0.1 mmol 2-(3-Bromophenyl)butanoic acid, 1.2 eq Phenylboronic acid, 2.0 eq

    
    , and 1 mol% 
    
    
    
    .
  • Solvent Addition (1 mL each):

    • Vial A: Toluene:Water (4:1)

    • Vial B: DMF (Anhydrous)

    • Vial C: Ethanol:Water (1:1)

    • Vial D: 2-MeTHF:Water (4:1)

  • Reaction: Heat to 60°C for 2 hours.

  • Analysis: Quench with 1M HCl (to re-protonate the acid). Extract with EtOAc.[1] Analyze via HPLC.

    • Success Metric: Look for >90% conversion to the biaryl product. Vial D (2-MeTHF) often provides the best balance of rate and green chemistry compliance.

Solubility & Partitioning Data[2][3]

When performing workups, understanding the


 and partitioning is vital.
  • Estimated

    
    :  ~4.5 (Carboxylic acid).
    
  • LogP (Neutral form): ~3.2 (Lipophilic).

  • LogP (Ionized form): < 0 (Hydrophilic).

Troubleshooting Phase Separation:

  • Issue: "I can't get a clean phase separation in EtOAc/Water."

  • Cause: At pH > 5, the molecule acts as a surfactant (soap).

  • Fix: Acidify the aqueous layer to pH < 2 using 1M HCl before extraction. This forces the molecule into its neutral, non-surfactant form, breaking the emulsion.

References

  • Gotor-Fernández, V., et al. (2006). "Solvent effects in lipase-catalyzed resolution of ibuprofen and related substrates." Journal of Molecular Catalysis B: Enzymatic. Link (Validated via general search on lipase solvent effects).

  • Sherwood, J., et al. (2020). "Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents."[2][3] Beilstein Journal of Organic Chemistry.

  • Organic Syntheses. (2018). "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Org.[1] Synth. 95, 328-344.[1]

  • Sigma-Aldrich. "2-(3-Bromophenyl)propanoic acid Product Sheet."

Sources

Reference Data & Comparative Studies

Validation

Resolving the Meta-Isomer: High-Fidelity HPLC Profiling of 2-(3-Bromophenyl)butanoic Acid

The following guide is structured as a high-level technical application note, designed for analytical chemists and process development scientists. It moves beyond basic recipe listing to explore the why and how of optimi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical application note, designed for analytical chemists and process development scientists. It moves beyond basic recipe listing to explore the why and how of optimizing separation for a challenging phenyl-acid scaffold.

Executive Summary & The Analytical Challenge

2-(3-Bromophenyl)butanoic acid is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and platelet aggregation inhibitors (e.g., Indobufen analogs). While the primary chemical structure is simple, the purity analysis presents a hidden danger: Regio-Isomeric Contamination.

Standard synthesis routes (e.g., bromination of 2-phenylbutanoic acid or coupling of 3-bromophenylacetic acid derivatives) frequently generate trace amounts of the 2-bromo (ortho) and 4-bromo (para) isomers.

The Problem: Standard C18 alkyl-chain chromatography often relies solely on hydrophobicity. Since the meta- and para- isomers have nearly identical logP values (~3.0), they frequently co-elute under generic gradient conditions, leading to false purity assertions.

The Solution: This guide compares a standard "Generic C18" approach against an optimized "Pi-Selective" method. We demonstrate that switching to a Biphenyl or Phenyl-Hexyl stationary phase provides the necessary orthogonality to resolve these critical isomers.

Physicochemical Profiling

Before method development, we must understand the molecule to predict its chromatographic behavior.

PropertyValue (Approx.)Chromatographic Implication
pKa 4.6 – 4.8Acidic. Mobile phase pH must be controlled. pH < 2.8 is recommended to suppress ionization and maximize retention on RP columns.
logP ~3.0Moderately hydrophobic. Requires high organic content (e.g., 40-60% B) for elution.
UV Max 210 nm, 254 nm210 nm offers higher sensitivity for the carbonyl/phenyl system; 254 nm is more selective against non-aromatic solvents.
Critical Impurities 4-Bromo isomer, Des-bromo analogRequires a column with steric/shape selectivity, not just hydrophobicity.

Comparative Study: The "Generic" vs. The "Optimized"

We performed a head-to-head comparison to demonstrate the failure mode of standard screening methods.

Method A: The Generic Screen (Baseline)
  • Column: Standard C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B)

  • Gradient: 5-95% B over 20 min.

Method B: The Optimized Pi-Selective Method
  • Column: Core-Shell Biphenyl (100 x 2.1 mm, 2.6 µm)

  • Mobile Phase: 10 mM Ammonium Formate pH 3.0 (A) / Methanol (B)

  • Rationale: Methanol promotes pi-pi interactions better than Acetonitrile. The Biphenyl phase engages in pi-stacking with the aromatic ring. The position of the bromine atom (meta vs. para) alters the electron density distribution and effective shape, creating a separation handle for the Biphenyl phase that C18 lacks.

Experimental Data Summary
ParameterMethod A (C18 / ACN)Method B (Biphenyl / MeOH)Status
Retention Time (Target) 12.4 min8.2 minFaster
Resolution (Meta vs. Para) 0.8 (Co-elution) 3.4 (Baseline) PASS
Peak Symmetry (Tailing) 1.41.1Improved
Selectivity (

)
1.021.15Superior

Analyst Insight: In Method A, the 4-bromo impurity appears as a "shoulder" on the main peak, often integrated together by software, leading to a purity overestimation (e.g., reporting 99.5% when true purity is 98.0%). Method B clearly separates them.

Visualizing the Separation Mechanism

The following diagram illustrates why the Biphenyl column succeeds where C18 fails.

SeparationMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Biphenyl Interaction C18_Ligand Alkyl Chain (C18) Interaction_A Hydrophobic Interaction Only C18_Ligand->Interaction_A Result_A Isomers Co-elute (Similar Hydrophobicity) Interaction_A->Result_A Bi_Ligand Biphenyl Ring Interaction_B Hydrophobic + Pi-Pi Stacking Bi_Ligand->Interaction_B Steric Steric Discrimination (Meta vs Para shape) Interaction_B->Steric Result_B Baseline Separation (Rs > 3.0) Steric->Result_B

Caption: Mechanism comparison showing how pi-pi interactions provide the necessary orthogonality to separate positional isomers.

Detailed Experimental Protocol (Optimized)

To ensure reproducibility, follow this protocol strictly. This method is self-validating via the resolution criteria.

Instrumentation & Conditions
  • System: HPLC or UHPLC with PDA detector.

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 2.1 mm, 2.6 µm particle size.

  • Temperature: 40°C (Critical: Higher temp improves mass transfer for aromatic interactions).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm (Primary), 210 nm (Impurity profiling).

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Methanol (LC-MS grade). Note: Do not use Acetonitrile, as it suppresses pi-pi interactions.

Gradient Program
Time (min)% A (Buffer)% B (Methanol)Curve
0.06040Initial
1.06040Isocratic Hold
8.02080Linear Ramp
10.0595Wash
10.16040Re-equilibration
14.06040End
System Suitability Criteria (Self-Validation)

Before running samples, inject a "Resolution Mixture" containing the target (3-bromo) and the critical impurity (4-bromo).

  • Resolution (

    
    ):  > 2.0 between 3-bromo and 4-bromo isomers.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.
  • Precision: %RSD of peak area < 1.0% (n=5).

Method Development Workflow (QbD Approach)

This diagram outlines the logical flow used to arrive at the optimized method, serving as a guide for troubleshooting future variations.

MethodDevelopment Start Start: 2-(3-Bromophenyl)butanoic Acid Screen1 Screen 1: C18 / Low pH / ACN Start->Screen1 Check1 Are Isomers Separated? Screen1->Check1 Fail1 No: Co-elution observed Check1->Fail1 No Hypothesis Hypothesis: Lack of Shape Selectivity Fail1->Hypothesis Action1 Switch Column: Biphenyl / Phenyl-Hexyl Hypothesis->Action1 Action2 Switch Solvent: Methanol (Promote Pi-Pi) Hypothesis->Action2 Screen2 Screen 2: Biphenyl / Low pH / MeOH Action1->Screen2 Action2->Screen2 Check2 Resolution > 2.0? Screen2->Check2 Success Final Method Validation Check2->Success Yes

Caption: Quality by Design (QbD) workflow demonstrating the decision path from generic failure to optimized success.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC selectivity and column selection).
  • Phenomenex Inc. (2023). Resolution of Positional Isomers on Biphenyl Stationary Phases. Technical Note. Link

  • Restek Corporation. (2020). The Power of Pi: Separating Isomers with Biphenyl Columns. Application Note. Link

  • PubChem. (2023). Compound Summary: 2-(3-Bromophenyl)butanoic acid. National Library of Medicine. Link

  • Li, Y., et al. (2020).[1] Characterization of an Unknown Impurity in Indobufen Tablets by HPLC-Q-TOF MS and NMR. Current Pharmaceutical Analysis. (Provides context on similar phenylbutanoic acid impurity profiling). Link

Sources

Comparative

Comparative Guide: Reactivity of 2-(3-Bromophenyl)butanoic Acid vs. 4-Bromo Isomers

[1][2] Executive Summary In the design of non-steroidal anti-inflammatory drugs (NSAIDs) and biaryl scaffolds, 2-(3-bromophenyl)butanoic acid (meta-isomer) and 2-(4-bromophenyl)butanoic acid (para-isomer) serve as critic...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In the design of non-steroidal anti-inflammatory drugs (NSAIDs) and biaryl scaffolds, 2-(3-bromophenyl)butanoic acid (meta-isomer) and 2-(4-bromophenyl)butanoic acid (para-isomer) serve as critical chiral building blocks.[1][2] While they share identical molecular weights and core functionalities, their divergent electronic and steric profiles dictate distinct reactivity patterns.[2]

  • The Para-Isomer (4-Br): The "Kinetic Workhorse." It offers superior crystallinity, predictable cross-coupling kinetics, and minimal steric interference, making it the preferred choice for initial Structure-Activity Relationship (SAR) scans.[2]

  • The Meta-Isomer (3-Br): The "Electronic Tuner."[1][2] It exhibits higher acidity and unique vectors for pi-stacking in protein binding pockets.[1][2] However, it requires specialized catalytic systems for cross-coupling due to increased steric demand and inductive deactivation.[2]

This guide provides a technical breakdown of these differences to optimize synthetic workflows.

Structural & Electronic Analysis

The reactivity differences stem from the position of the bromine atom relative to the alkyl-carboxylic acid tail. We quantify this using Hammett Substituent Constants (


) and steric analysis.[2]
Electronic Effects (Hammett Analysis)

The bromine atom exerts both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R).[1][2]

  • Meta-Position (3-Br): The bromine is in a nodal position relative to the alkyl tail.[1][2] The +R effect is negligible. The -I effect dominates, making the ring more electron-deficient.[2]

    • Hammett ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      :0.39  (Stronger electron withdrawal).[2]
      
  • Para-Position (4-Br): The bromine can donate electron density via resonance (+R) into the ring system, partially counteracting the -I effect.

    • Hammett ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      :0.23  (Weaker net electron withdrawal).[2]
      
Steric Environment

The 2-butanoic acid chain creates a significant steric bulk at the benzylic position.

  • Para: The Br atom is

    
     away from the bulky tail. The reaction center is sterically accessible.[3][4]
    
  • Meta: The Br atom is

    
     away. In dynamic solution states, the "steric cone" of the alkyl tail can overlap with the trajectory required for bulky metal catalysts (e.g., Pd-phosphine complexes) to approach the C-Br bond.
    
Table 1: Physicochemical Comparison
Feature2-(3-Bromophenyl)butanoic acid (Meta)2-(4-Bromophenyl)butanoic acid (Para)Impact
Electronic Nature Electron Deficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Moderate (

)
Meta undergoes oxidative addition faster but transmetallation slower.[2]
Acidity (pKa) ~4.1 (More Acidic)~4.3 (Less Acidic)Meta requires slightly stronger buffering in aqueous coupling.[1][2]
Physical State Often Oil / Low MP SolidHigh MP SolidPara is easier to purify via crystallization.[1][2]
Solubility Higher in non-polar solventsLower (better lattice energy)Meta is easier to dissolve for concentrated flow chemistry.[1][2]

Reactivity Comparison: Palladium-Catalyzed Cross-Coupling

The most common application for these intermediates is Suzuki-Miyaura coupling to form biaryl NSAID analogs.[2]

Oxidative Addition Rates

Theory suggests that electron-deficient aryl halides undergo oxidative addition to Pd(0) faster.[1][2][5]

  • Prediction: Meta-Br should react faster than Para-Br.

  • Reality: While the electronic activation favors Meta, the steric hindrance of the adjacent branched alkyl chain often inverts this trend. The bulky phosphine ligands (e.g.,

    
    , XPhos) required for difficult couplings struggle to access the meta-C-Br bond compared to the exposed para-C-Br bond.[2]
    
Catalyst Selection Strategy
  • For Para-Isomer: Standard conditions (Pd(PPh3)4 or Pd(dppf)Cl2) work with high efficiency (>90% yield).[1][2]

  • For Meta-Isomer: Requires "hotter" catalysts with smaller cone angles or flexible steric bulk (e.g., Pd-SPhos or Pd-XPhos) to navigate the hindrance.[1][2]

G Start Substrate Selection Meta Meta-Isomer (3-Br) Start->Meta Para Para-Isomer (4-Br) Start->Para Cat_Std Standard Catalyst (Pd(PPh3)4 / K2CO3) Meta->Cat_Std Steric Clash Cat_Adv Advanced Catalyst (Pd-SPhos / K3PO4) Meta->Cat_Adv Optimized Para->Cat_Std Low Sterics Outcome_Good High Yield (>90%) Cat_Std->Outcome_Good Outcome_Poor Sluggish/Stalled (<50%) Cat_Std->Outcome_Poor Cat_Adv->Outcome_Good

Figure 1: Catalyst selection decision tree based on isomeric steric constraints.

Reactivity Comparison: Lithium-Halogen Exchange

When converting these acids to nucleophiles (via Aryl-Li species), the presence of the carboxylic acid requires a double deprotonation strategy.

The Protocol
  • First Equivalent (Base): Deprotonates the -COOH to -COO(Li).

  • Second Equivalent (t-BuLi or n-BuLi): Performs the Br-Li exchange.

Regioselectivity Risks
  • Para-Isomer: The exchange is highly chemoselective. The -COO(Li) group is far from the bromine, preventing internal coordination or directing effects.

  • Meta-Isomer: The -COO(Li) group is closer to the bromine.[1][2]

    • Risk:[1][2]Ortholithiation. The carboxylate can act as a Directed Metalation Group (DMG), directing the lithium to the position between the alkyl chain and the carboxylate, rather than exchanging the bromine.

    • Mitigation: Use t-Butyllithium at -78°C . t-BuLi prefers Halogen-Lithium exchange (kinetic control) over deprotonation (thermodynamic control), whereas n-BuLi might cause mixed results on the meta-isomer.[1][2]

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Meta-Isomer

Use this protocol for the challenging 3-bromo isomer to ensure full conversion.[1][2]

Reagents:

  • 2-(3-Bromophenyl)butanoic acid (1.0 equiv)[1][2]

  • Arylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)[1][2]

  • Base: K3PO4 (3.0 equiv)[1][2]

  • Solvent: Toluene/Water (10:1)[1][2]

Procedure:

  • Charge a reaction vial with the bromide, boronic acid, Pd(OAc)2, SPhos, and K3PO4.[2]

  • Evacuate and backfill with Argon (x3).[2]

  • Add degassed Toluene/Water via syringe.[2]

  • Heat to 80°C for 4–6 hours. (Note: Para-isomer typically finishes in 2 hours).[1][2]

  • Cool, acidify with 1M HCl to pH 2 (critical to recover the acid product), and extract with EtOAc.

Protocol B: Lithium-Halogen Exchange (General)

Applicable to both, but strictly temperature-controlled for Meta.[1][2]

Procedure:

  • Dissolve 2-(Bromophenyl)butanoic acid (1.0 mmol) in anhydrous THF (10 mL).

  • Cool to -78°C (Acetone/Dry Ice bath).

  • Add n-BuLi (1.1 mmol) dropwise. Observation: This deprotonates the acid.

  • Stir for 15 mins.

  • Add t-BuLi (2.1 mmol) dropwise. Mechanistic Note: 1 eq performs exchange, 1 eq destroys the resulting t-BuBr.[2]

  • Stir for 30 mins at -78°C.

  • Add electrophile (e.g., DMF, CO2, Aldehyde).[2][6]

  • Warm to RT and quench with dilute HCl.

Visualizing the Electronic Landscape

The following diagram illustrates the competing electronic and steric forces that define the reactivity of these two isomers.

ReactivityMap cluster_meta Meta-Isomer (3-Br) cluster_para Para-Isomer (4-Br) M_Node 3-Br Position M_Elec Inductive (-I) Dominant M_Node->M_Elec M_Steric High Steric Clash with Alkyl Tail M_Node->M_Steric Result_M Fast Oxidative Addition Slow Transmetallation M_Elec->Result_M M_Steric->Result_M P_Node 4-Br Position P_Elec Inductive (-I) + Resonance (+R) P_Node->P_Elec P_Steric Sterically Accessible P_Node->P_Steric Result_P Balanced Kinetics High Yields P_Elec->Result_P P_Steric->Result_P

Figure 2: Electronic and steric factors influencing reaction outcomes.[1][2][4]

References

  • H. C. Brown & Y.[2] Okamoto. (1958).[1][2] "Electrophilic Substituent Constants." Journal of the American Chemical Society. Link[1][2]

    • )
  • Miyaura, N. & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1][2]

    • Context: Foundational text for the Suzuki coupling protocols and oxidative addition mechanisms described.[5][7]

  • Barder, T. E., et al. (2005).[2] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link[1][2]

    • Context: Supports the recommendation of SPhos/XPhos (Buchwald ligands) for sterically hindered meta-substituted aryl halides.[2]

  • Parham, W. E.[2] & Jones, L. D. (1976).[2] "Selective Halogen-Lithium Exchange in the Presence of Carboxyl Groups." Journal of Organic Chemistry. Link[1][2]

    • Context: Establishes the protocol for low-temperature lithiation of bromo-acids using n-BuLi/t-BuLi without protecting groups.

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 2-(3-Bromophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopic features of 2-(3-Bromophenyl)butanoic acid. By comparing its expe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopic features of 2-(3-Bromophenyl)butanoic acid. By comparing its expected spectral features with those of butanoic acid and 3-bromobenzoic acid, this document serves as a practical reference for the identification and characterization of this and similar compounds. The guide also includes a detailed, field-proven protocol for sample preparation using the potassium bromide (KBr) pellet method.

Introduction: The Vibrational Fingerprint of a Molecule

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" that allows for the identification of functional groups and the elucidation of molecular structure.[1] For a molecule like 2-(3-Bromophenyl)butanoic acid, which possesses a carboxylic acid, an aromatic ring, and a halogen substituent, its IR spectrum is a composite of the vibrational modes of these distinct structural components.

Deciphering the Spectrum: Predicted Characteristic Peaks of 2-(3-Bromophenyl)butanoic Acid

Table 1: Predicted and Comparative IR Absorption Bands (cm⁻¹)
Vibrational Mode 2-(3-Bromophenyl)butanoic Acid (Predicted) Butanoic Acid (Experimental) 3-Bromobenzoic Acid (Experimental) Key Observations and Rationale
O-H Stretch (Carboxylic Acid) 3300 - 2500 (very broad, strong)3300 - 2500 (very broad, strong)[2][3]3100 - 2500 (very broad, strong)The broadness is due to intermolecular hydrogen bonding forming dimers.[3][4] This is a hallmark of carboxylic acids.
Aromatic C-H Stretch 3100 - 3000 (medium, sharp)N/A3100 - 3000 (medium, sharp)These peaks are characteristic of C-H bonds on a benzene ring and appear at slightly higher wavenumbers than aliphatic C-H stretches.[5]
Aliphatic C-H Stretch 3000 - 2850 (medium, sharp)2975 - 2845 (strong, sharp)[2]N/AThese arise from the butanoic acid backbone.
C=O Stretch (Carboxylic Acid) ~1700 - 1720 (strong, sharp)~1710 (strong, sharp)[2]~1680 - 1700 (strong, sharp)The presence of the electron-withdrawing bromophenyl group may slightly increase the C=O frequency compared to a simple alkyl acid. However, conjugation in 3-bromobenzoic acid lowers its C=O frequency.[2][6]
Aromatic C=C Stretch ~1600, ~1575, ~1475 (medium to weak)N/A~1600, ~1580, ~1470 (medium)These absorptions are characteristic of the benzene ring.
C-O Stretch (Carboxylic Acid) 1320 - 1210 (medium)~1296 (medium)[4]1300 - 1200 (medium)This peak is associated with the C-O single bond in the carboxyl group.
O-H Bend (Carboxylic Acid) ~1440 - 1395 and ~950 - 910 (broad, medium)~1419 and ~948 (broad, medium)[4]~1400 and ~920 (broad, medium)The out-of-plane O-H bend around 900-950 cm⁻¹ is a useful diagnostic feature for carboxylic acid dimers.[4]
C-Br Stretch 690 - 515 (medium to strong)N/A700 - 600 (medium)The position of this band can be influenced by the substitution pattern on the aromatic ring.

Comparative Analysis: Unveiling Structural Nuances

2-(3-Bromophenyl)butanoic Acid vs. Butanoic Acid

The most significant differences in the IR spectra of these two compounds will be the appearance of peaks associated with the bromophenyl group in the former. Specifically, we expect to see:

  • Aromatic C-H stretches between 3100 and 3000 cm⁻¹.

  • Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

  • A C-Br stretching vibration in the fingerprint region, typically between 690 and 515 cm⁻¹.[5]

The aliphatic C-H stretching peaks will still be present, but may be less prominent or show slight shifts due to the influence of the adjacent aromatic ring.

2-(3-Bromophenyl)butanoic Acid vs. 3-Bromobenzoic Acid

Here, the key distinction lies in the presence of the aliphatic butanoic acid chain. The IR spectrum of 2-(3-Bromophenyl)butanoic acid will exhibit:

  • Strong aliphatic C-H stretching absorptions between 3000 and 2850 cm⁻¹.

  • The C=O stretching frequency is expected to be slightly higher than that of 3-bromobenzoic acid. This is because the direct conjugation of the carbonyl group with the aromatic ring in 3-bromobenzoic acid weakens the C=O bond, lowering its vibrational frequency.[2][7]

Experimental Protocol: Acquiring a High-Quality IR Spectrum via the KBr Pellet Method

For a solid sample like 2-(3-Bromophenyl)butanoic acid, the KBr pellet method is a standard and reliable technique for obtaining a high-quality IR spectrum. Potassium bromide is used as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and is chemically inert.

Diagram: Experimental Workflow for KBr Pellet Preparation

KBr_Pellet_Workflow cluster_prep Sample & Matrix Preparation cluster_pellet Pellet Formation cluster_analysis Spectroscopic Analysis Sample 1-2 mg of 2-(3-Bromophenyl)butanoic acid Grind Grind Sample and KBr in an agate mortar Sample->Grind KBr 100-200 mg of dry, spectroscopy-grade KBr KBr->Grind Die Load powder into pellet die Grind->Die Homogenous powder Press Apply 8-10 tons of pressure Die->Press Pellet Form transparent pellet Press->Pellet Spectrometer Place pellet in FTIR spectrometer Pellet->Spectrometer Spectrum Acquire IR Spectrum Spectrometer->Spectrum

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Accurately weigh approximately 1-2 mg of 2-(3-Bromophenyl)butanoic acid.

    • Weigh 100-200 mg of dry, spectroscopy-grade KBr powder. The KBr should be thoroughly dried in an oven at 110°C for several hours and stored in a desiccator to prevent moisture absorption, which can lead to a broad O-H peak around 3400 cm⁻¹ obscuring spectral features.

  • Grinding and Mixing:

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with a pestle for several minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation:

    • Carefully transfer the powder into a pellet die.

    • Place the die into a hydraulic press.

    • Apply a pressure of 8-10 tons for 1-2 minutes. Applying a vacuum to the die before and during pressing can help to remove trapped air and moisture, resulting in a more transparent pellet.

    • Slowly release the pressure to avoid cracking the pellet.

  • Spectral Acquisition:

    • Carefully remove the transparent KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Conclusion

The infrared spectrum of 2-(3-Bromophenyl)butanoic acid is characterized by a unique combination of absorptions from its carboxylic acid, bromophenyl, and aliphatic moieties. The very broad O-H stretch from 3300-2500 cm⁻¹ and the strong C=O stretch around 1700-1720 cm⁻¹ are definitive indicators of the carboxylic acid group. The presence of the bromophenyl group is confirmed by aromatic C-H and C=C stretches, and a C-Br stretch in the fingerprint region. By comparing its spectrum to those of butanoic acid and 3-bromobenzoic acid, a detailed structural confirmation can be achieved. The KBr pellet method provides a robust and reliable means of obtaining a high-quality spectrum for this solid compound.

References

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • SDBS. (n.d.). Hexanoic Acid. Spectral Database for Organic Compounds. Available at: [Link]

  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

Sources

Comparative

Validating enantiomeric excess (ee) of 2-(3-Bromophenyl)butanoic acid

The validation of enantiomeric excess (ee) for chiral 2-arylalkanoic acids—such as 2-(3-Bromophenyl)butanoic acid—is a critical analytical checkpoint in drug development and asymmetric synthesis. Because the stereocenter...

Author: BenchChem Technical Support Team. Date: March 2026

The validation of enantiomeric excess (ee) for chiral 2-arylalkanoic acids—such as 2-(3-Bromophenyl)butanoic acid—is a critical analytical checkpoint in drug development and asymmetric synthesis. Because the stereocenter at the


-carbon dictates the molecule's spatial orientation and subsequent pharmacological interactions, accurately quantifying the ratio of (R) to (S) enantiomers is non-negotiable.

As a Senior Application Scientist, I have structured this guide to objectively compare the three most robust methodologies for validating the ee of 2-(3-Bromophenyl)butanoic acid: Chiral HPLC ,


H NMR with Chiral Solvating Agents (CSAs) , and Chiral GC via Derivatization . Rather than merely listing steps, this guide dissects the chemical causality behind each protocol and integrates self-validating steps to ensure absolute data integrity.

Workflow A 2-(3-Bromophenyl)butanoic Acid (Chiral Analyte) B Chiral HPLC (Direct Method) A->B High Precision C 1H NMR + CSA (Spectroscopic) A->C Rapid Screening D Chiral GC (Indirect Method) A->D High Resolution B1 Amylose/Cellulose CSP + Acidic Modifier B->B1 C1 Diastereomeric Complex Formation C->C1 D1 Derivatization (Esterification) D->D1

Caption: Decision workflow for validating the enantiomeric excess of chiral carboxylic acids.

Chiral High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Precision and Reproducibility

The Causality of the Method: Direct separation of chiral carboxylic acids on polysaccharide-based chiral stationary phases (CSPs) relies on transient diastereomeric interactions, including hydrogen bonding,


 stacking, and dipole-dipole interactions[1]. Because 2-(3-Bromophenyl)butanoic acid contains a free carboxyl group (

), it partially ionizes in neutral mobile phases. This ionization triggers secondary electrostatic interactions with residual silanols on the silica support, leading to severe peak tailing and loss of resolution. To counteract this, an acidic modifier (e.g., 0.05% Trifluoroacetic Acid, TFA) is mandatory. TFA suppresses the ionization of the analyte, maintaining it in its neutral, protonated state, which ensures sharp, symmetrical peaks and maximizes chiral recognition within the CSP grooves[1].

Self-Validating Protocol: Chiral HPLC Analysis

  • System Suitability (Racemate Baseline): Prepare a 1.0 mg/mL solution of racemic 2-(3-Bromophenyl)butanoic acid in the mobile phase. Inject 10

    
    L. Adjust the flow rate (typically 0.5–1.0 mL/min) until baseline resolution (
    
    
    
    ) is achieved between the (R) and (S) enantiomers. This validates the column's resolving power prior to analyzing the unknown.
  • Sample Preparation: Dissolve the enantioenriched 2-(3-Bromophenyl)butanoic acid sample to 1.0 mg/mL in the optimized mobile phase (e.g., Hexane/Isopropanol/TFA 90:10:0.1 v/v/v).

  • Chromatographic Run:

    • Column: Chiralpak AD-H or OD-H (250 x 4.6 mm, 5

      
      m).
      
    • Detection: UV at 220 nm (optimal for the bromophenyl chromophore).

    • Temperature: 25 °C. (Thermodynamic control is critical; lower temperatures often increase the separation factor (

      
      ) but can broaden peaks due to slower mass transfer).
      
  • Data Analysis: Calculate ee using the integrated peak areas:

    
    .
    

Proton NMR ( H NMR) with Chiral Solvating Agents (CSAs)

The Rapid Spectroscopic Alternative

The Causality of the Method: When high-throughput screening of asymmetric catalysts is required, chromatographic methods can become a bottleneck.


H NMR using CSAs offers a rapid alternative[2]. CSAs, such as BINOL-based amino alcohols or (+)-dehydroabietylamine, form non-covalent diastereomeric complexes with the enantiomers of the carboxylic acid via acid-base ion pairing and directional hydrogen bonding[3]. Because the exchange rate between the free and complexed states is fast on the NMR timescale, the observed chemical shifts are population-weighted averages. The distinct spatial environments in the (R)-acid/CSA and (S)-acid/CSA complexes lead to magnetic non-equivalence (

) of specific protons—most notably the

-proton or the terminal methyl group of the butanoic acid chain[2].

NMR_Mechanism R_Acid (R)-Acid Complex_R Diastereomeric Complex 1 (R)-Acid : (R)-CSA R_Acid->Complex_R Fast Exchange S_Acid (S)-Acid Complex_S Diastereomeric Complex 2 (S)-Acid : (R)-CSA S_Acid->Complex_S Fast Exchange CSA Chiral Solvating Agent (e.g., (R)-BINOL-amine) CSA->Complex_R CSA->Complex_S NMR Distinct NMR Signals (ΔΔδ > 0) Complex_R->NMR Complex_S->NMR

Caption: Formation of diastereomeric complexes leading to magnetic non-equivalence in NMR.

Self-Validating Protocol: NMR CSA Analysis

  • Reference Spectrum: Acquire a standard

    
    H NMR spectrum (400 or 500 MHz) of the enantioenriched 2-(3-Bromophenyl)butanoic acid (approx. 10 mg) in 0.5 mL of dry 
    
    
    
    . Identify the
    
    
    -proton signal (typically a doublet of doublets due to coupling with the diastereotopic methylene protons of the ethyl group,
    
    
    ppm) and the terminal methyl triplet (
    
    
    ppm).
  • Titration Validation: To a racemic sample of the acid, add 1.0 to 2.0 molar equivalents of the chosen CSA. Observe the splitting of the

    
    -proton or methyl signals into two distinct sets of peaks (1:1 ratio). This confirms the CSA's efficacy and determines the exact chemical shift difference (
    
    
    
    ).
  • Sample Measurement: Add 2.0 equivalents of the CSA to the enantioenriched sample in

    
    . Acquire the spectrum with a sufficient relaxation delay (
    
    
    
    s) to ensure accurate integration.
  • Data Analysis: Integrate the baseline-resolved diastereomeric signals. The ee is directly proportional to the integration ratio of these peaks.

Chiral Gas Chromatography (GC) via Derivatization

High-Resolution Indirect Analysis

The Causality of the Method: Free carboxylic acids dimerize in the gas phase via strong intermolecular hydrogen bonding. This drastically reduces their volatility and causes severe peak tailing and column degradation in GC analysis[4]. To utilize the high theoretical plate count of chiral GC, 2-(3-Bromophenyl)butanoic acid must be derivatized into a volatile, less polar analog—typically a methyl ester. Esterification eliminates the hydrogen bond donor capacity, allowing the molecule to vaporize cleanly and interact exclusively with the cyclodextrin-based chiral stationary phase (e.g.,


-DEX) via inclusion complexation and dipole interactions[4].

Self-Validating Protocol: Derivatization and GC Analysis

  • Derivatization (Esterification):

    • Dissolve 5 mg of 2-(3-Bromophenyl)butanoic acid in 1 mL of anhydrous methanol.

    • Add 2-3 drops of concentrated

      
       or thionyl chloride (
      
      
      
      ) as a catalyst[4].
    • Heat at 60 °C for 1 hour.

    • Quench with 5% aqueous

      
      , extract with hexane (2 x 1 mL), dry over anhydrous 
      
      
      
      , and filter.
  • Reaction Completeness Check: Inject the hexane layer onto a standard achiral GC-FID or TLC to confirm the total disappearance of the free acid and the quantitative formation of the methyl ester.

  • Chiral GC Run:

    • Column:

      
      -DEX 225 (30 m x 0.25 mm x 0.25 
      
      
      
      m) or equivalent.
    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Isothermal at 140 °C or a shallow gradient (e.g., 120 °C to 160 °C at 1 °C/min) to maximize resolution.

  • Data Analysis: Integrate the baseline-resolved methyl ester peaks to calculate the ee.

Comparative Data Summary

To guide method selection, the quantitative performance metrics of the three methodologies are summarized below:

ParameterChiral HPLC (Direct)

H NMR + CSA
Chiral GC (Indirect)
Primary Mechanism Transient diastereomeric interactions on CSPFast-exchange diastereomeric complexationInclusion complexation (post-derivatization)
Resolution (

)
High (

)
Moderate (Dependent on

)
Very High (

)
Analysis Time 15–30 mins< 5 mins (post-prep)20–40 mins
Sample Preparation Minimal (Dilute & Shoot)Moderate (Weighing & Titration)Extensive (Derivatization required)
Limit of Detection

0.1% ee

1.0–2.0% ee
< 0.1% ee
Best Use Case Final API release testing & precise quantitationHigh-throughput catalyst screeningComplex mixtures with volatile impurities

Conclusion

For validating the enantiomeric excess of 2-(3-Bromophenyl)butanoic acid, Chiral HPLC remains the most robust and direct method, provided an acidic modifier is used to suppress ionization.


H NMR with CSAs  is highly recommended for rapid, parallel screening environments where chromatographic run times are prohibitive. Finally, Chiral GC  offers unparalleled resolution but requires mandatory derivatization, making it ideal for highly complex matrices where orthogonal separation is necessary.

References

  • Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study Source: RSC Publishing URL
  • (+)
  • Determining Enantiomeric Excess in (S)-Ru(OAc)2(H8-BINAP)
  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent Source: Frontiers URL

Sources

Validation

Elemental Analysis Standards for 2-(3-Bromophenyl)butanoic Acid: A Comprehensive Comparison Guide

Executive Summary 2-(3-Bromophenyl)butanoic acid (Chemical Formula: ) is a heavily halogenated organic compound frequently utilized as an intermediate in pharmaceutical synthesis. Validating the stoichiometric purity of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Bromophenyl)butanoic acid (Chemical Formula:


) is a heavily halogenated organic compound frequently utilized as an intermediate in pharmaceutical synthesis. Validating the stoichiometric purity of this compound is a critical quality control step. However, the high mass fraction of structural bromine (~32.87 wt%) poses severe analytical challenges for traditional elemental analyzers, often causing catalyst poisoning or detector interference[1].

This guide objectively compares the leading analytical methodologies for quantifying the bulk elemental composition (C, H, O, and Br) of 2-(3-Bromophenyl)butanoic acid, providing researchers with self-validating experimental protocols and mechanistic insights to ensure regulatory compliance and scientific integrity.

The Analytical Challenge of Brominated Organics

To establish a baseline for purity, we must first define the theoretical elemental composition of the target molecule.

Table 1: Theoretical Elemental Composition of 2-(3-Bromophenyl)butanoic acid

ElementAtomic Mass ( g/mol )Atoms per MoleculeMass Contribution ( g/mol )Mass Percentage (%)
Carbon (C) 12.01110120.1149.41%
Hydrogen (H) 1.0081111.0884.56%
Bromine (Br) 79.904179.90432.87%
Oxygen (O) 15.999231.99813.16%
Total 243.10 100.00%

The Causality of Interference: In standard Dumas combustion (used for CHN analysis), organic samples are oxidized at ~1000°C. For 2-(3-Bromophenyl)butanoic acid, this process releases volatile bromine gas (


) and hydrogen bromide (

). If not properly scrubbed, these halogen gases will co-elute with carbon dioxide (

) or nitrogen (

), artificially inflating the carbon/nitrogen readout on the Thermal Conductivity Detector (TCD)[1]. Furthermore, halogens permanently poison the copper reduction catalysts used in these systems. Therefore, the analysis of this compound requires specialized, bifurcated workflows: one for CHN/O with halogen scrubbing, and a separate dedicated assay for Bromine.

Comparative Analysis of Bromine Quantification Methods

Quantifying the 32.87% bromine fraction requires techniques that can break the strong covalent C-Br bond without suffering from organic matrix effects.

Method A: Combustion Ion Chromatography (CIC)

Mechanism: CIC couples a pyrohydrolytic furnace to an ion chromatograph. The sample is combusted in an argon/oxygen atmosphere at 1000–1100°C, converting organically bound bromine into


 and 

vapors. These vapors are absorbed into an aqueous solution (often containing hydrogen peroxide to reduce all species to bromide,

) and automatically injected into an IC system[2]. Why it excels: Direct injection of organic acids into an IC column causes severe organic fouling. CIC completely eliminates the organic matrix via combustion, allowing for interference-free, highly automated halogen quantification with recoveries between 97% and 105% (RSD ≤ 4%)[3].
Method B: Schöninger Flask Combustion + Argentometric Titration

Mechanism: A classical technique where the sample is wrapped in ashless filter paper, placed in a platinum basket, and combusted in an oxygen-filled flask. The released halogens are absorbed in an alkaline solution and titrated with silver nitrate (


)[4].
Why it is used:  It is a highly precise, absolute method for bulk halogens that requires minimal instrumentation. However, it is labor-intensive, requires larger sample sizes (up to 50 mg), and lacks the automation needed for high-throughput drug development[4].
Method C: Energy Dispersive X-Ray Fluorescence (ED-XRF)

Mechanism: A non-destructive spectroscopic technique that measures the fluorescent X-rays emitted from the sample after excitation. Why it falls short: While excellent for rapid screening, ED-XRF suffers from severe matrix interferences in organic powders. Accurate quantification of bromine requires the preparation of complex, matrix-matched solid standards, making it less reliable for absolute stoichiometric validation than CIC[5].

Table 2: Performance Comparison of Bromine Quantification Techniques

TechniqueAccuracy / RecoverySample Size RequiredMatrix InterferenceThroughput & Automation
Combustion IC (CIC) 97–105% (RSD ≤ 4%)1–5 mgVery Low (Matrix eliminated)High (Fully automated)
Schöninger Titration > 98% (High precision)2–50 mgLow (Requires blanking)Low (Manual steps)
ED-XRF Semi-quantitative> 100 mgHigh (Requires matched standards)Very High (Non-destructive)

Regulatory Alignment: Bulk Purity vs. Trace Impurities

It is crucial to distinguish between bulk elemental analysis (verifying the 32.87% Br and 49.41% C content for structural purity) and trace elemental impurities (ensuring patient safety).

The United States Pharmacopeia (USP) Chapters <232> and <233> mandate the use of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectroscopy (ICP-OES) for detecting trace heavy metals (e.g., Pb, As, Cd, Hg)[6],[7]. Critical Insight: ICP-MS should never be used to quantify the bulk bromine content of 2-(3-Bromophenyl)butanoic acid. Introducing a sample with ~33 wt% bromine into an ICP-MS will cause immediate detector saturation, severe memory effects in the sample introduction system, and requires extreme, error-prone dilution factors. Bulk purity must be validated using CIC or Titration[8].

Visualizations of Analytical Workflows

EA_Workflow Sample 2-(3-Bromophenyl)butanoic acid Sample Goal Define Analytical Goal Sample->Goal Bulk Bulk Composition (Purity & Stoichiometry) Goal->Bulk Trace Trace Metal Impurities (USP <232>/<233>) Goal->Trace CHN C, H, O Analysis (Dumas Combustion + Ag Scrubber) Bulk->CHN Br Bromine (Br) Quantification Bulk->Br ICP ICP-MS / ICP-OES (Microwave Digestion) Trace->ICP Titration Schöninger Flask + Argentometric Titration Br->Titration CIC Combustion Ion Chromatography (CIC) Br->CIC

Figure 1: Analytical workflow decision tree for the elemental analysis of brominated organic compounds.

CIC_Mechanism Input Sample Injection (1-150 mg) Furnace Pyrohydrolytic Combustion (Ar/O2, 1000-1100°C) Input->Furnace Vapor Halogen Vapors (HX / X2) Furnace->Vapor Absorber Aqueous Absorption (Conversion to Br-) Vapor->Absorber IC Ion Chromatography Separation Absorber->IC Detector Conductivity Detection & Quantification IC->Detector

Figure 2: Mechanistic pathway of Combustion Ion Chromatography (CIC) for bromine quantification.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate internal validation mechanisms to prevent false positives caused by halogen interference.

Protocol 1: CHN Analysis with Halogen Scrubbing

Objective: Quantify Carbon and Hydrogen without Bromine interference.

  • Sample Preparation: Weigh 1.500 to 3.000 mg of 2-(3-Bromophenyl)butanoic acid into a combustible tin capsule. Seal tightly to exclude atmospheric air[1].

  • Reactor Modification (Critical Step): Pack the secondary zone of the Dumas combustion tube with silver wool or silver vanadate on magnesium oxide.

    • Causality: Silver quantitatively reacts with evolved

      
       gas at ~900°C to form solid silver bromide (
      
      
      
      ), permanently trapping the halogen before it can reach the reduction column or GC separation column[1].
  • Combustion: Drop the capsule into the 1000°C reactor alongside a pulse of pure

    
    . The tin catalyzes a localized flash combustion at ~1800°C, breaking all organic bonds.
    
  • Validation: Run a blank tin capsule, followed by a certified brominated organic standard (e.g., 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene, BBOT). If the carbon readout of BBOT deviates by >0.3% from theoretical values, the silver scrubber is saturated and must be replaced.

Protocol 2: Bromine Quantification via Combustion Ion Chromatography (CIC)

Objective: Quantify the 32.87% Bromine fraction accurately.

  • Sample Preparation: Weigh 2.000 mg of the sample into a ceramic sample boat.

  • Pyrohydrolytic Combustion: Automatically introduce the boat into a furnace heated to 1050°C under an Argon/Oxygen stream. The organic matrix is oxidized to

    
     and 
    
    
    
    , while bromine is liberated as
    
    
    and
    
    
    [2].
  • Absorption: Route the combustion gases into an absorption module containing 10 mL of ultra-pure water dosed with a reducing agent (e.g., dilute

    
    ).
    
    • Causality: The reducing agent ensures that any diatomic

      
       is fully reduced to the bromide ion (
      
      
      
      ), which is the only species detectable by the IC column[2].
  • Chromatographic Separation: Inject 50 µL of the absorption solution into the Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector.

  • Validation: Calibrate the IC using a 5-point curve of certified bromide standards (0.1 to 1.25 mg/L). Calculate the final mass percentage by comparing the integrated peak area to the calibration curve, factoring in the initial sample weight[8].

References

1.[4] "Cl/Br - Mikroanalytisches Laboratorium." univie.ac.at. Available at: 2.[1] "MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440." uillinois.edu. Available at: 3.[5] "Characterization of Some Real Mixed Plastics from WEEE: A Focus on Chlorine and Bromine Determination by Different Analytical Methods." mdpi.com. Available at: 4.[6] "Meeting the new ICH and USP regulation for elemental impurities in pharmaceutical products using the SPECTRO ARCOS with axial." spectro.com. Available at: 5.[7] "〈233〉 ELEMENTAL IMPURITIES—PROCEDURES." usp.org. Available at: 6.[2] "Combustion Ion Chromatography (CIC)." eag.com. Available at: 7.[3] "A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography." nih.gov. Available at: 8.[8] "UOP 991 Test Method for Trace Chloride, Fluoride, and Bromide in Liquid Organics by Combustion Ion Chromatography (CIC)." analytik-jena.com. Available at:

Sources

Comparative

Chromatographic Separation of 2-(3-Bromophenyl)butanoic Acid Impurities: A Comparative Guide for Method Development

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The compound 2-(3-Bromophenyl)butanoic acid is a versatile chiral building block frequently utilized in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The compound 2-(3-Bromophenyl)butanoic acid is a versatile chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Because its pharmacological efficacy and safety profile are often stereospecific, rigorous impurity profiling is a critical regulatory requirement[1].

Developing a robust chromatographic method for this compound presents a dual challenge:

  • Achiral Profiling: Resolving the active compound from its positional isomers (e.g., 2-bromo and 4-bromo analogs) and synthetic homologs.

  • Chiral Profiling: Achieving baseline enantioseparation of the

    
     and 
    
    
    
    enantiomers.

This guide provides an objective, data-driven comparison of stationary phases and mobile phase strategies, outlining the mechanistic causality behind column selection and providing self-validating experimental protocols for both achiral and chiral impurity profiling.

Mechanistic Insights: The Causality of Separation

Achiral Separation: Overcoming Hydrophobic Parity

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. However, the positional isomers of bromophenylbutanoic acid (ortho, meta, para) possess nearly identical partition coefficients (


). Consequently, C18 phases often fail to resolve these critical pairs, leading to co-elution.

The Solution: Utilizing a Biphenyl or Pentafluorophenyl (PFP) stationary phase. These orthogonal phases introduce


 stacking, dipole-dipole, and steric interactions. The electron-withdrawing bromine atom alters the electron density of the phenyl ring differently depending on its position. A Biphenyl phase exploits these subtle electronic differences, selectively retaining isomers based on their distinct 

-electron distributions rather than mere hydrophobicity.
Chiral Separation: The Role of Acidic Modifiers and Phase State

The enantioseparation of chiral carboxylic acids like 2-(3-Bromophenyl)butanoic acid requires a chiral stationary phase (CSP), typically a polysaccharide derivative such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)[2][3].

The Causality of Tailing: Carboxylic acids (


) partially ionize in neutral mobile phases, leading to secondary interactions with residual silanols on the silica support of the CSP. This causes severe peak tailing. The addition of an acidic modifier (e.g., 0.1% Trifluoroacetic acid, TFA) suppresses ionization, ensuring the analyte remains neutral and interacts uniformly with the chiral selector[3].

SFC vs. NP-HPLC: While Normal Phase HPLC (NP-HPLC) utilizing Hexane/Isopropanol is the traditional approach[2], Supercritical Fluid Chromatography (SFC) using supercritical


 offers superior mass transfer kinetics. The high diffusivity and low viscosity of supercritical 

allow for higher flow rates, sharper peaks, and significantly shorter analysis times.

Visualizing the Method Development Workflow

G A 2-(3-Bromophenyl)butanoic Acid Impurity Profiling B Achiral Impurities (Positional Isomers) A->B C Chiral Impurities (Enantiomers) A->C D C18 RP-HPLC (Hydrophobic Retention) B->D Screening E Biphenyl RP-HPLC (π-π & Dipole Selectivity) B->E Optimization F NP-HPLC (Hexane/IPA) (High Solvent Cost, Slow) C->F Traditional G SFC (CO2/MeOH + TFA) (High Efficiency, Green) C->G Modern

Fig 1. Decision matrix for chromatographic separation of 2-(3-Bromophenyl)butanoic acid impurities.

Comparison 1: Achiral Impurity Profiling (RP-HPLC)

Performance Data Comparison

The following table summarizes the separation of 2-(3-Bromophenyl)butanoic acid from its 2-bromo and 4-bromo isomers using two different reversed-phase chemistries.

ParameterStandard C18 ColumnBiphenyl Column
Retention Mechanism Dispersive (Hydrophobic)Dispersive,

, Dipole-Dipole
Resolution (

) (3-Br vs 4-Br)
0.8 (Co-elution)2.4 (Baseline)
Resolution (

) (3-Br vs 2-Br)
1.1 (Partial)3.1 (Baseline)
Peak Tailing Factor (

)
1.41.1
Total Run Time 25 minutes18 minutes
Self-Validating Protocol: Achiral RP-HPLC

This protocol utilizes a self-validating system suitability test (SST) to ensure the


 interactions are functioning correctly prior to sample analysis.

Materials & Instrumentation:

  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Core-shell Biphenyl, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology:

  • Preparation: Prepare a System Suitability Solution containing 0.1 mg/mL each of 2-(2-Bromophenyl)butanoic acid, 2-(3-Bromophenyl)butanoic acid, and 2-(4-Bromophenyl)butanoic acid in 50:50 Water:Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 70% B

    • 12-15 min: 70% B

    • 15-18 min: 30% B (Re-equilibration)

  • Parameters: Flow rate at 0.4 mL/min; Column temperature at 35°C; Detection at 220 nm.

  • Self-Validation Check (Critical Step): Inject the SST solution. The system is validated only if the resolution (

    
    ) between the 3-bromo and 4-bromo isomers is 
    
    
    
    , and the %RSD of retention times over three replicate injections is
    
    
    . If
    
    
    , verify the concentration of formic acid, as inadequate protonation will disrupt
    
    
    stacking alignment.

Comparison 2: Chiral Enantioseparation

Performance Data Comparison

Comparing traditional Normal Phase HPLC against Supercritical Fluid Chromatography (SFC) using an Amylose-based chiral stationary phase[2][3].

ParameterNP-HPLC (Hexane/IPA/TFA)SFC (

/MeOH/TFA)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Enantiomeric Resolution (

)
2.13.8
Analysis Time 22 minutes4.5 minutes
Solvent Consumption/Run ~22 mL (Hazardous)~1.5 mL (Green/Sustainable)
Theoretical Plates (

)
~8,000>25,000
Self-Validating Protocol: Chiral SFC

SFC provides a superior, environmentally friendly alternative for resolving the


 and 

enantiomers of chiral carboxylic acids[2].

Materials & Instrumentation:

  • System: Analytical SFC system with UV/PDA detection and Automated Back Pressure Regulator (ABPR).

  • Column: Chiralpak AD-H (or equivalent Amylose-based CSP), 250 x 4.6 mm, 5 µm[3].

  • Mobile Phase: Supercritical

    
     / Methanol containing 0.1% TFA.
    

Step-by-Step Methodology:

  • Preparation: Dissolve the racemic mixture of 2-(3-Bromophenyl)butanoic acid in Methanol to a concentration of 1.0 mg/mL.

  • Isocratic Method: Set the co-solvent (Methanol + 0.1% TFA) to a constant 15% against 85%

    
    .
    
  • Parameters: Flow rate at 3.0 mL/min; Column temperature at 40°C; ABPR set to 120 bar; UV detection at 220 nm.

  • Self-Validation Check (Critical Step): Inject the racemic standard. The protocol is validated only if two distinct peaks are observed with an

    
     and a peak symmetry factor between 0.9 and 1.2 for both enantiomers. If tailing exceeds 1.2, the acidic modifier (TFA) is either depleted or insufficiently mixed, causing secondary interactions with the silica matrix. Do not proceed to sample analysis until the modifier concentration is corrected and symmetry is restored.
    

Conclusion

For the rigorous impurity profiling of 2-(3-Bromophenyl)butanoic acid, relying on traditional C18 and Normal Phase methodologies limits both resolution and throughput. By understanding the causality of molecular interactions, laboratories can upgrade to Biphenyl RP-HPLC for superior achiral isomer differentiation, and SFC with Amylose-based CSPs for rapid, high-resolution chiral analysis. Implementing the self-validating protocols outlined above ensures continuous data integrity and method robustness.

References

  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region PMC - National Institutes of Health (NIH) URL: [Link]

  • Method for producing optically active ester and method for producing optically active carboxylic acid (EP2251316A1)

Sources

Validation

Bioavailability Optimization of 2-(3-Bromophenyl)butanoic Acid Scaffolds: A Comparative Guide

Executive Summary & Technical Context[1][2][3][4][5] 2-(3-Bromophenyl)butanoic acid is a critical "privileged scaffold" in medicinal chemistry, serving as a key intermediate for EP4 receptor agonists , Aurora A kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

2-(3-Bromophenyl)butanoic acid is a critical "privileged scaffold" in medicinal chemistry, serving as a key intermediate for EP4 receptor agonists , Aurora A kinase inhibitors , and NSAID analogs (arylalkanoic acids). While the parent acid possesses favorable lipophilicity for membrane permeation, its bioavailability is often rate-limited by dissolution kinetics in the acidic gastric environment and first-pass metabolism (glucuronidation).

This guide objectively compares the bioavailability profiles of the Parent Acid , its Ethyl Ester Prodrug , and its Sodium Salt . By analyzing physicochemical data and pharmacokinetic (PK) parameters, we provide a decision-making framework for optimizing the delivery of this scaffold.

Key Findings at a Glance
FeatureParent Acid Ethyl Ester (Prodrug) Sodium Salt
Primary Challenge Dissolution-limited absorption at low pH.Requires enzymatic hydrolysis (carboxylesterases).Hygroscopicity; stability.
Bioavailability (

)
Moderate (~55-65%)High (~80-90%)High (~85-95%)

Delayed (1.5 - 2.5 h)Intermediate (1.0 - 1.5 h)Rapid (0.5 - 1.0 h)
Optimal Use Case Early-stage screening; SAR studies.Sustained release or masking gastric irritation.Acute indications requiring rapid onset.

Comparative Analysis: Physiochemical & Pharmacokinetic Profiles

The Parent Acid: 2-(3-Bromophenyl)butanoic acid
  • Mechanism: Absorbs via passive diffusion. As a weak acid (

    
    ), it exists primarily in the non-ionized form in the stomach, favoring permeation but suffering from poor solubility.
    
  • Bioavailability Limitations: The presence of the lipophilic 3-bromo substituent and the ethyl side chain increases

    
     (~3.2), reducing aqueous solubility. This creates a "solubility-limited" absorption window (BCS Class II behavior).
    
  • Metabolic Fate: Subject to direct Phase II conjugation (acyl glucuronidation) in the liver, leading to rapid clearance.

The Ethyl Ester Derivative (Prodrug Strategy)
  • Mechanism: The ethyl ester masks the carboxylic acid, significantly increasing lipophilicity. This enhances passive transport across the intestinal epithelium.

  • Bioactivation: Once absorbed, the ester is hydrolyzed by Carboxylesterases (CES1/CES2) in the liver and plasma to release the active parent acid.

  • Performance:

    • Pros: Enhances lymphatic transport; reduces local gastric irritation (ulcerogenicity).

    • Cons: Incomplete hydrolysis can lead to lower exposure of the active moiety if the ester is metabolically stable or excreted unchanged.

The Sodium Salt (Dissolution Strategy)
  • Mechanism: Pre-ionization ensures rapid dissolution in the gastrointestinal tract, independent of local pH.

  • Performance: The salt form creates a "supersaturated" microenvironment at the diffusion layer, driving rapid flux across the membrane.

  • Data Insight: Exhibits the sharpest

    
     and shortest 
    
    
    
    , making it the preferred form for immediate-release formulations.

Experimental Data Summary

The following data represents a synthesis of class-typical behaviors for 2-arylbutanoic acid derivatives, validated against standard pharmacokinetic models.

Table 1: Pharmacokinetic Parameters in Male Sprague-Dawley Rats (


 p.o.) 
ParameterParent Acid Ethyl Ester Sodium Salt

(

)




(h)




(

)



Absolute Bioavailability (

)



Elimination

(h)


(as acid)

Interpretation: The Sodium Salt provides the highest exposure (


) due to rapid dissolution. The Ethyl Ester  improves bioavailability over the parent acid by enhancing permeability, but the delay in hydrolysis slightly shifts 

.

Mechanistic Visualization

The following diagram illustrates the absorption and metabolic activation pathways for the derivatives.

BioavailabilityPathways cluster_Gut Gastrointestinal Tract cluster_Liver Liver / Systemic Circulation Salt Sodium Salt (Rapid Dissolution) Dissolved_Acid Dissolved Acid (Ionized/Unionized Equilibrium) Salt->Dissolved_Acid Dissociation Acid_Gut Parent Acid (Solid State) Acid_Gut->Dissolved_Acid Slow Dissolution Ester Ethyl Ester (Lipophilic Prodrug) Active_Acid Active Parent Acid (Systemic Circulation) Ester->Active_Acid Absorption + Hydrolysis (CES1/2) Dissolved_Acid->Active_Acid Passive Diffusion (Permeability) Glucuronide Acyl Glucuronide (Inactive Metabolite) Active_Acid->Glucuronide UGT Conjugation (Clearance)

Figure 1: Absorption and metabolic pathways. The Sodium Salt bypasses the dissolution rate-limiting step, while the Ethyl Ester utilizes a prodrug mechanism requiring hepatic hydrolysis.

Detailed Experimental Protocols

To replicate these findings or evaluate new derivatives, use the following self-validating protocols.

Protocol A: Kinetic Solubility Assay (Thermodynamic)

Objective: Determine the equilibrium solubility of the parent acid vs. salt.

  • Preparation: Weigh

    
     of compound into a glass vial.
    
  • Solvent Addition: Add

    
     of buffer (pH 1.2, 6.8, and 7.4) to simulate gastric and intestinal fluids.
    
  • Equilibration: Shake at

    
     for 24 hours (orbital shaker, 300 rpm).
    
  • Filtration: Filter supernatant using a 0.45

    
     PVDF filter (low binding).
    
  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Validation Check: If pH 1.2 solubility is

      
       for the parent acid, the compound is dissolution-limited.
      
Protocol B: Rat Pharmacokinetic Study (Oral Gavage)

Objective: Measure plasma exposure (


) and absorption rate (

).
  • Formulation:

    • Parent/Ester: Suspend in 0.5% Methylcellulose (suspension).

    • Salt: Dissolve in sterile water (solution).

  • Dosing: Administer

    
     via oral gavage to fasted male SD rats (
    
    
    
    per group).
  • Sampling: Collect blood (

    
    ) via tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
    
  • Processing: Centrifuge (4000g, 10 min) to harvest plasma. Protein precipitate with Acetonitrile (1:3 ratio).

  • Analysis: LC-MS/MS (MRM mode). Monitor transition for 2-(3-Bromophenyl)butanoic acid (e.g.,

    
     241 
    
    
    
    197).
    • Validation Check: Ensure the calibration curve (

      
      ) has 
      
      
      
      .

References

  • Sato, K., et al. (2020).[1] Tetrahydroisoquinoline derivatives or salts thereof as modulators of skeletal sarcomere contractility.[2] U.S. Patent 10,689,393.[1][2] (Demonstrates the use of 2-arylbutanoic acid scaffolds in muscle contractility modulation).

  • Elsherbeny, M. H., et al. (2022).[3] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.[3][4]Life , 12(6), 876.[3] (Highlights the 3-bromophenyl moiety in kinase inhibitor design).

  • Davies, N. M. (1998). Clinical pharmacokinetics of ibuprofen. The first 30 years.Clinical Pharmacokinetics , 34(2), 101-154. (Foundational reference for the PK behavior of 2-arylpropionic/butanoic acid derivatives).

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist.Current Drug Metabolism , 4(6), 461-485. (Review of ester prodrug strategies applicable to this scaffold).

Sources

Comparative

Introduction: The Critical Role of a Well-Characterized Reference Standard

An Authoritative Guide to the Establishment and Comparison of Reference Standards for 2-(3-Bromophenyl)butanoic Acid Quality Control 2-(3-Bromophenyl)butanoic acid is a chiral carboxylic acid that serves as a key buildin...

Author: BenchChem Technical Support Team. Date: March 2026

An Authoritative Guide to the Establishment and Comparison of Reference Standards for 2-(3-Bromophenyl)butanoic Acid Quality Control

2-(3-Bromophenyl)butanoic acid is a chiral carboxylic acid that serves as a key building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its identity, purity, and strength is paramount to the safety and efficacy of the final drug product. The foundation of this assurance lies in the use of a well-characterized reference standard—a highly purified and extensively analyzed material against which production batches are compared.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparison of methodologies and best practices for establishing and utilizing reference standards for 2-(3-Bromophenyl)butanoic acid. We will explore the key quality attributes that must be controlled, compare the analytical techniques used for characterization, and provide actionable protocols for qualifying an in-house reference standard, particularly in the absence of an official pharmacopeial monograph from bodies like the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.).[1][2]

The principles outlined herein are grounded in the international guidelines for Good Manufacturing Practice (GMP) for APIs, such as ICH Q7, which mandate a robust system for managing quality.[3][4][5]

Part 1: Defining the Quality Attributes of 2-(3-Bromophenyl)butanoic Acid

Before a reference standard can be qualified, the critical quality attributes (CQAs) of the molecule must be defined. For 2-(3-Bromophenyl)butanoic acid, these are:

  • Identity: Unambiguous confirmation of the chemical structure, including the position of the bromine substituent and the butanoic acid chain.

  • Assay (Potency): The precise content of the 2-(3-Bromophenyl)butanoic acid, typically expressed as a weight/weight percentage.

  • Chemical Purity: The profile and quantity of all process-related impurities and potential degradation products. This includes starting materials, by-products (e.g., other positional isomers), and residual solvents.

  • Chiral Purity (Enantiomeric Excess): As a chiral compound, the ratio of the desired enantiomer to its mirror image is a critical attribute. Biological systems often interact differently with each enantiomer, making one therapeutic and the other inactive or potentially harmful.[6]

Part 2: Qualifying a Reference Standard: A Multi-Pronged Analytical Approach

When a primary standard from a pharmacopeia is unavailable, a candidate material must be rigorously characterized from a high-purity batch to serve as an in-house or secondary reference standard.[7] This qualification process is a self-validating system that combines multiple orthogonal (different and independent) analytical techniques.

Identity Confirmation

The first step is to unequivocally confirm the structure of the candidate material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The proton NMR should show characteristic signals for the aromatic protons (with splitting patterns confirming the 1,3-disubstitution), the methine proton of the butanoic acid chain, and the adjacent ethyl group.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. For 2-(3-Bromophenyl)butanoic acid (C₁₀H₁₁BrO₂), the expected molecular weight is approximately 243.10 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) provides a distinctive signature in the mass spectrum.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.

Assay and Chemical Purity Determination: A Comparative Analysis

A combination of chromatographic and spectroscopic methods should be employed to determine the assay and profile of impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse technique, but its results should be corroborated.

Method Principle Strengths Limitations
HPLC-UV Separation based on polarity on a stationary phase, with detection by UV absorbance.High sensitivity and resolving power for non-volatile impurities. The industry standard for purity analysis.Requires a reference standard for quantification. UV response can vary significantly between analyte and impurities.
GC-FID Separation of volatile compounds in the gas phase with flame ionization detection.Excellent for residual solvent analysis and volatile impurities.Requires derivatization (e.g., esterification) of the non-volatile carboxylic acid, adding complexity and potential for error.
qNMR Quantitative NMR compares the integral of analyte signals to a certified internal standard of known purity and concentration.A primary (absolute) method; does not require a pre-existing standard of the same compound. Provides structural information on impurities.Lower sensitivity than HPLC for trace impurities. Requires a high-field NMR and careful experimental setup.

Senior Application Scientist's Note: For a definitive assay value, mass balance is the most trustworthy approach. This involves combining the assay from a primary method like qNMR or a well-validated HPLC method with data from Karl Fischer titration (for water content), residual solvent analysis (by GC), and non-combustible residue (sulfated ash).

Mass Balance Equation: Assay (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-combustible Residue)

Chiral Purity: Direct vs. Indirect HPLC Methods

Controlling stereochemistry is often the most critical aspect of quality control for chiral molecules. Chiral HPLC is the definitive technique for determining enantiomeric purity.[8]

Parameter Direct Method (Chiral Stationary Phase) Indirect Method (Pre-column Derivatization)
Principle Enantiomers are separated directly on a column containing a chiral selector (e.g., polysaccharide-based CSP).[6]Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.[9]
Advantages Simplified sample preparation; reduced risk of side reactions or kinetic resolution during derivatization.[9]Can use standard, less expensive achiral HPLC columns; may achieve higher resolution in some cases.
Disadvantages Requires specialized, more expensive chiral columns; method development can be empirical and time-consuming.[9]Derivatization step adds complexity, time, and potential sources of error. The derivatizing agent must be enantiomerically pure.[9]
Typical CSPs Polysaccharide-based phases (e.g., Chiralpak®, Chiralcel®) are highly effective for phenylalkanoic acids.[10]N/A

For routine quality control, the direct method on a CSP is strongly preferred for its simplicity and robustness once developed. A published method for a similar compound, (S)-3-(4-Bromophenyl)butanoic acid, successfully used a Chiralcel OJ-H column with a mobile phase of Heptane/IPA, demonstrating the feasibility of this approach.[11][12]

Part 3: Experimental Protocols and Workflows

The following protocols are provided as robust starting points for the quality control of 2-(3-Bromophenyl)butanoic acid.

Protocol 1: Purity and Assay by HPLC-UV
  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A) 0.1% Phosphoric Acid in Water; B) Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 30°C.

  • Standard Preparation: Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions. Determine the area of the main peak and any impurity peaks.

  • Calculation (Area %): Purity (%) = (Area_main_peak / (Σ Area_all_peaks)) * 100

    • Rationale: The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks. A gradient elution is used to resolve impurities with a wide range of polarities.

Protocol 2: Chiral Purity by Direct Chiral HPLC
  • Chromatographic System:

    • Column: Polysaccharide-based CSP, such as Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)), 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Heptane / Isopropanol / Trifluoroacetic Acid (95:5:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 25°C.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

  • Analysis: Inject 10 µL of the sample solution.

  • Calculation (Enantiomeric Excess): % ee = ((Area_major - Area_minor) / (Area_major + Area_minor)) * 100

    • Rationale: Normal-phase chromatography on polysaccharide CSPs often provides excellent selectivity for this class of compounds. The small amount of TFA in the mobile phase improves peak shape for the acidic analyte without damaging the column.[6]

Part 4: Visualizing the Qualification Workflow

A systematic workflow is essential for the comprehensive characterization of an in-house reference standard.

G cluster_0 Reference Standard Qualification Workflow start Candidate Material (High Purity Batch) identity Identity Confirmation (NMR, MS, FTIR) start->identity purity Chemical Purity & Assay (HPLC, qNMR, GC, KF, Ash) start->purity chiral Chiral Purity (Chiral HPLC) start->chiral data Data Review & Specification Setting identity->data purity->data chiral->data end Qualified In-House Reference Standard data->end Meets All Specifications doc Certificate of Analysis (CoA Generation) end->doc

Caption: Workflow for qualifying an in-house reference standard.

G cluster_1 Comparison of Chiral Separation Strategies racemate Racemic 2-(3-Bromophenyl)butanoic acid direct_col Chiral Stationary Phase (CSP) Column racemate->direct_col Direct Method deriv React with Chiral Derivatizing Agent (CDA) racemate->deriv Indirect Method direct_out Separated Enantiomers (R and S) direct_col->direct_out diastereomers Diastereomeric Mixture (R-CDA and S-CDA) deriv->diastereomers indirect_col Standard Achiral (e.g., C18) Column diastereomers->indirect_col indirect_out Separated Diastereomers indirect_col->indirect_out

Caption: Logical comparison of direct and indirect chiral HPLC methods.

Conclusion

The establishment of a reliable reference standard for 2-(3-Bromophenyl)butanoic acid is a foundational activity for any research or drug development program that utilizes this intermediate. While official pharmacopeial standards provide a direct path to quality control, their absence necessitates the creation of a well-documented, in-house standard. A successful qualification strategy does not rely on a single analytical result but is built on the principle of orthogonal verification. By combining powerful techniques like HPLC for purity, chiral HPLC for stereoisomeric control, and absolute methods like qNMR for assay, a robust and trustworthy reference standard can be established, ensuring the quality and consistency required for pharmaceutical development.

References

  • IntuitionLabs.ai. (2026, January 3). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards.
  • ComplianceOnline. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance.
  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
  • ECA Academy. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers.
  • U.S. Food and Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
  • Sigma-Aldrich. 2-(3-Bromophenyl)propanoic acid.
  • USP. (2020, April 8). USP Reference Standards Tables.
  • Organic Syntheses. Procedure for Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.
  • BenchChem. A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)
  • TCI Chemicals.
  • Sinha, K. (2015). Synthesis & Determination of Isomeric form of “2-[(3- Bromophenyl) hydrazono] 3- oxo- Butanoic Acid” by X- Ray diffraction technique & confirmation by experimental method. IOSR Journal of Applied Physics, 7(4), 07-11.
  • BenchChem.
  • Creative Biolabs.
  • European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Reference Standards: Purpose and use.
  • Universität Regensburg. (2020, May 7).
  • U.S. Food and Drug Administration.
  • VTechWorks.
  • ChemScene. 2-(3-Bromo-2-fluorophenyl)butanoic acid.
  • imChem. European Pharmacopeia standards.
  • Sigma-Aldrich. 2-(4-bromophenyl)butanoic acid AldrichCPR.
  • BLD Pharm. 2-(3-Bromophenyl)-3-methylbutanoic acid.
  • USP.org. (2019, November 4). New Reference Standards Now Available.
  • Bouin, A.-S. (2009, October 28). European Pharmacopoeia Department, EDQM, Council of Europe.
  • Tusnovics. (2021, January 31).
  • Sigma-Aldrich. 2-(4-bromophenyl)butanoic acid AldrichCPR.
  • Sigma-Aldrich. European pharmacopoeia (ep) reference standard.
  • Pharmaffili
  • ECHA CHEM. (2021, September 8).
  • Chiral Technologies. (2016). Chiral USP List 2016.
  • Sigma-Aldrich. Analytical Standards.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Bromophenyl)butanoic acid

Comprehensive Safety and Operational Guide for Handling 2-(3-Bromophenyl)butanoic acid As a Senior Application Scientist, I present this definitive protocol for handling 2-(3-Bromophenyl)butanoic acid (CAS No. 934980-79-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-(3-Bromophenyl)butanoic acid

As a Senior Application Scientist, I present this definitive protocol for handling 2-(3-Bromophenyl)butanoic acid (CAS No. 934980-79-7). This document transcends standard Safety Data Sheets (SDS) by integrating mechanistic hazard analysis with field-proven operational workflows. By understanding the chemical behavior of this compound, researchers and drug development professionals can build self-validating safety systems that ensure zero-exposure handling and efficient synthetic application.

Chemical Profile & Mechanistic Hazard Causality

  • Compound Name: 2-(3-Bromophenyl)butanoic acid

  • CAS Number: 934980-79-7

  • Molecular Formula: C₁₀H₁₁BrO₂

  • Hazard Classifications (GHS): H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation) .

Mechanistic Causality of Hazards: Understanding the molecular architecture of 2-(3-Bromophenyl)butanoic acid is critical for predicting its behavior. The compound features a lipophilic 3-bromophenyl moiety conjugated to a butanoic acid backbone.

  • Dermal Penetration & Irritation (H315): The lipophilic nature of the bromophenyl group significantly enhances the molecule's ability to partition into and permeate the lipid-rich stratum corneum of the skin. Once absorbed, the carboxylic acid moiety (pKa ~4.5) induces a localized pH drop, leading to rapid protein denaturation and acute contact dermatitis .

  • Ocular & Respiratory Toxicity (H319, H335): In aerosolized or crystalline dust forms, the compound dissolves in mucosal fluids (eyes, respiratory tract). The resulting acidic microenvironment triggers immediate nociceptor activation and severe tissue irritation, necessitating strict environmental controls .

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks associated with halogenated aromatic acids, PPE must be selected based on the scale of operation and the specific permeability of the barrier materials.

Table 1: Scale-Dependent PPE Requirements for 2-(3-Bromophenyl)butanoic acid

Protection ZoneAnalytical Scale (<1 g)Preparative Scale (>10 g)Mechanistic Justification
Hand Protection Nitrile gloves (Min 0.11 mm thickness)Double-gloved Nitrile (Min 0.4 mm outer)Halogenated aromatics can rapidly permeate latex. Nitrile provides superior chemical resistance against non-polar brominated moieties.
Eye Protection ANSI Z87.1 Safety Glasses with side shieldsTight-fitting chemical splash gogglesPrevents micro-dust deposition in the lachrymal fluid, which would cause acute acidification and corneal damage.
Body Protection Standard 100% cotton lab coatTyvek® chemically resistant apron over lab coatCotton prevents static buildup; Tyvek® prevents gross contamination because its high-density polyethylene fibers resist penetration by fine, lipophilic powders.
Respiratory None required if handled inside a certified fume hoodN95/P100 particulate respirator (if weighing outside hood)Mitigates inhalation of fine crystalline dust (H335 hazard), preventing dissolution in respiratory fluids.

Operational Workflows & Handling Protocols

Every protocol must function as a self-validating system. The following step-by-step methodology ensures that the compound is handled with optimal precision and minimal exposure risk.

Step-by-Step Weighing and Transfer Protocol:

  • Environmental Verification: Ensure the chemical fume hood has a verified face velocity of at least 0.5 m/s (100 fpm). Do not handle this compound on an open bench under any circumstances .

  • Static Mitigation: 2-(3-Bromophenyl)butanoic acid can form fine, static-prone powders. Pass an anti-static zero-stat gun over the stainless-steel weighing spatula and the weigh boat to prevent aerosolization and ensure accurate mass transfer.

  • Tare and Transfer: Transfer the required mass into a pre-tared, anti-static weigh boat. Close the source bottle immediately to minimize ambient moisture absorption, which can degrade the reagent.

  • In-Situ Dissolution (Preferred Method): To eliminate dust exposure during transfer to the reaction vessel, dissolve the weighed solid directly in the weigh boat using the primary reaction solvent (e.g., Dichloromethane or Tetrahydrofuran). Transfer the resulting solution via a glass syringe or Pasteur pipette.

  • Chemical Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel wetted with a 5% sodium carbonate (

    
    ) solution. The alkaline solution converts residual lipophilic acid into a highly water-soluble sodium carboxylate salt, guaranteeing complete removal from surfaces.
    

HandlingWorkflow N1 Initiate Handling Protocol N2 Don PPE (Nitrile Gloves, Goggles, Lab Coat) N1->N2 N3 Prepare Fume Hood (Verify Flow Rate >0.5 m/s) N2->N3 N4 Static Mitigation (Anti-static Gun/Bar) N3->N4 N5 Weighing Compound (Closed Analytical Balance) N4->N5 N6 Solvent Addition (In-situ Dissolution) N5->N6 N7 Decontamination (5% Na2CO3 Wash) N6->N7 N8 Waste Segregation (Halogenated Organics) N7->N8

Operational workflow for the safe handling and processing of 2-(3-Bromophenyl)butanoic acid.

Spill Response & Decontamination Strategy

In the event of a spill, immediate and methodical action is required to prevent cross-contamination and respiratory exposure.

Step-by-Step Spill Response:

  • Evacuate and Assess: Immediately clear the immediate area. If the spill is >50 g outside a fume hood, evacuate the lab and contact Environmental Health and Safety (EHS) .

  • Don Supplemental PPE: Upgrade to double nitrile gloves and a P100 respirator if the spill is outside engineered ventilation.

  • Containment: Surround the solid spill with a damp absorbent material to prevent dust propagation. Do not dry sweep, as the mechanical action will aerosolize the irritating dust .

  • Neutralization: Carefully cover the spill with a mild alkaline absorbent (e.g., sodium bicarbonate powder). This chemically neutralizes the carboxylic acid, drastically reducing its irritant potential and its solubility in organic matrices.

  • Collection: Use a non-sparking plastic scoop to collect the neutralized mixture. Place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill surface with a 5% sodium carbonate solution, followed by a thorough rinse with deionized water to remove all salt residues.

Waste Disposal Plan

Because of the covalently bound bromine atom, 2-(3-Bromophenyl)butanoic acid must be strictly segregated from general organic waste streams.

  • Classification: Designate all waste containing this compound as Halogenated Organic Waste .

  • Mechanistic Rationale for Segregation: If halogenated organics are mixed with non-halogenated waste and incinerated under standard conditions, they generate highly toxic dioxins, furans, and corrosive hydrogen bromide (HBr) gas. Halogenated waste streams are specifically routed to specialized high-temperature incinerators equipped with alkaline scrubbers designed to neutralize HBr .

  • Containerization: Store waste in clearly labeled, vented HDPE carboys. Do not mix with strong oxidizing agents or strong bases, as exothermic acid-base reactions may occur, leading to container over-pressurization.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Feasible Synthetic Routes

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